Tanshinone IIA anhydride
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
Molekularformel |
C19H18O4 |
|---|---|
Molekulargewicht |
310.3 g/mol |
IUPAC-Name |
5,15,15-trimethyl-3,8-dioxatetracyclo[8.8.0.02,6.011,16]octadeca-1(10),2(6),4,11(16),17-pentaene-7,9-dione |
InChI |
InChI=1S/C19H18O4/c1-10-9-22-16-12-6-7-13-11(5-4-8-19(13,2)3)15(12)18(21)23-17(20)14(10)16/h6-7,9H,4-5,8H2,1-3H3 |
InChI-Schlüssel |
AZZOSPOHDDQAFO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=COC2=C1C(=O)OC(=O)C3=C2C=CC4=C3CCCC4(C)C |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Technical Guide: A Proposed Synthesis of Tanshinone IIA Anhydride
For Researchers, Scientists, and Drug Development Professionals
Abstract: Tanshinone IIA, a key lipophilic diterpene quinone isolated from Salvia miltiorrhiza, is the subject of extensive research due to its wide-ranging pharmacological activities.[1] Chemical modification of its core structure is a critical strategy for developing novel therapeutic agents with potentially enhanced properties. This technical guide outlines a proposed, theoretical pathway for the synthesis of Tanshinone IIA anhydride from its parent o-quinone. As this specific transformation is not widely documented, this paper presents a plausible multi-step synthesis based on established principles of organic chemistry, including oxidative cleavage via ozonolysis followed by intramolecular dehydration. This document is intended to serve as a research framework for scientists interested in exploring novel derivatives of Tanshinone IIA.
Proposed Synthesis Pathway: Oxidative Cleavage of the o-Quinone Ring
The proposed synthesis of this compound hinges on the oxidative cleavage of the carbon-carbon double bond within the ortho-quinone moiety of Tanshinone IIA. A robust and well-established method for such a transformation is ozonolysis followed by an oxidative workup.[2][3][4] This process first cleaves the bond to form an intermediate ozonide, which is then converted into two carboxylic acid groups. Subsequent intramolecular dehydration of the resulting dicarboxylic acid yields the desired cyclic anhydride.
The logical workflow for this proposed synthesis is detailed below.
Caption: Proposed three-step synthesis workflow for this compound.
Hypothetical Experimental Protocol
Disclaimer: The following protocol is a theoretical proposition and has not been experimentally validated. It should be adapted and optimized under appropriate laboratory safety protocols by qualified personnel.
Objective: To synthesize this compound from Tanshinone IIA.
Materials:
-
Tanshinone IIA (98% purity)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH), anhydrous
-
Ozone (O₃), generated in situ
-
Hydrogen Peroxide (H₂O₂), 30% solution
-
Acetic Anhydride
-
Sodium thiosulfate
-
Sodium bicarbonate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
Step 1: Ozonolysis of Tanshinone IIA
-
Dissolve Tanshinone IIA (1.0 mmol) in a 1:1 mixture of anhydrous DCM and anhydrous MeOH (50 mL) in a three-neck round-bottom flask equipped with a gas dispersion tube and a calcium chloride drying tube outlet.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone (O₃) gas through the solution. Monitor the reaction progress by TLC. The reaction is typically complete when the characteristic red color of the starting material disappears and a bluish tint persists, indicating excess ozone.
-
Once the reaction is complete, purge the solution with dry nitrogen or oxygen for 10-15 minutes to remove excess ozone.
Step 2: Oxidative Workup to Dicarboxylic Acid
-
To the cold (-78 °C) reaction mixture from Step 1, slowly add 30% hydrogen peroxide (H₂O₂) (3.0 mmol).
-
Allow the mixture to warm slowly to room temperature and stir overnight (approx. 12-16 hours).
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to decompose any remaining peroxides.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude dicarboxylic acid intermediate. This intermediate may be used directly in the next step or purified by column chromatography if necessary.
Step 3: Intramolecular Dehydration to Anhydride
-
Combine the crude dicarboxylic acid intermediate from Step 2 with acetic anhydride (10 mL).
-
Heat the mixture at reflux (approx. 100-120 °C) for 2-4 hours. Monitor the formation of the anhydride by TLC.
-
Cool the reaction mixture to room temperature and pour it slowly into ice-cold water to hydrolyze the excess acetic anhydride.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution until effervescence ceases, followed by a final wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the final this compound.
Data Presentation
The following table summarizes the known properties of the starting material and the calculated theoretical properties of the final product.
| Property | Tanshinone IIA (Starting Material) | This compound (Theoretical Product) |
| Molecular Formula | C₁₉H₁₈O₃ | C₁₉H₁₈O₄ |
| Molecular Weight | 294.34 g/mol [1] | 310.34 g/mol (Calculated) |
| Appearance | Red Powder[1] | Unknown (Predicted to be a colored solid) |
| Monoisotopic Mass | 294.1256 Da[5] | 310.1154 Da (Calculated) |
| XLogP3 | 4.3[1] | Not Available |
Biological Context: Signaling Pathways of Tanshinone IIA
While the biological activity of the proposed anhydride is unknown, the parent compound, Tanshinone IIA, exerts significant effects through the modulation of key cellular signaling pathways. One of the most critical pathways it targets is the PI3K/Akt/mTOR pathway , which is frequently overactive in various cancers and plays a central role in cell proliferation, survival, and apoptosis resistance.[6][7][8][9]
Tanshinone IIA has been shown to inhibit this pathway at multiple points. It can suppress the phosphorylation (activation) of Akt, a central kinase in the cascade.[7][9] This inhibition prevents the downstream activation of mTOR and other effector proteins, ultimately leading to a decrease in proliferative signals and the induction of apoptosis in cancer cells.[7] Understanding this mechanism provides a basis for evaluating the potential therapeutic effects of new derivatives.
Caption: Inhibition of the PI3K/Akt pathway by Tanshinone IIA.
References
- 1. Tanshinone Iia | C19H18O3 | CID 164676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Selective ozone activation of phenanthrene in liquid CO2 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Selective ozone activation of phenanthrene in liquid CO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PubChemLite - Tanshinone iia (C19H18O3) [pubchemlite.lcsb.uni.lu]
- 6. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tanshinone IIA Attenuates Insulin Like Growth Factor 1 -Induced Cell Proliferation in PC12 Cells through the PI3K/Akt and MEK/ERK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tanshinone IIA induces apoptosis of ovarian cancer cells in vitro and in vivo through attenuation of PI3K/AKT/JNK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Chemical Properties of Tanshinone IIA Anhydride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature detailing the comprehensive chemical properties of Tanshinone IIA anhydride is limited. The majority of available research focuses on the related compound, Tanshinone IIA. This guide provides the available specific information for this compound and outlines generally accepted experimental protocols for the characterization of such compounds. The section on signaling pathways describes the activity of Tanshinone IIA as a reference point, due to the absence of specific data for this compound.
Core Chemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₈O₄ | [1] |
| Molecular Weight | 310.34 g/mol | [1] |
| CAS Number | 61077-78-9 | [1] |
| Appearance | Light yellow to yellow solid | [1] |
| Purity (by LCMS) | ≥ 97.03% | [1] |
Solubility, Stability, and Reactivity
Specific quantitative data on the solubility, stability, and reactivity of this compound are not extensively documented. However, general characteristics can be inferred from its structure and information on related tanshinones.
Table 2: Qualitative Chemical Properties and Storage Recommendations
| Property | Description | Recommendations & Known Information |
| Solubility | Data for specific solvents is not provided in the available literature. As a diterpenoid, it is expected to have low aqueous solubility and better solubility in organic solvents. | For related tanshinones, solubility is poor in water but higher in solvents like methanol, ethanol, and DMSO.[2] |
| Stability | Should be protected from light.[1] In solvent, it is recommended to be stored at -80°C for 6 months or -20°C for 1 month.[1] Related tanshinones are known to be unstable at high temperatures and in the presence of light. | Store at 4°C and protect from light for the solid compound.[1] |
| Reactivity | The furanonaphthoxepine core contains several functional groups that could be susceptible to reaction, though specific reactivity data is unavailable. | As a potent and irreversible inhibitor of human carboxylesterase (CE), it demonstrates significant biological reactivity.[3] |
Experimental Protocols
While specific experimental protocols for this compound are not published, standard methodologies for the characterization of natural products and heterocyclic compounds would be employed.
Solubility Determination
A standard shake-flask method would be appropriate to determine the equilibrium solubility of this compound in various solvents.
Protocol: Shake-Flask Solubility Measurement
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO, methanol) in a sealed container.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration through a fine-pore filter (e.g., 0.22 µm).
-
Quantification: Analyze the concentration of the dissolved this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or µg/mL).
Workflow for Solubility Determination
Stability Analysis
To assess the stability of this compound, a stability-indicating analytical method, typically HPLC, would be developed and validated. The compound would then be subjected to various stress conditions as per ICH guidelines.
Protocol: Forced Degradation Study
-
Method Development: Develop an HPLC method capable of separating the intact this compound from its potential degradation products.
-
Stress Conditions: Expose solutions of this compound to the following conditions:
-
Acidic: e.g., 0.1 M HCl at elevated temperature.
-
Basic: e.g., 0.1 M NaOH at room temperature.
-
Oxidative: e.g., 3% H₂O₂ at room temperature.
-
Thermal: e.g., 60-80°C.
-
Photolytic: Exposure to UV light (e.g., 254 nm) and visible light.
-
-
Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using the stability-indicating HPLC method to determine the percentage of the remaining intact compound and the formation of any degradation products.
Logical Flow for Stability Assessment
References
The Biological Activity of Tanshinone IIA Anhydride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tanshinone IIA, a major lipophilic bioactive compound isolated from the dried root of Salvia miltiorrhiza (Danshen), has garnered significant attention for its wide-ranging pharmacological effects, including cardiovascular, anti-inflammatory, and anticancer activities. A closely related derivative, Tanshinone IIA anhydride, has emerged as a subject of interest, demonstrating potent and specific biological activities. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a primary focus on its well-documented role as a potent enzyme inhibitor. The broader biological context provided by its parent compound, Tanshinone IIA, will also be discussed to highlight potential areas of investigation for the anhydride.
Core Biological Activity: Carboxylesterase Inhibition
The most definitively characterized biological activity of this compound is its potent and irreversible inhibition of human carboxylesterases (CEs). CEs are a class of enzymes crucial for the hydrolysis of a wide variety of ester-containing endogenous molecules and xenobiotics, including many therapeutic drugs.
Quantitative Data: Inhibition of Human Carboxylesterases
The inhibitory potency of this compound against human CE1 and human intestinal CE (hiCE) has been quantified, demonstrating nanomolar efficacy.
| Compound | Target Enzyme | Inhibition Constant (Ki) | Nature of Inhibition |
| This compound | human CE1 | 1.9 nM[1] | Potent, Irreversible[1] |
| This compound | human intestinal CE (hiCE) | 1.4 nM[1] | Potent, Irreversible[1] |
Potential Biological Activities Based on the Parent Compound, Tanshinone IIA
While specific research on the anti-cancer, anti-inflammatory, and cardiovascular effects of this compound is limited, the extensive body of literature on Tanshinone IIA provides a strong foundation for inferring its potential therapeutic applications. It is plausible that the anhydride shares some of the biological activities of its parent compound.
Anticancer Effects of Tanshinone IIA
Tanshinone IIA has been shown to exhibit cytotoxic activity against a variety of cancer cell lines.[2][3] Its anticancer mechanisms are multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[2][4]
| Cell Line | Cancer Type | IC50 Value |
| MCF-7 | Breast Cancer | 0.25 µg/ml[5][6][7] |
Anti-Inflammatory Effects of Tanshinone IIA
Tanshinone IIA demonstrates significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[8][9][10] This is achieved through the modulation of key inflammatory signaling pathways.
Cardiovascular Effects of Tanshinone IIA
The cardioprotective effects of Tanshinone IIA are well-documented and include vasodilation, anti-atherosclerotic, and anti-thrombotic actions.[11][12] It has been shown to improve cardiac function and protect against myocardial infarction.[12][13]
Signaling Pathways Modulated by Tanshinone IIA
The diverse biological activities of Tanshinone IIA are attributed to its ability to modulate multiple intracellular signaling pathways. While these pathways have not been explicitly confirmed for this compound, they represent critical targets for future investigation.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell survival, proliferation, and growth. Tanshinone IIA has been shown to inhibit this pathway in various cancer cells, contributing to its pro-apoptotic effects.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and regulates processes such as proliferation, differentiation, and apoptosis. Tanshinone IIA has been reported to modulate MAPK signaling, often leading to cell cycle arrest and apoptosis in cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. journalajrb.com [journalajrb.com]
- 3. ccrod.cancer.gov [ccrod.cancer.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Potential anticancer activity of tanshinone IIA against human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cardiovascular actions and therapeutic potential of tanshinone IIA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
Tanshinone IIA Anhydride as a Carboxylesterase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboxylesterases (CEs) are a crucial class of serine hydrolase enzymes responsible for the metabolism of a wide array of ester-containing xenobiotics and endogenous compounds.[1][2] In drug development, CEs play a pivotal role in the activation of ester prodrugs and the detoxification of ester-containing drugs.[1] Tanshinone IIA anhydride, a derivative of a bioactive compound isolated from the medicinal plant Salvia miltiorrhiza (Danshen), has emerged as a highly potent and irreversible inhibitor of human carboxylesterases.[3][4] This technical guide provides an in-depth overview of this compound as a CE inhibitor, including its mechanism of action, inhibition kinetics, experimental protocols for its study, and its impact on drug metabolism.
Mechanism of Action
This compound acts as a potent, irreversible inhibitor of human carboxylesterases, including human liver carboxylesterase 1 (hCE1) and human intestinal carboxylesterase (hiCE/hCE2).[5][6] The mechanism of inhibition involves the formation of a covalent adduct with the active site serine residue (Ser221 in hCE1) of the enzyme.[5] This covalent modification effectively and permanently inactivates the enzyme, preventing it from hydrolyzing its substrates.[5]
The proposed mechanism involves the nucleophilic attack by the active site serine on one of the carbonyl groups of the anhydride. This leads to the opening of the anhydride ring and the formation of a stable ester bond between the tanshinone moiety and the enzyme.[5]
Inhibition Kinetics and Potency
This compound demonstrates exceptional potency against human carboxylesterases, with inhibition constant (Kᵢ) values in the nanomolar and even picomolar range.[5][3][4][6][7] This high potency underscores its potential for significant drug-drug interactions.
| Enzyme | Inhibitor | Kᵢ Value | Inhibition Type | Reference |
| Human CE1 | This compound | 1.9 nM | Irreversible | [6][7] |
| Human Intestinal CE (hiCE) | This compound | 1.4 nM | Irreversible | [6][7] |
| Human CE1 | Other Tanshinone Anhydrides | as low as 600 pM | Irreversible | [5] |
Table 1: Inhibition Constants (Kᵢ) of this compound and Related Compounds against Human Carboxylesterases.
Experimental Protocols
In Vitro Carboxylesterase Inhibition Assay using o-Nitrophenyl Acetate (o-NPA)
This spectrophotometric assay is a common method to assess carboxylesterase activity and inhibition.
Materials:
-
96-well microplates
-
Recombinant human carboxylesterase (hCE1 or hiCE)
-
o-Nitrophenyl acetate (o-NPA) substrate solution (3 mM in a suitable solvent like acetonitrile)
-
This compound (dissolved in DMSO)
-
Assay buffer: 50 mM HEPES, pH 7.4
-
Microplate reader capable of measuring absorbance at 405-420 nm
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
This compound solution or DMSO for control wells.
-
o-NPA substrate solution.
-
-
Pre-incubate the plate at 37°C for a specified time (e.g., 5-10 minutes).
-
Initiate the reaction by adding the carboxylesterase enzyme solution to each well.
-
Immediately measure the change in absorbance over time at 405-420 nm. The product, o-nitrophenol, is yellow.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Carboxylesterase Activity Assay with Oseltamivir
This assay assesses the ability of an inhibitor to penetrate cells and inhibit intracellular carboxylesterase activity.
Materials:
-
Cells expressing the target carboxylesterase (e.g., U373MG cells expressing hCE1) cultured in appropriate media.[5]
-
Oseltamivir (prodrug substrate)
-
This compound (dissolved in DMSO)
-
LC-MS/MS system for analysis
Procedure:
-
Plate the cells in a suitable format (e.g., 24-well plate) and allow them to adhere.
-
Pre-incubate the cells with varying concentrations of this compound or DMSO (vehicle control) for a defined period (e.g., 1-2 hours).[5]
-
Add oseltamivir to the cell culture media at a final concentration of 20 μM.[5]
-
Incubate for a specific time to allow for cellular uptake and metabolism of oseltamivir.
-
Collect the cell culture media.
-
Analyze the concentration of the hydrolyzed product, oseltamivir carboxylate, in the media using a validated UPLC/MS method.[5]
-
A reduction in the formation of oseltamivir carboxylate in the presence of this compound indicates intracellular CE inhibition.[5]
UPLC/MS Method for Oseltamivir Carboxylate Quantification
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Flow Rate: Appropriate for the column dimensions.
-
Injection Volume: 5-10 µL.
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive ESI.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for oseltamivir carboxylate and an internal standard.
Sample Preparation:
-
Protein precipitation of the cell culture media with a solvent like acetonitrile.
-
Centrifugation to pellet the precipitated proteins.
-
Transfer of the supernatant for UPLC-MS/MS analysis.
Molecular Modeling of Covalent Inhibition
Computational modeling can provide insights into the binding mode of this compound within the carboxylesterase active site.
Software:
-
Molecular modeling suite with covalent docking capabilities (e.g., ICMPro, Maestro with CovDock).[5]
Procedure:
-
Obtain the crystal structure of the target carboxylesterase (e.g., hCE1, PDB ID: 1MX1) from the Protein Data Bank.[5]
-
Prepare the protein structure by adding hydrogens, assigning charges, and minimizing its energy.
-
Prepare the 3D structure of this compound.
-
Utilize a covalent docking module to simulate the formation of the covalent bond between the active site serine and the inhibitor.[5]
-
The docking protocol typically involves an initial non-covalent docking step to position the ligand in the active site, followed by the formation of the covalent bond and refinement of the resulting complex.
-
Analyze the predicted binding pose to understand the key interactions between the inhibitor and the enzyme.
Impact on Drug Metabolism and Signaling Pathways
The potent and irreversible inhibition of carboxylesterases by this compound has significant implications for drug metabolism and can potentially modulate various signaling pathways.
Drug-Drug Interactions
Co-administration of drugs that are substrates for CEs with this compound or herbal products containing it (like Danshen) can lead to clinically significant drug-drug interactions.[5][3][4]
-
Inhibition of Prodrug Activation: The activation of ester prodrugs that rely on CE-mediated hydrolysis can be significantly reduced. A notable example is the antiviral drug oseltamivir , where this compound has been shown to decrease the formation of its active metabolite, oseltamivir carboxylate, in cell-based assays.[5][3]
-
Reduced Metabolism of Ester-Containing Drugs: The metabolism and clearance of drugs that are inactivated by CEs can be inhibited, leading to increased drug exposure and potential toxicity. An example is the chemotherapeutic agent irinotecan , which is metabolized by CEs.[5] Inhibition of this pathway could alter the drug's efficacy and toxicity profile.
Signaling Pathways
While direct studies linking carboxylesterase inhibition by this compound to specific signaling pathways are limited, the broader effects of its parent compound, Tanshinone IIA, suggest potential downstream consequences. Carboxylesterases are involved in lipid metabolism, and their inhibition could indirectly affect signaling pathways sensitive to lipid mediators. Furthermore, by altering the metabolism of various drugs, this compound can indirectly influence the signaling pathways targeted by those drugs.
Tanshinone IIA has been reported to modulate several key signaling pathways, including:
-
PI3K/Akt Pathway: Involved in cell survival, growth, and proliferation.
-
MAPK Pathway: Regulates a wide range of cellular processes, including stress responses and apoptosis.
-
NF-κB Pathway: A critical regulator of inflammation and immune responses.[8][9]
The inhibition of carboxylesterases could potentially intersect with these pathways by altering the levels of endogenous signaling molecules or by modulating the effects of drugs that target these pathways.
Visualizations
Caption: Experimental workflows for in vitro and cellular carboxylesterase inhibition assays.
Caption: Impact of this compound on drug metabolism mediated by carboxylesterase.
Caption: Hypothesized impact of carboxylesterase inhibition on cellular signaling pathways.
Conclusion
This compound is a remarkably potent and irreversible inhibitor of human carboxylesterases. Its ability to covalently modify the active site of these enzymes leads to their inactivation, which has profound implications for the metabolism of numerous ester-containing drugs. Researchers and drug development professionals should be cognizant of the potential for significant drug-drug interactions when dealing with compounds structurally related to this compound or when using herbal remedies containing Salvia miltiorrhiza. The detailed experimental protocols provided in this guide offer a framework for the further investigation of this and other carboxylesterase inhibitors. Future research should focus on elucidating the direct impact of carboxylesterase inhibition on cellular signaling pathways to fully understand the physiological and pharmacological consequences of modulating this important class of enzymes.
References
- 1. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of carboxylesterases and its impact on pharmacokinetics and pharmacodynamics: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. obrnutafaza.hr [obrnutafaza.hr]
- 4. Reductive amination assistance for quantification of oseltamivir phosphate and oseltamivir carboxylate by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enzyme inhibition [bio-protocol.org]
- 7. Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dovepress.com [dovepress.com]
In Vitro Stability of Tanshinone IIA Anhydride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro stability of Tanshinone IIA anhydride, a potent and irreversible inhibitor of human carboxylesterases. Due to limited direct experimental data on the anhydride, this guide synthesizes information on the parent compound, Tanshinone IIA, and integrates established chemical principles of anhydrides to offer a thorough stability profile.
Introduction to this compound and Its Stability
Tanshinone IIA is a lipophilic diterpene quinone extracted from the medicinal herb Salvia miltiorrhiza (Danshen), known for its various pharmacological activities. Its anhydride derivative, this compound, has been identified as a highly potent, irreversible inhibitor of human carboxylesterases (CEs), with Ki values of 1.9 nM and 1.4 nM for human CE1 and human intestinal CE, respectively.[1] This potent bioactivity underscores the importance of understanding its stability, as degradation can impact its efficacy and safety profile. The inherent reactivity of the anhydride functional group suggests a susceptibility to hydrolysis, a key consideration for its in vitro handling and formulation development.
In Vitro Stability Profile
The in vitro stability of a compound is a critical parameter assessed during drug discovery and development. It provides insights into the molecule's intrinsic chemical liabilities and its potential for degradation under various experimental and physiological conditions. While specific stability data for this compound is scarce, the stability of its parent compound, Tanshinone IIA, has been investigated and offers valuable insights.
Factors Affecting Stability
The stability of Tanshinone IIA, and by extension its anhydride, is influenced by several factors:
-
pH: The degradation of Tanshinone IIA in solution has been shown to be pH-dependent.
-
Temperature: Tanshinone IIA is unstable at high temperatures, with degradation observed to be significant above 85°C.[2] Its degradation in solution follows pseudo-first-order kinetics.[3][4]
-
Light: Exposure to light can induce the degradation of Tanshinone IIA.[3][4]
-
Aqueous Environment: The concentration of tanshinones, including Tanshinone IIA, has been observed to decrease in aqueous solutions after 24 hours, indicating a degree of instability in aqueous media.[4][5][6]
Given the anhydride functional group's susceptibility to nucleophilic attack by water, hydrolysis is expected to be a primary degradation pathway for this compound, converting it to the parent Tanshinone IIA.
Quantitative Stability Data
The following table summarizes the available quantitative stability data for Tanshinone IIA . It is important to note that these values are for the parent compound and should be considered as a baseline for estimating the stability of the anhydride, which is likely to be less stable, particularly in aqueous environments.
| Parameter | Condition | Value | Reference |
| Degradation Kinetics | In solution | Follows pseudo-first-order reaction | [3][4] |
| Activation Energy | In solution | 82.74 kJ/mol | [3][4] |
| Stability in Aqueous Solution | 24 hours | Concentration decreased | [4][5][6] |
| Thermal Stability | > 85°C | Prone to degradation | [2] |
| Photostability | Light exposure | Prone to degradation | [3][4] |
Based on the chemical nature of anhydrides, the following table outlines the expected stability profile of this compound .
| Stability Parameter | Expected Profile of this compound | Rationale |
| Hydrolytic Stability | Low; readily hydrolyzes to Tanshinone IIA. | The anhydride functional group is highly susceptible to hydrolysis. |
| pH-Dependent Stability | Highly dependent; hydrolysis rate is expected to be faster at neutral and alkaline pH. | Hydroxide ions catalyze anhydride hydrolysis. |
| Thermal Stability | Moderate to low; likely less stable than Tanshinone IIA due to the reactive anhydride moiety. | The strained anhydride ring can be susceptible to thermal decomposition. |
| Photostability | Moderate to low; similar to Tanshinone IIA, likely sensitive to light. | The core chromophore is the same as the parent compound. |
| Stability in Biological Media | Low; rapid hydrolysis is expected due to the aqueous environment and presence of esterases. | The aqueous nature of biological fluids and enzymatic activity will promote degradation. |
Experimental Protocols for Stability Assessment
To rigorously determine the in vitro stability of this compound, a series of well-defined experiments should be conducted. The following protocols provide a framework for such an investigation.
pH Stability Assessment
-
Preparation of Buffer Solutions: Prepare a series of buffers covering a pH range of 2 to 10 (e.g., HCl for pH 2, citrate buffers for pH 3-6, phosphate buffers for pH 7-8, and borate buffers for pH 9-10).
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO).
-
Incubation: Add a small aliquot of the stock solution to each buffer to achieve a final concentration suitable for analysis (e.g., 10 µM). The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on stability. Incubate the samples at a constant temperature (e.g., 37°C).
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours).
-
Sample Analysis: Immediately quench the reaction (e.g., by adding an equal volume of cold acetonitrile containing an internal standard). Analyze the samples by a validated stability-indicating HPLC-UV or LC-MS/MS method to quantify the remaining this compound and the formation of the primary degradant, Tanshinone IIA.
-
Data Analysis: Plot the natural logarithm of the remaining concentration of this compound versus time to determine the degradation rate constant (k) and the half-life (t½) at each pH.
Thermal Stability Assessment
-
Sample Preparation: Prepare solutions of this compound in a relevant solvent system (e.g., a specific buffer from the pH stability study or a co-solvent mixture).
-
Incubation: Incubate the samples at a range of elevated temperatures (e.g., 40°C, 60°C, and 80°C) in a controlled temperature chamber. Include a control sample at a lower, stable temperature (e.g., 4°C).
-
Time Points and Analysis: Follow the same procedure for time points and sample analysis as described in the pH stability protocol.
-
Data Analysis: Determine the degradation rate constants at each temperature. An Arrhenius plot (ln(k) vs. 1/T) can be constructed to determine the activation energy of the degradation process.
Photostability Assessment
-
Sample Preparation: Prepare solutions of this compound in a photochemically inert solvent (e.g., acetonitrile/water).
-
Exposure: Expose the samples to a standardized light source (e.g., a xenon lamp in a photostability chamber) according to ICH Q1B guidelines. A dark control sample, wrapped in aluminum foil, should be run in parallel.
-
Time Points and Analysis: Withdraw samples at various time points of light exposure and analyze them using a validated HPLC method.
-
Data Analysis: Compare the degradation of the light-exposed sample to the dark control to determine the extent of photodegradation.
Stability in Biological Media
-
Media Preparation: Obtain relevant biological matrices such as plasma, serum, or liver microsomes.
-
Incubation: Spike this compound into the pre-warmed (37°C) biological matrix. For microsomal stability, include necessary cofactors like NADPH.
-
Time Points and Analysis: At specified time points, stop the reaction (e.g., by protein precipitation with cold acetonitrile). Centrifuge the samples and analyze the supernatant for the parent compound and potential metabolites.
-
Data Analysis: Calculate the percentage of compound remaining over time to determine the in vitro half-life and intrinsic clearance.
Visualizations
Presumed Degradation Pathway
The primary in vitro degradation pathway for this compound is expected to be hydrolysis, leading to the formation of two molecules of Tanshinone IIA.
Caption: Presumed hydrolytic degradation of this compound.
Experimental Workflow for In Vitro Stability Testing
The following diagram illustrates a general workflow for assessing the in vitro stability of a compound like this compound.
Caption: General workflow for in vitro stability assessment.
Conclusion
While direct experimental data on the in vitro stability of this compound is limited, a comprehensive understanding can be inferred from the stability of its parent compound, Tanshinone IIA, and the inherent chemical properties of anhydrides. This compound is expected to be susceptible to hydrolysis, particularly in aqueous environments and at neutral to alkaline pH. Its stability is also likely influenced by temperature and light. The experimental protocols outlined in this guide provide a robust framework for the definitive determination of its stability profile. Such studies are essential for the continued development of this potent carboxylesterase inhibitor for potential therapeutic applications.
References
- 1. Effect of tanshinone IIA in an in vitro model of Graves' orbitopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Renoprotective Effects of Tanshinone IIA: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [Study on the chemical stability of tanshinone IIA] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Stability and Bioactivity of tanshinone I, tanshinone IIA, cryptotanshinone and dihydrotanshinone in in vitro test systems - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of Tanshinone IIA Anhydride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tanshinone IIA anhydride is a derivative of tanshinone IIA, a major lipophilic bioactive compound isolated from the dried roots of Salvia miltiorrhiza (Danshen). While tanshinone IIA has been extensively studied for its diverse pharmacological activities, including cardiovascular, neuroprotective, and anticancer effects, this compound has emerged as a distinct entity with a highly specific and potent mechanism of action. This technical guide provides an in-depth overview of the pharmacological profile of this compound, focusing on its primary molecular target, quantitative inhibitory data, and the experimental methodologies used for its characterization.
Core Pharmacological Activity: Carboxylesterase Inhibition
The predominant pharmacological action of this compound is the potent and irreversible inhibition of human carboxylesterases (CEs).[1][2] Carboxylesterases are a class of enzymes crucial for the hydrolysis of a wide range of ester-containing endogenous molecules and xenobiotics, including many therapeutic drugs.[2][3] The irreversible nature of this inhibition by this compound suggests a prolonged impact on drug metabolism, a critical consideration in polypharmacy and drug development.[2][4]
Mechanism of Action
This compound acts as an exceptionally potent inhibitor of human carboxylesterases.[2] This irreversible inhibition can modulate the metabolism of esterified drugs. For instance, it has been shown to affect the metabolism of the antiviral drug oseltamivir.[2][4] The co-administration of Danshen extracts, which contain tanshinone anhydrides, with drugs containing an ester chemotype should be approached with caution due to the potential for prolonged, irreversible inhibition of CEs.[2][4]
Quantitative Data: Inhibitory Potency
The inhibitory potency of this compound against human carboxylesterases has been quantified, demonstrating its high affinity and irreversible binding.
| Target Enzyme | Inhibitor | Ki Value (nM) | Inhibition Type | Reference |
| Human Carboxylesterase 1 (CE1) | This compound | 1.9 | Irreversible | [1] |
| Human Intestinal Carboxylesterase (hiCE) | This compound | 1.4 | Irreversible | [1] |
Experimental Protocols
The characterization of this compound as a potent carboxylesterase inhibitor involves specific in vitro and cell-based assays.
In Vitro Carboxylesterase Inhibition Assay
-
Objective: To determine the inhibitory potency (Ki) of this compound against purified human carboxylesterases.
-
Enzyme Source: Recombinant human CE1 and hiCE expressed in a suitable system (e.g., baculovirus-infected insect cells).
-
Substrate: A fluorogenic or chromogenic substrate that is hydrolyzed by carboxylesterases, such as p-nitrophenyl acetate or fluorescein diacetate.
-
Procedure:
-
Purified recombinant human CE is incubated with varying concentrations of this compound for a defined period to allow for inhibitor binding.
-
The enzymatic reaction is initiated by the addition of the substrate.
-
The rate of substrate hydrolysis is monitored over time by measuring the change in absorbance or fluorescence.
-
The initial reaction velocities are plotted against the substrate concentration in the presence of different inhibitor concentrations.
-
The data are fitted to appropriate enzyme kinetic models (e.g., Michaelis-Menten with an irreversible inhibitor term) to determine the Ki value.
-
Cell-Based Drug Metabolism Assay
-
Objective: To assess the ability of this compound to inhibit intracellular carboxylesterase activity and modulate the metabolism of an ester-containing drug.
-
Cell Line: A human cell line that expresses the target carboxylesterase (e.g., a human liver or intestinal cell line).
-
Test Compound: An esterified drug that is a known substrate for the target carboxylesterase (e.g., oseltamivir).
-
Procedure:
-
The cells are pre-incubated with this compound at various concentrations for a specific duration.
-
The esterified drug is then added to the cell culture medium.
-
After a defined incubation period, the concentration of the hydrolyzed drug metabolite in the cell culture supernatant or cell lysate is quantified using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
The extent of inhibition of drug metabolism is calculated by comparing the metabolite levels in the presence and absence of this compound.
-
Signaling Pathways and Logical Relationships
The primary mechanism of this compound involves direct interaction with and irreversible inactivation of carboxylesterase enzymes. This interaction has downstream consequences on the metabolic pathways of ester-containing drugs.
Caption: Irreversible inhibition of carboxylesterase by this compound.
Pharmacokinetics
Specific pharmacokinetic data for this compound is not extensively available in the public domain. However, the pharmacokinetics of the parent compound, Tanshinone IIA, have been studied. Tanshinone IIA is characterized by poor oral bioavailability due to its low aqueous solubility and significant first-pass metabolism.[5][6] It exhibits rapid distribution and a terminal elimination half-life of approximately 7.5 hours after intravenous administration.[5] Given that this compound is found in extracts of Salvia miltiorrhiza, its absorption and distribution would likely be influenced by the presence of other compounds in the extract. Further research is required to elucidate the specific pharmacokinetic profile of the anhydride form.
Therapeutic Implications and Future Directions
The potent and irreversible inhibition of carboxylesterases by this compound presents both therapeutic opportunities and potential risks.
-
Drug-Drug Interactions: The primary implication is the potential for significant drug-drug interactions with ester-containing medications. Co-administration could lead to increased plasma concentrations and potential toxicity of the ester prodrug.
-
Therapeutic Potential: The targeted inhibition of specific carboxylesterases could be therapeutically beneficial. For instance, inhibiting carboxylesterases that inactivate certain anticancer prodrugs in tumor tissues could enhance their efficacy.
Future research should focus on:
-
Elucidating the precise molecular mechanism of irreversible inhibition.
-
Determining the selectivity of this compound for different carboxylesterase isoforms.
-
Conducting comprehensive pharmacokinetic and drug-drug interaction studies.
-
Exploring its potential as a modulator of drug metabolism in specific therapeutic contexts.
Conclusion
This compound is a highly potent, irreversible inhibitor of human carboxylesterases, distinguishing it pharmacologically from the more broadly acting Tanshinone IIA. Its primary mechanism of action has significant implications for the metabolism of ester-containing drugs. While this presents a risk for drug-drug interactions, it also opens avenues for its potential therapeutic application as a modulator of drug efficacy. Further detailed investigation into its selectivity, pharmacokinetics, and in vivo effects is crucial to fully understand and harness its pharmacological profile for therapeutic benefit.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Potent, Irreversible Inhibition of Human Carboxylesterases by Tanshinone Anhydrides Isolated from Salvia miltiorrhiza ("Danshen") - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Potent, irreversible inhibition of human carboxylesterases by tanshinone anhydrides isolated from Salvia miltiorrhiza (“Danshen”) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics, absorption and tissue distribution of tanshinone IIA solid dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhanced oral bioavailability of Tanshinone IIA using lipid nanocapsules: Formulation, in-vitro appraisal and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide on the Molecular Structure and Conformation of Tanshinone IIA Anhydride
A comprehensive analysis of the structural and conformational properties of Tanshinone IIA anhydride remains an area of active investigation, with limited specific data available in the public domain. This guide synthesizes the current understanding based on related compounds and theoretical considerations, providing a framework for researchers, scientists, and drug development professionals.
While direct experimental determination of the three-dimensional structure of this compound through techniques like X-ray crystallography has not been extensively reported, its molecular architecture can be inferred from its parent compound, Tanshinone IIA. The formation of the anhydride introduces a five-membered ring containing two carbonyl groups fused to the quinone moiety of the Tanshinone core. This modification is expected to significantly influence the electronic distribution and local geometry of the molecule.
I. Postulated Molecular Structure and Conformation
The core structure of this compound consists of a tetracyclic system, characteristic of the abietane diterpenes. The key distinguishing feature is the anhydride functional group integrated into the C-ring. The conformation of the A and B rings is likely to adopt a rigid chair or boat-like arrangement, typical of such fused ring systems. The planarity of the aromatic D-ring and the newly formed anhydride ring will be a critical determinant of the overall molecular shape.
Key Structural Features:
-
Tetracyclic Core: A rigid framework composed of four fused rings.
-
Anhydride Moiety: A five-membered ring with two carbonyl groups, which is expected to be relatively planar.
-
Chiral Centers: The presence of stereocenters in the A and B rings leads to specific stereoisomers.
II. Hypothetical Spectroscopic and Crystallographic Data
Based on the analysis of Tanshinone IIA and other related anhydrides, the following data can be anticipated. It is crucial to note that these are predicted values and await experimental verification.
Table 1: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Key Features |
| ¹H NMR | Signals corresponding to the aromatic protons of the D-ring, protons on the A and B rings, and the methyl groups. Shifts will be influenced by the electron-withdrawing nature of the anhydride. |
| ¹³C NMR | Resonances for the carbonyl carbons of the anhydride and quinone moieties, aromatic carbons, and aliphatic carbons of the A and B rings. |
| FT-IR | Characteristic strong absorption bands for the anhydride C=O stretching (typically around 1850-1800 cm⁻¹ and 1780-1740 cm⁻¹) and the quinone C=O stretching (around 1680-1650 cm⁻¹). |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the this compound molecule, along with characteristic fragmentation patterns. |
Table 2: Hypothetical Crystallographic Parameters for this compound
| Parameter | Predicted Value Range |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar |
| Bond Lengths (Å) | C=O (anhydride): ~1.20 |
| C-O (anhydride): ~1.38 | |
| C=O (quinone): ~1.22 | |
| Bond Angles (°) | O=C-O (anhydride): ~125 |
| C-O-C (anhydride): ~110 |
III. Proposed Experimental Protocols for Structural Elucidation
To definitively determine the molecular structure and conformation of this compound, the following experimental workflow is proposed.
A. Synthesis of this compound
A potential synthetic route involves the oxidation of the o-quinone moiety of a suitable Tanshinone precursor.
Workflow for Synthesis and Purification:
Figure 1: Proposed workflow for the synthesis and purification of this compound.
B. X-ray Crystallography
Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Experimental Protocol:
-
Crystal Growth: Grow single crystals of sufficient size and quality from the purified this compound, experimenting with various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Structure Solution and Refinement: Process the diffraction data to obtain the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic coordinates and thermal parameters.
C. NMR Spectroscopy
Multi-dimensional and advanced NMR techniques can provide detailed information about the connectivity and spatial arrangement of atoms in solution.
Experimental Protocol:
-
Sample Preparation: Dissolve a small amount of purified this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire a suite of NMR spectra, including:
-
1D NMR: ¹H and ¹³C spectra for initial chemical shift assignments.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range proton-carbon correlations, aiding in the assignment of quaternary carbons and piecing together the molecular framework.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine through-space proximities of protons, providing crucial information about the solution-state conformation and stereochemistry.
-
-
IV. Potential Signaling Pathways and Logical Relationships
While the specific biological targets of this compound are not well-defined, its structural similarity to other tanshinones suggests potential interactions with various signaling pathways implicated in inflammation, oxidative stress, and cell proliferation. The anhydride moiety may confer unique reactivity, potentially targeting specific nucleophilic residues in proteins.
Figure 2: A generalized logical relationship for the potential mechanism of action of this compound.
V. Conclusion
The molecular structure and conformation of this compound present an intriguing area for further chemical and pharmacological research. The synthesis and rigorous structural elucidation of this compound are essential next steps to unlock its full potential in drug discovery and development. The methodologies and predictive data outlined in this guide provide a foundational framework for researchers to pursue these investigations. Future studies combining experimental data with computational modeling will be invaluable in building a comprehensive understanding of this novel tanshinone derivative.
Therapeutic Targets of Tanshinone IIA Anhydride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tanshinone IIA anhydride is a distinct derivative of tanshinone IIA, a major lipophilic bioactive component isolated from the root of Salvia miltiorrhiza (Danshen). While tanshinone IIA exhibits a broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects, its anhydride form has been identified as a highly potent and specific inhibitor of human carboxylesterases (CEs). This guide provides a comprehensive technical overview of the therapeutic targets of this compound, with a focus on its well-defined role as a carboxylesterase inhibitor, while also summarizing the broader therapeutic landscape of the parent compound, tanshinone IIA, for contextual understanding.
Core Therapeutic Target: Carboxylesterases
This compound is a potent and irreversible inhibitor of human carboxylesterases, specifically human liver carboxylesterase 1 (hCE1) and human intestinal carboxylesterase (hiCE/hCE2).[1] This inhibitory action is highly specific and occurs at nanomolar concentrations, making it a significant finding for drug development and the study of drug metabolism.
Carboxylesterases are key enzymes in the metabolism of a wide range of ester-containing drugs and prodrugs. Inhibition of these enzymes can significantly alter the pharmacokinetics and efficacy of co-administered therapeutic agents. The irreversible nature of the inhibition by this compound suggests a long-lasting effect on drug metabolism.
Quantitative Data: Carboxylesterase Inhibition
The inhibitory potency of this compound against human carboxylesterases is summarized in the table below.
| Target Enzyme | Inhibitor | Ki (nM) | Inhibition Type | Reference |
| Human Carboxylesterase 1 (hCE1) | This compound | 1.9 | Irreversible | [1] |
| Human Intestinal Carboxylesterase (hiCE/hCE2) | This compound | 1.4 | Irreversible | [1] |
Experimental Protocols
Carboxylesterase Inhibition Assay
This protocol describes a fluorometric method for determining the inhibitory activity of this compound against human carboxylesterases.
Materials:
-
Recombinant human carboxylesterase (hCE1 or hCE2)
-
This compound
-
Carboxylesterase substrate (e.g., a proprietary fluorogenic substrate or p-nitrophenyl acetate for a colorimetric assay)
-
Assay Buffer (e.g., phosphate buffer, pH 7.4)
-
96-well black microplate (for fluorometric assay) or clear microplate (for colorimetric assay)
-
Microplate reader with fluorescence or absorbance detection capabilities
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the inhibitor in assay buffer to achieve the desired final concentrations.
-
Reconstitute the recombinant carboxylesterase enzyme in assay buffer to the recommended working concentration.
-
Prepare the substrate solution in assay buffer at the desired final concentration.
-
-
Assay Protocol (Fluorometric):
-
Add a small volume of the diluted inhibitor solutions or vehicle control (DMSO) to the wells of the 96-well plate.
-
Add the enzyme solution to each well and incubate for a pre-determined time at 37°C to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity in kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 490/550 nm) for a specified duration (e.g., 60 minutes) at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Further kinetic studies can be performed by varying both substrate and inhibitor concentrations to determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive, or irreversible). For irreversible inhibitors, time-dependent inhibition assays are necessary.
-
Broader Therapeutic Context: Targets of Tanshinone IIA
While this compound's primary identified target is carboxylesterase, the parent compound, Tanshinone IIA, has a much broader range of biological activities and therapeutic targets. Understanding these provides a wider context for the potential applications of tanshinone-based compounds. The following sections summarize the key therapeutic areas and associated signaling pathways of Tanshinone IIA.
Anti-Cancer Effects
Tanshinone IIA has demonstrated anti-proliferative, pro-apoptotic, anti-angiogenic, and anti-metastatic effects in a variety of cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SH-SY5Y | Neuroblastoma | 34.98 | [2] |
| HepG2 | Hepatocellular Carcinoma | 4.17 | [3] |
| 5637 | Bladder Cancer | ~7.0 (2.6 µg/mL) | [4][5] |
| BFTC | Bladder Cancer | ~5.4 (2 µg/mL) | [4][5] |
| T24 | Bladder Cancer | ~7.3 (2.7 µg/mL) | [4][5] |
Tanshinone IIA modulates several key signaling pathways implicated in cancer progression.
-
PI3K/Akt/mTOR Pathway: Inhibition of this pathway by Tanshinone IIA leads to decreased cell proliferation and survival.[6][7][8]
-
MAPK Pathway: Tanshinone IIA can modulate the activity of MAPKs (p38, ERK1/2, and JNK), which are involved in cell proliferation, differentiation, and apoptosis.[9][10][11]
-
NF-κB Pathway: By inhibiting the NF-κB pathway, Tanshinone IIA reduces the expression of pro-inflammatory and anti-apoptotic genes.[9][12][13][14][15]
-
STAT3 Pathway: Tanshinone IIA has been shown to inhibit the phosphorylation and activation of STAT3, a key transcription factor in cancer cell survival and proliferation.[16][17][18]
Caption: PI3K/Akt/mTOR signaling pathway and its inhibition by Tanshinone IIA.
Caption: MAPK signaling pathway and its modulation by Tanshinone IIA.
Caption: NF-κB signaling pathway and its inhibition by Tanshinone IIA.
Caption: STAT3 signaling pathway and its inhibition by Tanshinone IIA.
Cardiovascular and Anti-inflammatory Effects
Tanshinone IIA exerts protective effects on the cardiovascular system through its anti-inflammatory, antioxidant, and anti-atherosclerotic properties.[19][20] It has been shown to protect endothelial cells and smooth muscle cells from injury and to modulate the inflammatory response in macrophages.[4][6][21][22][23][24]
| Cell/System | Effect | IC50 / Effective Concentration | Reference |
| LPS-activated BMDMs | Inhibition of SDH activity | 4.47 µM | [25] |
| H2O2-treated J774 Macrophages | Maintenance of cell viability | 0.6 - 3 µM | [7] |
| ox-LDL-induced RAW264.7 cells | Treatment | 20 - 40 µM | [25] |
| H2O2-induced HUVECs | Resistance to apoptosis | 3 - 10 µM | |
| High Glucose-induced HUVECs | Reversion of cellular damage | 2.5 - 10 µM | [21] |
| Ang II-induced VSMCs | Inhibition of proliferation and autophagy | 1 - 10 µg/mL | [11] |
Experimental Protocols for Key Assays
Western Blotting for Signaling Pathway Analysis
This protocol provides a general framework for analyzing the phosphorylation status and protein expression levels of key components in signaling pathways like PI3K/Akt, MAPK, and STAT3.
Procedure:
-
Cell Culture and Treatment: Culture the desired cell line to 70-80% confluency. Treat the cells with various concentrations of Tanshinone IIA for the desired time. Include appropriate positive and negative controls.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the total and phosphorylated forms of the target proteins (e.g., p-Akt, Akt, p-ERK, ERK, p-STAT3, STAT3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Tube Formation Assay for Angiogenesis
This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.
Procedure:
-
Matrigel Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow the Matrigel to solidify at 37°C for 30-60 minutes.
-
Cell Seeding: Seed endothelial cells (e.g., HUVECs) onto the Matrigel-coated wells in the presence of various concentrations of Tanshinone IIA.
-
Incubation: Incubate the plate at 37°C in a humidified incubator for 4-18 hours.
-
Visualization and Quantification: Observe the formation of tube-like structures under a microscope. Capture images and quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software.
Transwell Migration Assay
This assay measures the chemotactic migration of cells in response to a chemoattractant.
Procedure:
-
Cell Preparation: Starve the cells in serum-free medium for several hours prior to the assay.
-
Assay Setup: Place Transwell inserts with a porous membrane into the wells of a 24-well plate. Add a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Cell Seeding: Seed the starved cells in serum-free medium containing different concentrations of Tanshinone IIA into the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate at 37°C for a time period sufficient for cell migration to occur.
-
Analysis: Remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane with a dye such as crystal violet.
-
Quantification: Count the number of migrated cells in several random fields under a microscope.
Conclusion
This compound has been clearly identified as a potent and irreversible inhibitor of human carboxylesterases, a finding with significant implications for drug metabolism and drug-drug interactions. Its parent compound, tanshinone IIA, demonstrates a much broader therapeutic potential, particularly in oncology and cardiovascular disease, through the modulation of multiple critical signaling pathways. This guide provides a foundational understanding of these therapeutic targets and offers detailed methodologies for their investigation, serving as a valuable resource for researchers and drug development professionals in the exploration of tanshinone-based therapeutics. Further research is warranted to fully elucidate the clinical potential of this compound and to further explore the multifaceted therapeutic actions of Tanshinone IIA.
References
- 1. researchgate.net [researchgate.net]
- 2. content.abcam.com [content.abcam.com]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Tanshinone IIA: a Chinese herbal ingredient for the treatment of atherosclerosis [frontiersin.org]
- 5. Untitled Document [ucl.ac.uk]
- 6. Tanshinone IIA: a Chinese herbal ingredient for the treatment of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tanshinone IIA reduces macrophage death induced by hydrogen peroxide by upregulating glutathione peroxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Harnessing the therapeutic value of Tanshinone IIA: a breakthrough therapy in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. eajbsc.journals.ekb.eg [eajbsc.journals.ekb.eg]
- 11. Carboxylesterase Reaction Phenotyping | Evotec [evotec.com]
- 12. Tanshinone IIA inhibits angiogenesis in human endothelial progenitor cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]
- 14. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Tanshinone IIA reduces macrophage death induced by hydrogen peroxide by upregulating glutathione peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Human carboxylesterases and fluorescent probes to image their activity in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. Tanshinone I, tanshinone IIA, and cryptotanshinone: key bioactive components modulating vascular smooth muscle cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. asianmedjam.com [asianmedjam.com]
- 25. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Tanshinone IIA in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Tanshinone IIA (Tan IIA), a lipophilic diterpene quinone isolated from the medicinal herb Salvia miltiorrhiza Bunge (Danshen), has garnered significant attention for its potent biological activities.[1] These notes provide an overview of its applications in cell culture, detailing its mechanisms of action and providing standardized protocols for its use in experimental settings.
Introduction
Tanshinone IIA is widely recognized for its anti-cancer, anti-inflammatory, and cardioprotective effects.[2][3] In cell culture studies, it serves as a valuable tool to investigate fundamental cellular processes such as apoptosis, autophagy, proliferation, and migration.[1] Its ability to modulate multiple signaling pathways makes it a compound of interest for drug discovery and development.[4]
Mechanism of Action
The biological effects of Tanshinone IIA are attributed to its ability to modulate a variety of intracellular signaling pathways. In cancer cells, Tan IIA is known to induce apoptosis and inhibit proliferation by targeting key signaling cascades.[1] It has been shown to suppress the PI3K/Akt/mTOR pathway, a critical regulator of cell growth and survival, in various cancer cell lines including small cell lung cancer, ovarian cancer, and cholangiocarcinoma.[5][6][7] Furthermore, Tan IIA can modulate the MAPK signaling pathway, including ERK, JNK, and p38 MAPK, to induce apoptosis and inhibit cell proliferation.[6][8]
In the context of inflammation, Tanshinone IIA exhibits potent anti-inflammatory properties by inhibiting the NF-κB signaling pathway.[9][10][11] It can suppress the degradation of IκBα and the nuclear translocation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[3][9][11] Additionally, Tan IIA has been shown to modulate reactive oxygen species (ROS) production and affect intracellular calcium levels, contributing to its diverse biological effects.[12][13][14][15]
Data Presentation: Efficacy of Tanshinone IIA in Various Cell Lines
The following tables summarize the effective concentrations and observed effects of Tanshinone IIA across different cell lines as reported in various studies.
Table 1: Anti-Cancer Effects of Tanshinone IIA
| Cell Line | Cancer Type | Effective Concentration | Key Effects | Reference |
| H1688, H446 | Small Cell Lung Cancer | 2-4 µmol/L | Inhibited proliferation and migration; reduced PI3K and p-Akt levels. | [5] |
| A2780 | Ovarian Cancer | Not specified | Induced apoptosis; downregulated PI3K/AKT/JNK signaling. | [6] |
| BEL-7402 | Human Hepatoma | Dose-dependent | Induced apoptosis and G0/G1 arrest; increased intracellular calcium. | [12] |
| U937 | Leukemia | Not specified | Induced apoptosis and autophagy; inhibited PI3K/Akt/mTOR pathway. | [1] |
| MCF-7 | Breast Cancer | IC50 = 0.25 µg/ml | Inhibited proliferation and induced apoptosis. | [16] |
| A549 | Non-Small Cell Lung Cancer | 5.45 µM (IC50) | Inhibited proliferation and glycolysis. | [17] |
| H292 | Non-Small Cell Lung Cancer | 5.78 µM (IC50) | Inhibited proliferation. | [17] |
| MG-63 | Osteosarcoma | Time and dose-dependent | Inhibited proliferation, migration, and invasion; induced apoptosis. | [18] |
| CAL27, SCC4, SCC25 | Oral Squamous Cell Carcinoma | 2-5 µM | Suppressed cell viability and colony formation; induced apoptosis. | [19][20] |
| HeLa | Cervical Cancer | Not specified | Induced mitotic arrest and apoptosis. | [21] |
Table 2: Anti-Inflammatory and Other Effects of Tanshinone IIA
| Cell Line | Cell Type | Stimulus | Effective Concentration | Key Effects | Reference |
| RAW 264.7 | Macrophages | LPS | Not specified | Inhibited NF-κB activation and pro-inflammatory cytokine production. | [10][11] |
| H9c2 | Cardiomyocytes | Hypoxia | Not specified | Prevented mitochondrial dysfunction; reduced mitochondrial ROS. | [13][14] |
| CHON-001 | Chondrocytes | IL-1β | 10 µM | Inhibited apoptosis and inflammation. | [22] |
| HK-2 | Kidney Epithelial Cells | Uric Acid | Not specified | Inhibited inflammatory cytokines and NLRP3 inflammasome formation. | [23] |
| BV2, U87 | Microglia, Astrocytes | Not specified | Suppressed RAGE/NF-κB signaling and pro-inflammatory cytokine production. | [24] | |
| VSMCs | Vascular Smooth Muscle Cells | AGEs | Not specified | Inhibited proliferation and migration by suppressing ERK1/2 MAPK signaling. | [25] |
Experimental Protocols
Preparation of Tanshinone IIA Stock Solution
Tanshinone IIA is a lipophilic compound and should be dissolved in an appropriate organic solvent.
-
Reagents and Materials:
-
Tanshinone IIA powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
-
Protocol:
-
Weigh the desired amount of Tanshinone IIA powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-20 mM).
-
Vortex thoroughly until the powder is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
When preparing working solutions, dilute the stock solution in cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.1%).
-
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of Tanshinone IIA on cultured cells.
-
Reagents and Materials:
-
Cells of interest
-
Complete cell culture medium
-
Tanshinone IIA stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of Tanshinone IIA in complete culture medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Tanshinone IIA. Include a vehicle control (medium with the same concentration of DMSO as the highest Tan IIA concentration) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the control.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify the induction of apoptosis by Tanshinone IIA.
-
Reagents and Materials:
-
Cells of interest
-
Complete cell culture medium
-
Tanshinone IIA stock solution
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with the desired concentrations of Tanshinone IIA for the specified time.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Western Blot Analysis for Signaling Pathway Proteins
This protocol is used to investigate the effect of Tanshinone IIA on the expression and phosphorylation of proteins in specific signaling pathways.
-
Reagents and Materials:
-
Cells of interest
-
Complete cell culture medium
-
Tanshinone IIA stock solution
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against p-Akt, Akt, p-ERK, ERK, NF-κB p65, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Seed cells and treat with Tanshinone IIA as described previously.
-
After treatment, wash the cells with cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Visualizations
Caption: Tanshinone IIA's anti-cancer signaling pathways.
Caption: Tanshinone IIA's anti-inflammatory mechanism.
Caption: General experimental workflow for cell culture studies.
References
- 1. Tanshinone IIA: A Review of its Anticancer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tanshinone-IIA inhibits myocardial infarct via decreasing of the mitochondrial apoptotic signaling pathway in myocardiocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The anti-inflammatory activities of Tanshinone IIA, an active component of TCM, are mediated by estrogen receptor activation and inhibition of iNOS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tanshinone IIA targeting cell signaling pathways: a plausible paradigm for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tanshinone IIA inhibits proliferation and migration by downregulation of the PI3K/Akt pathway in small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tanshinone IIA induces apoptosis of ovarian cancer cells in vitro and in vivo through attenuation of PI3K/AKT/JNK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. Tanshinone IIA inhibits miR-1 expression through p38 MAPK signal pathway in post-infarction rat cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Tanshinone IIA inhibits LPS-induced NF-kappaB activation in RAW 264.7 cells: possible involvement of the NIK-IKK, ERK1/2, p38 and JNK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-Inflammatory Activity of Tanshinone IIA in LPS-Stimulated RAW264.7 Macrophages via miRNAs and TLR4-NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tanshinone IIA activates calcium-dependent apoptosis signaling pathway in human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tanshinone IIA and Cryptotanshinone Prevent Mitochondrial Dysfunction in Hypoxia-Induced H9c2 Cells: Association to Mitochondrial ROS, Intracellular Nitric Oxide, and Calcium Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tanshinone IIA and Cryptotanshinone Prevent Mitochondrial Dysfunction in Hypoxia-Induced H9c2 Cells: Association to Mitochondrial ROS, Intracellular Nitric Oxide, and Calcium Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. TanshinoneIIA inhibits melanocyte pyroptosis by regulating the ROS/NLRP3 signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. Tanshinone IIA inhibits cell growth by suppressing SIX1-induced aerobic glycolysis in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Tanshinone IIA induces apoptosis and inhibits the proliferation, migration, and invasion of the osteosarcoma MG-63 cell line in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Tanshinone IIA inhibits cell viability and promotes PUMA-mediated apoptosis of oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jcancer.org [jcancer.org]
- 21. Tanshinone IIA, an isolated compound from Salvia miltiorrhiza Bunge, induces apoptosis in HeLa cells through mitotic arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Tanshinone IIA alleviates IL-1β-induced chondrocyte apoptosis and inflammation by regulating FBXO11 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Tanshinone IIA Regulates NRF2/NLRP3 Signal Pathway to Restrain Oxidative Stress and Inflammation in Uric Acid-Induced HK-2 Fibrotic Models - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Tanshinone IIA attenuates neuroinflammation via inhibiting RAGE/NF-κB signaling pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Tanshinone IIA inhibits AGEs-induced proliferation and migration of cultured vascular smooth muscle cells by suppressing ERK1/2 MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application of Tanshinone IIA in Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tanshinone IIA (Tan IIA), a lipophilic diterpene quinone isolated from the root of Salvia miltiorrhiza Bunge (Danshen), has garnered significant attention for its potent anti-cancer activities across a wide spectrum of human malignancies.[1][2] This natural compound has been shown to inhibit tumor cell growth, proliferation, metastasis, and angiogenesis, while concurrently inducing programmed cell death through apoptosis and autophagy.[1][3] Its multifaceted mechanism of action involves the modulation of numerous key signaling pathways implicated in carcinogenesis and tumor progression. This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of Tanshinone IIA in various cancer cell lines.
Mechanism of Action
Tanshinone IIA exerts its anti-tumor effects through a variety of mechanisms, making it a promising candidate for cancer therapy. The primary modes of action include:
-
Induction of Apoptosis: Tan IIA triggers programmed cell death in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways.[1][4] This is often characterized by the upregulation of pro-apoptotic proteins like Bax and cleaved Caspase-3, -8, and -9, and the downregulation of anti-apoptotic proteins such as Bcl-2.[1][5][6][7]
-
Cell Cycle Arrest: The compound has been observed to cause cell cycle arrest at different phases, most notably the G2/M and S phases, thereby inhibiting cancer cell proliferation.[1][4][8][9]
-
Inhibition of Metastasis and Invasion: Tan IIA can suppress the migratory and invasive capabilities of cancer cells, a critical aspect of its anti-cancer potential.[1]
-
Modulation of Signaling Pathways: The anticancer effects of Tan IIA are mediated through its influence on various signaling cascades crucial for cancer cell survival and proliferation. These include the PI3K/Akt/mTOR, MAPK, and JAK/STAT pathways.[1]
Data Presentation: Efficacy of Tanshinone IIA in Various Cancer Cell Lines
The cytotoxic and anti-proliferative effects of Tanshinone IIA have been quantified in numerous studies. The following table summarizes the 50% inhibitory concentration (IC50) values of Tanshinone IIA in a range of human cancer cell lines.
| Cancer Type | Cell Line | IC50 Value | Exposure Time (hours) | Reference |
| Gastric Cancer | MKN45 | 8.35 µg/mL | 48 | |
| Gastric Cancer | SGC7901 | 10.78 µg/mL | 48 | [10] |
| Breast Cancer | MCF-7 | 8.1 µM | Not Specified | [11] |
| Breast Cancer | MDA-MB-231 | >100 µM | Not Specified | [11] |
| Lung Cancer | A549 | >100 µM | Not Specified | [11] |
| Oral Cancer | KB | ~10 µg/mL (viability <40%) | 24 | [4] |
| Oral Cancer | KB | ~10 µg/mL (viability <30%) | 48 | [4] |
| Renal Cell Carcinoma | 786-O | Concentration-dependent decrease | 24 | |
| Ovarian Cancer | A2780 | 150 µM (used for apoptosis assay) | 48 | [6] |
| Bladder Cancer | BIU-87 | 0.5, 1, 2, 4 µg/mL (dose-dependent inhibition) | Not Specified | [12] |
| Prostate Cancer | LNCaP | 50 µM (used for apoptosis assay) | 24 and 48 | [13] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the investigation of Tanshinone IIA's effects on cancer cell lines.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of Tanshinone IIA on cancer cells.
Materials:
-
Tanshinone IIA (dissolved in DMSO to create a stock solution)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7)[14]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of Tanshinone IIA (e.g., 0, 2, 4, 8 µg/ml) and a vehicle control (DMSO).[9]
-
Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/mL.[14][15]
-
Incubate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.[14]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This method quantifies the percentage of apoptotic and necrotic cells following treatment with Tanshinone IIA.
Materials:
-
Tanshinone IIA
-
Cancer cell line of interest
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells (approximately 1x10^6 cells) in 6-well plates and treat with desired concentrations of Tanshinone IIA (e.g., 0, 2, 4, 8 µg/ml) for a specified time (e.g., 24 or 48 hours).[16]
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1x10^6 cells/mL.[16]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[16]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Distinguish between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cells.
Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of Tanshinone IIA on cell cycle distribution.
Materials:
-
Tanshinone IIA
-
Cancer cell line of interest
-
6-well plates
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of Tanshinone IIA (e.g., 0, 2, 4, 8 µg/ml) for 24 hours.[9]
-
Harvest the cells and wash twice with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at 4°C for at least 2 hours.[9]
-
Wash the cells to remove the ethanol and resuspend in PI staining solution.
-
Incubate for 30 minutes at 37°C in the dark.[9]
-
Analyze the DNA content using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[9]
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.
Materials:
-
Tanshinone IIA
-
Cancer cell line of interest
-
RIPA Lysis Buffer with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., against Bcl-2, Bax, cleaved Caspase-3, PARP, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the desired concentrations of Tanshinone IIA for the appropriate duration.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by Tanshinone IIA and a general experimental workflow for its evaluation in cancer cell lines.
Caption: Signaling pathways modulated by Tanshinone IIA in cancer cells.
Caption: General experimental workflow for evaluating Tanshinone IIA.
Conclusion
Tanshinone IIA demonstrates significant potential as an anti-cancer agent, with a broad spectrum of activity against various cancer cell lines. Its ability to induce apoptosis, cause cell cycle arrest, and modulate key oncogenic signaling pathways underscores its therapeutic promise. The provided protocols and data serve as a valuable resource for researchers aiming to further elucidate the mechanisms of action of Tanshinone IIA and explore its clinical applications in oncology.
References
- 1. Frontiers | Tanshinone IIA: A Review of its Anticancer Effects [frontiersin.org]
- 2. Tanshinone IIA: A Review of its Anticancer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity, apoptosis inducing activity and Western blot analysis of tanshinone derivatives from Stachys parviflora on prostate and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tanshinone IIA Induces Apoptosis in Human Oral Cancer KB Cells through a Mitochondria-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combined Effects of Tanshinone IIA and an Autophagy Inhibitor on the Apoptosis of Leukemia Cells via p53, Apoptosis-Related Proteins and Oxidative Stress Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tanshinone IIA induces apoptosis of ovarian cancer cells in vitro and in vivo through attenuation of PI3K/AKT/JNK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tanshinone IIA induces apoptosis and inhibits the proliferation, migration, and invasion of the osteosarcoma MG-63 cell line in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tanshinone IIA induces growth inhibition and apoptosis in gastric cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tanshinone IIA arrests cell cycle and induces apoptosis in 786-O human renal cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchhub.com [researchhub.com]
- 16. scispace.com [scispace.com]
Tanshinone IIA Anhydride: A Powerful Tool for Investigating Enzyme Kinetics
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tanshinone IIA anhydride, a derivative of the natural product Tanshinone IIA found in the roots of Salvia miltiorrhiza, has emerged as a potent and selective tool for studying the kinetics of specific enzymes. Its primary and most notable characteristic is its powerful and irreversible inhibition of human carboxylesterases (CEs), making it an invaluable probe for elucidating the roles of these enzymes in drug metabolism and cellular processes. This document provides detailed application notes and experimental protocols for utilizing this compound in enzyme kinetic studies, with a focus on carboxylesterases. Additionally, it explores the effects of its parent compound, Tanshinone IIA, on other key enzymes and signaling pathways, offering a broader context for its application in biomedical research.
Data Presentation
The inhibitory activity of this compound and its parent compound, Tanshinone IIA, against various enzymes is summarized below. This data highlights the potent and specific nature of the anhydride's interaction with carboxylesterases.
Table 1: Inhibitory Activity of this compound against Human Carboxylesterases
| Enzyme | Inhibitor | IC₅₀ (nM) | Kᵢ (nM) | Inhibition Type |
| Human Carboxylesterase 1 (hCE1) | This compound | 1.9 ± 0.41 | 1.9 | Irreversible |
| Human Intestinal Carboxylesterase (hiCE) | This compound | Not Reported | 1.4 | Irreversible |
Data sourced from Hatfield et al. (2018).[1][2]
Table 2: Inhibitory Activity of Tanshinone IIA (Parent Compound) against Various Enzymes
| Enzyme | Inhibitor | IC₅₀ (µM) | Kᵢ (µM) | Inhibition Type |
| Monoamine Oxidase A (MAO-A) | Tanshinone IIA | 6.08 ± 0.06 | 4.75 | Mixed |
| Monoamine Oxidase B (MAO-B) | Tanshinone IIA | 17.5 ± 0.89 | 14.2 | Mixed |
| Acetylcholinesterase (AChE) | Tanshinone IIA | >10,000 | Not Reported | - |
| Butyrylcholinesterase (BChE) | Tanshinone IIA | >10,000 | Not Reported | - |
| NAD(P)H:quinone oxidoreductase 1 (NQO1) | Tanshinone IIA | 0.15 ± 0.02 | Not Reported | - |
Data for MAO-A and MAO-B sourced from a 2020 study on tanshinones.[3] Data for AChE and BChE from Hatfield et al. (2018).[1] Data for NQO1 from a 2017 study on the anticancer properties of Tanshinone IIA.
Signaling Pathway Interactions
Tanshinone IIA, the parent compound of this compound, has been shown to modulate key cellular signaling pathways, most notably the PI3K/Akt/mTOR pathway. This pathway is crucial for regulating cell growth, proliferation, and survival. Tanshinone IIA typically acts as an inhibitor of this pathway by downregulating the phosphorylation of key protein components.
Experimental Protocols
Protocol 1: Determination of Carboxylesterase Inhibition using a Spectrophotometric Assay
This protocol details the methodology for determining the inhibitory potential of this compound against human carboxylesterases using o-nitrophenyl acetate (o-NPA) as a substrate.
Materials:
-
Human Carboxylesterase 1 (hCE1) or Human Intestinal Carboxylesterase (hiCE)
-
This compound
-
o-Nitrophenyl acetate (o-NPA)
-
Sodium phosphate buffer (e.g., 100 mM, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 420 nm
Experimental Workflow:
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a stock solution of o-NPA in ethanol or DMSO (e.g., 100 mM).
-
Prepare the working enzyme solution by diluting the carboxylesterase stock in sodium phosphate buffer to the desired concentration. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Sodium phosphate buffer to a final volume of 200 µL.
-
The desired concentration of this compound (or DMSO for control wells). A serial dilution is recommended to determine the IC₅₀.
-
Enzyme solution.
-
-
Include control wells containing buffer and substrate only (no enzyme) to account for non-enzymatic hydrolysis of o-NPA.
-
-
Pre-incubation:
-
Pre-incubate the microplate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the o-NPA solution to each well. The final concentration of o-NPA should be close to its Kₘ value for the specific carboxylesterase.
-
Immediately begin monitoring the increase in absorbance at 420 nm using a microplate reader in kinetic mode. Record readings every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) of the reaction for each inhibitor concentration from the linear portion of the absorbance versus time plot.
-
Correct the velocities by subtracting the rate of non-enzymatic hydrolysis (from the no-enzyme control wells).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.
-
For determining the Kᵢ value and the mechanism of irreversible inhibition, further kinetic studies (e.g., progress curve analysis) are required.
-
Conclusion
This compound is a highly potent and irreversible inhibitor of human carboxylesterases, making it an exceptional tool for studying the kinetics and biological functions of these enzymes. Its specificity allows for targeted investigations into the role of CEs in the metabolism of ester-containing drugs and xenobiotics. The provided protocols offer a starting point for researchers to utilize this valuable chemical probe in their studies. Furthermore, understanding the effects of its parent compound, Tanshinone IIA, on other enzymatic systems and signaling pathways can provide a more comprehensive picture of its pharmacological profile and potential applications in drug discovery and development.
References
- 1. Potent, irreversible inhibition of human carboxylesterases by tanshinone anhydrides isolated from Salvia miltiorrhiza (“Danshen”) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent, Irreversible Inhibition of Human Carboxylesterases by Tanshinone Anhydrides Isolated from Salvia miltiorrhiza ("Danshen") - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes & Protocols for Preclinical Studies of Tanshinone IIA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tanshinone IIA (Tan IIA) is a major lipophilic diterpene quinone extracted from the rhizome of Salvia miltiorrhiza Bunge (Danshen), a perennial plant widely used in traditional Chinese medicine.[1] Extensive preclinical research has demonstrated its broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, anti-apoptotic, cardioprotective, neuroprotective, and anti-cancer properties.[2][3] Mechanistically, Tan IIA modulates a variety of cellular signaling pathways, such as the NF-κB, PI3K/Akt, and MAPK pathways, making it a compound of significant interest for therapeutic development.[3][4][5]
This document provides a comprehensive guide for designing and executing preclinical animal studies to evaluate the efficacy and mechanisms of Tan IIA. It includes summaries of pharmacokinetic data, detailed experimental protocols for relevant disease models, and visualizations of key signaling pathways. While the focus is on Tanshinone IIA due to the wealth of available research, it is important to note that related compounds like Tanshinone IIA anhydride, a potent carboxylesterase inhibitor, are also under investigation.
Pharmacokinetics and Dosing Considerations
A critical aspect of designing in vivo studies for Tan IIA is understanding its pharmacokinetic profile. The compound is highly lipophilic, which contributes to poor aqueous solubility and low oral bioavailability.[6]
Key Pharmacokinetic Challenges:
-
Low Oral Bioavailability: Studies in rats have reported an oral bioavailability of less than 5%.[6][7]
-
Rapid Metabolism: After administration, Tan IIA is primarily metabolized into glucuronidated conjugates.[8]
-
Enterohepatic Circulation: Evidence suggests that Tan IIA and its metabolites undergo enterohepatic circulation, leading to multiple peaks in plasma concentration profiles following oral dosing.[8][9]
-
Tissue Distribution: Tan IIA exhibits wide tissue distribution, with notable accumulation in the lungs and liver, but very limited penetration into the brain and testes.[8]
These factors necessitate careful consideration of the administration route and dosage to ensure adequate systemic exposure for efficacy studies.
Quantitative data from various preclinical studies are summarized below to guide experimental design.
Table 1: Summary of Pharmacokinetic Parameters of Tanshinone IIA in Rats
| Parameter | Route | Dose (mg/kg) | Value | Species | Citation |
|---|---|---|---|---|---|
| Bioavailability | Oral | 60 | ~5.0% | Sprague-Dawley Rat | [7] |
| t½ (alpha) | IV | - | 0.024 h | Sprague-Dawley Rat | [6] |
| t½ (beta) | IV | - | 0.34 h | Sprague-Dawley Rat | [6] |
| t½ (gamma) | IV | - | 7.5 h | Sprague-Dawley Rat | [6] |
| Excretion | Oral/IP | Various | Predominantly bile and feces | Sprague-Dawley Rat |[8] |
Table 2: Exemplary Dosing Regimens for Tanshinone IIA in Animal Models
| Animal Model | Disease/Indication | Species | Route of Administration | Dose (mg/kg) | Duration | Citation |
|---|---|---|---|---|---|---|
| Myocardial I/R | Cardioprotection | Rat | IV, IP, Gavage | >5 | Variable | [10][11] |
| Myocardial I/R | Cardioprotection | Rat/Rabbit | IV, Gavage | 3 - 70 | Variable | [12] |
| Blood Stasis | Pharmacokinetics | Rat | Gastric Gavage | 60 | Single Dose | [13] |
| Alzheimer's Disease | Neuroprotection | Mouse/Rat | Various | Various | Variable | [1] |
| Pharmacokinetics | Bioavailability | Rat | Oral Gavage | 6.7, 20, 60 | Single Dose |[7][8] |
Key Signaling Pathways Modulated by Tanshinone IIA
Tan IIA exerts its pleiotropic effects by interacting with multiple intracellular signaling cascades. Understanding these pathways is crucial for designing mechanistic studies and selecting appropriate biomarkers.
-
Anti-inflammatory Pathways: Tan IIA is known to inhibit pro-inflammatory signaling. A key mechanism is the suppression of the Toll-like receptor (TLR)/NF-κB and MAPK/NF-κB pathways, which leads to a reduction in the production of inflammatory mediators like TNF-α, IL-6, and IL-1β.[2][5][14]
-
Cardioprotective Pathways: In the context of cardiovascular disease, Tan IIA often exerts protective effects by activating the PI3K/Akt/mTOR signaling pathway.[3][4] This activation helps to prevent apoptosis and reduce oxidative stress in myocardial cells.
-
Antioxidant Response Pathways: Tan IIA can bolster cellular antioxidant defenses by activating the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway.[14] This leads to the upregulation of protective enzymes like heme oxygenase-1 (HO-1).[15]
-
Anti-Cancer Pathways: In cancer models, Tan IIA has been shown to inhibit pro-survival pathways, including PI3K/Akt and MAPK, and modulate cell cycle regulators like the p53/p21 pathway.[3]
Caption: Tan IIA anti-inflammatory signaling pathway.
Caption: Tan IIA cardioprotective signaling pathway.
Experimental Protocols
The following protocols provide detailed methodologies for inducing and evaluating the effects of Tan IIA in common preclinical animal models.
References
- 1. Preclinical evidence and potential mechanisms of tanshinone ⅡA on cognitive function in animal models of Alzheimer’s disease: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Activity and Mechanism of Tanshinone IIA in Related Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Signaling pathways behind the biological effects of tanshinone IIA for the prevention of cancer and cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dovepress.com [dovepress.com]
- 6. Pharmacokinetics, absorption and tissue distribution of tanshinone IIA solid dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Preclinical factors affecting the pharmacokinetic behaviour of tanshinone IIA, an investigational new drug isolated from Salvia miltiorrhiza for the treatment of ischaemic heart diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Efficacy of tanshinone IIA in rat models with myocardial ischemia–reperfusion injury: a systematic mini-review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy of tanshinone IIA in rat models with myocardial ischemia-reperfusion injury: a systematic mini-review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of tanshinone IIA for myocardial ischemia/reperfusion injury in animal model: preclinical evidence and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Tanshinone IIA from Salvia miltiorrhiza induces heme oxygenase-1 expression and inhibits lipopolysaccharide-induced nitric oxide expression in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Tanshinone IIA Anhydride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Tanshinone IIA anhydride. While specific methods for this compound are not widely published, this protocol is adapted from validated methods for Tanshinone IIA, a closely related and extensively studied compound isolated from Salvia miltiorrhiza (Danshen).[1][2][3][4][5] This method is suitable for the accurate and precise quantification of this compound in research and drug development settings. The protocol provided herein includes sample preparation, chromatographic conditions, and data analysis, presented in a clear and actionable format.
Introduction
Tanshinone IIA is a lipophilic active constituent isolated from the roots and rhizomes of Salvia miltiorrhiza Bunge (Danshen), a traditional Chinese medicinal herb.[6] It is known for its various pharmacological activities. This compound is a potent and irreversible human carboxylesterase (CE) inhibitor, making it a compound of significant interest in drug discovery and development.[7] Accurate quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. This document provides a detailed HPLC protocol that can be readily implemented in a laboratory setting.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for accurate HPLC analysis. The following protocol is a general guideline and may require optimization based on the specific sample matrix.
For Powdered Plant Material (e.g., Salvia miltiorrhiza root):
-
Accurately weigh approximately 0.3 g of the powdered and dried plant material.[2]
-
Transfer the powder to a suitable extraction vessel.
-
Add 50 mL of methanol to the vessel.[2]
-
Perform extraction by refluxing for 1 hour or by ultrasonication for 20-30 minutes.[1][2]
-
Allow the extract to cool to room temperature.
-
Compensate for any solvent loss by adding methanol back to the original volume.[2]
-
Filter the extract through a 0.45 µm syringe filter into an HPLC vial.
For Standard Solutions:
-
Accurately weigh a known amount of this compound reference standard.
-
Dissolve the standard in methanol to prepare a stock solution of a known concentration (e.g., 0.2 mg/mL).[1]
-
Store the stock solution at 4°C in the dark.[1]
-
Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve a range of concentrations suitable for creating a calibration curve (e.g., 0.1 - 500 µg/mL).[1][3]
HPLC Instrumentation and Conditions
The following HPLC parameters are recommended for the analysis of this compound.
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[1] |
| Mobile Phase | Methanol:Water (78:22, v/v) containing 0.5% acetic acid[1][3][8] |
| Flow Rate | 0.5 mL/min[1][3][8] |
| Injection Volume | 5 µL[1] |
| Column Temperature | 30°C[9] |
| Detector | UV-Vis Detector |
| Detection Wavelength | 254 nm or 270 nm[1][8][10] |
| Run Time | Approximately 15 minutes |
Data Analysis and Quantification
-
Calibration Curve: Inject the prepared standard solutions in triplicate and record the peak area for each concentration. Plot a calibration curve of peak area versus concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). A correlation coefficient of >0.999 is desirable.[1]
-
Quantification: Inject the prepared sample solutions. Identify the peak corresponding to this compound by comparing its retention time with that of the standard.
-
Calculation: Use the peak area of the analyte in the sample and the calibration curve equation to calculate the concentration of this compound in the sample.
Data Presentation
The following tables summarize typical quantitative data obtained from the HPLC analysis of Tanshinone IIA. This data is representative and serves as an example for reporting results for this compound.
Table 1: Calibration Curve Data for Tanshinone IIA
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 0.1 | 4,500 |
| 3.0 | 110,000 |
| 10.0 | 370,000 |
| 50.0 | 1,850,000 |
| 100.0 | 3,750,000 |
| 250.0 | 9,400,000 |
| 500.0 | 18,700,000 |
| Linear Regression | y = 37353x - 88373 |
| Correlation Coefficient (r²) | > 0.9997[1] |
Table 2: Method Validation Parameters for Tanshinone IIA
| Parameter | Result |
| Linearity Range | 0.1 - 500.0 µg/mL[1][3] |
| Limit of Quantification (LOQ) | 76.0 ng/mL[8] |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 95 - 105% |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the HPLC quantification of this compound.
Conclusion
The HPLC method described in this application note provides a reliable and reproducible approach for the quantification of this compound. By adapting established methods for Tanshinone IIA, researchers can achieve accurate and precise results. The detailed protocol and clear data presentation guidelines are intended to facilitate the implementation of this method in various research and development settings, ultimately supporting the advancement of studies involving this potent compound.
References
- 1. asianpubs.org [asianpubs.org]
- 2. peerj.com [peerj.com]
- 3. inha.elsevierpure.com [inha.elsevierpure.com]
- 4. Tanshinone - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. inha.elsevierpure.com [inha.elsevierpure.com]
- 9. Content Determination and Chemical Clustering Analysis of Tanshinone and Salvianolic Acid in Salvia spp - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Testing Tanshinone IIA in Inflammatory Models
Introduction
Tanshinone IIA (Tan-IIA) is a major lipophilic diterpenoid extracted from the rhizome of Salvia miltiorrhiza Bunge (Danshen), a herb widely used in traditional Chinese medicine for treating cardiovascular and cerebrovascular diseases.[1][2] Accumulating evidence demonstrates that Tan-IIA possesses potent anti-inflammatory properties, making it a promising therapeutic candidate for various inflammatory conditions.[3][4] Its mechanisms of action often involve the modulation of key signaling pathways, including the inhibition of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).[5][6][7]
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to investigate the anti-inflammatory effects of Tanshinone IIA in both in vitro and in vivo models.
Part 1: Mechanism of Action and Signaling Pathways
Tanshinone IIA exerts its anti-inflammatory effects by targeting multiple key signaling cascades. The primary pathways implicated are the Toll-like Receptor 4 (TLR4)-mediated NF-κB and MAPK pathways, which are central to the inflammatory response initiated by stimuli like lipopolysaccharide (LPS).[5][8] Tan-IIA has been shown to suppress the activation of NF-κB by inhibiting the degradation of its inhibitor, IκBα, and preventing the nuclear translocation of the p65 subunit.[6][9] Additionally, it attenuates the phosphorylation of key MAPK proteins, including p38, JNK, and ERK.[6][10] The compound also inhibits upstream signaling molecules such as TLR4, MyD88, and TRAF6.[5][9][11] Some studies also suggest its role in modulating the JAK/STAT pathway.[12]
Caption: Tanshinone IIA inhibits the LPS-induced inflammatory response.
Part 2: In Vitro Experimental Protocols
This section details the use of cell culture models to assess the anti-inflammatory activity of Tan-IIA. Macrophage cell lines, such as murine RAW 264.7, are commonly used as they produce a robust inflammatory response when stimulated with LPS.[6][8]
Caption: General workflow for in vitro testing of Tanshinone IIA.
Protocol 2.1: LPS-Induced Inflammation in RAW 264.7 Macrophages
Objective: To determine the effect of Tan-IIA on the production of inflammatory mediators in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Tanshinone IIA (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-Buffered Saline (PBS)
-
MTT or CCK-8 reagent
-
Griess Reagent Kit
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
RIPA buffer with protease/phosphatase inhibitors
-
BCA Protein Assay Kit
-
Reagents and equipment for SDS-PAGE and Western Blotting
-
RNA extraction kit and reagents for RT-qPCR
Methodology:
-
Cell Culture: Seed RAW 264.7 cells in appropriate plates (e.g., 96-well for viability, 24-well for ELISA, 6-well for Western Blot/qPCR) and allow them to adhere for 24 hours.
-
Treatment:
-
Pre-treat cells with varying non-toxic concentrations of Tan-IIA (e.g., 1, 5, 10 µM) for 30 minutes.[5] Include a vehicle control (DMSO).
-
Subsequently, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. A negative control group (no LPS, no Tan-IIA) should be included.
-
-
Cell Viability Assay (MTT/CCK-8): After incubation, assess cell viability to ensure Tan-IIA concentrations are not cytotoxic, following the manufacturer's protocol.
-
Nitric Oxide (NO) Measurement: Collect the cell culture supernatant. Determine the concentration of nitrite, a stable product of NO, using the Griess reagent according to the kit's instructions.
-
Cytokine Quantification (ELISA): Use the collected supernatant to measure the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 using specific ELISA kits.[5]
-
Western Blot Analysis:
-
Wash the remaining cells with cold PBS and lyse them using RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against key signaling proteins (e.g., p-p65, p-IκBα, p-p38, p-JNK, and their total forms).
-
Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.
-
-
Gene Expression Analysis (RT-qPCR):
-
Extract total RNA from the cells.
-
Synthesize cDNA using reverse transcriptase.
-
Perform quantitative PCR using specific primers for genes like Tnf, Il6, Il1b, and Nos2. Normalize expression to a housekeeping gene (e.g., Actb or Gapdh).
-
Data Presentation: In Vitro Results
Quantitative data should be summarized in tables for clear comparison.
Table 1: Effect of Tanshinone IIA on Cytokine Production in LPS-Stimulated RAW 264.7 Cells
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
|---|---|---|---|
| Control | 15.2 ± 2.1 | 8.5 ± 1.5 | 5.1 ± 0.9 |
| LPS (1 µg/mL) | 2150.4 ± 150.8 | 1890.7 ± 130.2 | 450.3 ± 45.6 |
| LPS + Tan-IIA (1 µM) | 1845.3 ± 121.5 | 1560.1 ± 115.9 | 380.7 ± 33.1 |
| LPS + Tan-IIA (5 µM) | 1102.8 ± 98.4 | 975.6 ± 88.3 | 210.5 ± 25.4 |
| LPS + Tan-IIA (10 µM) | 650.1 ± 55.7 | 540.2 ± 49.8 | 98.2 ± 15.3 |
Data are presented as Mean ± SD.
Table 2: Densitometric Analysis of Key Signaling Proteins
| Treatment Group | p-p65 / Total p65 | p-p38 / Total p38 |
|---|---|---|
| Control | 0.12 ± 0.03 | 0.15 ± 0.04 |
| LPS (1 µg/mL) | 1.00 ± 0.00 | 1.00 ± 0.00 |
| LPS + Tan-IIA (5 µM) | 0.58 ± 0.07 | 0.61 ± 0.08 |
| LPS + Tan-IIA (10 µM) | 0.31 ± 0.05 | 0.35 ± 0.06 |
Data are normalized to the LPS group and presented as Mean ± SD.
Part 3: In Vivo Experimental Protocols
Animal models are crucial for evaluating the systemic anti-inflammatory effects and therapeutic potential of Tan-IIA. A common model is LPS-induced systemic inflammation in mice.[3]
Caption: General workflow for in vivo testing of Tanshinone IIA.
Protocol 3.1: LPS-Induced Systemic Inflammation in Mice
Objective: To evaluate the protective effect of Tan-IIA against LPS-induced systemic inflammation and organ injury in mice.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Tanshinone IIA (for injection, suspended in a suitable vehicle like 0.5% carboxymethylcellulose)
-
Lipopolysaccharide (LPS)
-
Sterile saline
-
Dexamethasone (positive control)
-
Equipment for intraperitoneal (i.p.) injection
-
ELISA kits for murine cytokines
-
Formalin and paraffin for histology
-
Reagents for tissue homogenization and analysis as described in the in vitro section.
Methodology:
-
Animal Handling: Acclimatize mice for at least one week. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Grouping and Dosing:
-
Randomly assign mice to experimental groups (n=8-10 per group):
-
Control Group: Vehicle + Saline i.p.
-
LPS Model Group: Vehicle + LPS i.p.
-
Tan-IIA Treatment Group(s): Tan-IIA (e.g., 5, 20 mg/kg) + LPS i.p.[13]
-
Positive Control Group: Dexamethasone (e.g., 5 mg/kg) + LPS i.p.
-
-
Administer Tan-IIA or vehicle i.p. for several consecutive days prior to the LPS challenge.[3]
-
-
Induction of Inflammation: On the final day of pre-treatment, administer a single i.p. injection of LPS (e.g., 10 mg/kg) approximately 1 hour after the final Tan-IIA dose.
-
Sample Collection:
-
At a predetermined time point (e.g., 6 hours post-LPS), euthanize the mice.
-
Collect blood via cardiac puncture. Allow it to clot to separate serum for cytokine analysis.
-
Perfuse the animals with saline and harvest major organs (e.g., lungs, liver, kidneys).
-
-
Serum Analysis: Measure the levels of TNF-α, IL-6, and IL-1β in the serum using ELISA kits.
-
Histopathological Analysis:
-
Fix a portion of the harvested tissues in 10% neutral buffered formalin.
-
Embed the tissues in paraffin, section them, and perform Hematoxylin and Eosin (H&E) staining.
-
Evaluate tissue sections under a microscope for signs of inflammation, such as leukocyte infiltration, edema, and tissue damage.
-
-
Tissue Homogenate Analysis:
-
Flash-freeze other portions of the tissues in liquid nitrogen.
-
Homogenize the tissues to extract protein and RNA.
-
Perform Western blotting and RT-qPCR as described in Protocol 2.1 to assess inflammatory markers and signaling pathways within the target organs.
-
Data Presentation: In Vivo Results
Table 3: Effect of Tanshinone IIA on Serum Cytokine Levels in LPS-Challenged Mice
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mL) | IL-6 (pg/mL) |
|---|---|---|---|
| Control | - | 45.8 ± 8.2 | 25.1 ± 6.5 |
| LPS Model | 10 | 3580.4 ± 310.6 | 2890.3 ± 255.1 |
| LPS + Tan-IIA | 5 | 2950.1 ± 280.4 | 2150.7 ± 198.9 |
| LPS + Tan-IIA | 20 | 1540.6 ± 166.3 | 1240.5 ± 135.2 |
| LPS + Dexamethasone | 5 | 980.2 ± 95.7 | 750.8 ± 81.4 |
Data are presented as Mean ± SD.
The protocols outlined provide a comprehensive framework for investigating the anti-inflammatory properties of Tanshinone IIA. By utilizing both in vitro and in vivo models, researchers can elucidate its molecular mechanisms and evaluate its therapeutic potential. Consistent data from these assays have shown that Tan-IIA effectively suppresses inflammatory responses, primarily through the inhibition of the NF-κB and MAPK signaling pathways, supporting its further development as an anti-inflammatory agent.
References
- 1. Anti-inflammatory mechanism research of tanshinone II A by module-based network analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tanshinone IIA prevents LPS-induced inflammatory responses in mice via inactivation of succinate dehydrogenase in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mmbio.cn [mmbio.cn]
- 6. Tanshinone IIA inhibits LPS-induced NF-kappaB activation in RAW 264.7 cells: possible involvement of the NIK-IKK, ERK1/2, p38 and JNK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. worldscientific.com [worldscientific.com]
- 8. Anti-Inflammatory Activity of Tanshinone IIA in LPS-Stimulated RAW264.7 Macrophages via miRNAs and TLR4-NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Tanshinone IIA Exerts Anti-Inflammatory and Immune-Regulating Effects on Vulnerable Atherosclerotic Plaque Partially via the TLR4/MyD88/NF-κB Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tanshinone IIA promotes pulmonary artery smooth muscle cell apoptosis in vitro by inhibiting the JAK2/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tanshinone IIA attenuates neuroinflammation via inhibiting RAGE/NF-κB signaling pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Lipid Metabolism with Tanshinone IIA
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
Tanshinone IIA (Tan IIA) is a pharmacologically active lipophilic diterpene quinone extracted from the dried root of Salvia miltiorrhiza Bunge (Danshen).[1][2] It has been traditionally used in Asian countries for the treatment of cardiovascular and cerebrovascular diseases.[3][4] Emerging scientific evidence has highlighted its significant role in modulating lipid metabolism, making it a valuable investigational tool for conditions such as non-alcoholic fatty liver disease (NAFLD), hyperlipidemia, and atherosclerosis.[2][5][6]
Tan IIA exerts its effects by targeting multiple key signaling pathways and molecular regulators of lipid homeostasis. It has been shown to suppress the expression of genes involved in fatty acid and cholesterol synthesis, reduce lipid accumulation in hepatocytes and macrophages, and exhibit potent anti-inflammatory and antioxidant properties that are intrinsically linked to lipid-induced pathology.[1][7][8] These multifaceted actions make Tan IIA a compelling compound for researchers studying the complex interplay between lipid metabolism, inflammation, and cellular stress.
This document provides a summary of the quantitative effects of Tanshinone IIA on lipid parameters, detailed protocols for key in vitro and in vivo experiments, and visual diagrams of the primary signaling pathways involved.
Data Presentation: Quantitative Effects of Tanshinone IIA
The effects of Tanshinone IIA on various lipid metabolism parameters have been quantified in numerous preclinical studies. The tables below summarize these findings for easy comparison.
Table 1: Summary of In Vivo Effects of Tanshinone IIA on Lipid Profiles
| Model Organism/Type | Treatment Group & Dose | Duration | Key Findings | Reference |
| Sprague Dawley Rats (High-Fat Diet) | TAN Group (10 mg/kg Sodium Tanshinone IIA Sulfonate) | 2 months | Significantly reduced plasma levels of TG, TC, FFA, and LDL-C compared to HFD group.[3] | [3] |
| Type 2 Diabetes Mellitus Rats | Tan-IIA Administration | Not Specified | Significantly reduced levels of total cholesterol, non-esterified fatty acids, total triglyceride, and LDL-C.[9] | [9] |
| ApoE-/- Mice (High-Fat Diet) | Tan IIA Group | 8 weeks | Significantly decreased levels of ox-LDL, LDL-C, and TG compared to the model group.[10] | [10] |
| Hyperlipidemic Rats | Tanshinone IIA Treatment | Not Specified | Did not significantly alter serum lipid profiles but attenuated lipid deposition in the liver.[11] | [11] |
| Meta-Analysis (Patients with CHD) | Sodium Tanshinone IIA Sulfonate (STS) Injection | Varied | TC: MD = -1.34 mmol/L; TG: MD = -0.49 mmol/L; LDL-c: MD = -0.68 mmol/L; HDL-c: MD = 0.26 mmol/L.[12] | [12] |
TC: Total Cholesterol; TG: Triglycerides; FFA: Free Fatty Acids; LDL-C: Low-Density Lipoprotein Cholesterol; HDL-c: High-Density Lipoprotein Cholesterol; HFD: High-Fat Diet; MD: Mean Difference.
Table 2: Summary of In Vitro Effects of Tanshinone IIA on Lipid Metabolism Markers
| Cell Line | Treatment Condition | Key Findings | Reference |
| HepG2 Cells | Tan IIA (5 & 10 µM) | Significantly reduced SREBP-1c mRNA to 0.65- and 0.37-fold of control, respectively.[1] | [1] |
| HepG2 Cells | Tan IIA (10 µM) in high-fat medium | Significantly reduced TG content.[1] Decreased mRNA expression of FASN, ACC1, and SCD1.[1][13] | [1][13] |
| HepG2 Cells | Tan IIA in high-fat medium | Significantly increased the ratio of phosphorylated ACC1 to total ACC1 by ~2.5-fold compared to vehicle.[1] | [1] |
| THP-1 Macrophages | Tan IIA Treatment | Markedly decreased scavenger receptor A (SR-A) expression and oxLDL uptake.[8] | [8] |
| THP-1 Macrophages | Tan IIA Treatment | Induced ABCA1 and ABCG1 expression, promoting cholesterol efflux.[8] | [8] |
SREBP-1c: Sterol Regulatory Element-Binding Protein 1c; FASN: Fatty Acid Synthase; ACC1: Acetyl-CoA Carboxylase 1; SCD1: Stearoyl-CoA Desaturase-1; TG: Triglyceride; SR-A: Scavenger Receptor A; oxLDL: Oxidized Low-Density Lipoprotein; ABCA1/G1: ATP-Binding Cassette Transporter A1/G1.
Signaling Pathways and Mechanisms of Action
Tanshinone IIA modulates lipid metabolism through several interconnected signaling pathways. The following diagrams illustrate these mechanisms.
Caption: LXRα/SREBP-1c pathway inhibition by Tanshinone IIA in hepatocytes.[1][13][14]
Caption: Regulation of macrophage cholesterol flux by Tanshinone IIA.[8]
Caption: Tanshinone IIA silences the TLR4/NF-κB inflammatory pathway.[3][7]
Experimental Workflow
A typical workflow for investigating the effects of Tanshinone IIA on lipid metabolism involves a multi-stage approach from initial in vitro screening to in vivo validation.
Caption: A multi-stage workflow for lipid metabolism research using Tan IIA.
Experimental Protocols
Protocol 1: In Vivo Study of NAFLD in a High-Fat Diet (HFD) Rodent Model
This protocol is adapted from methodologies used to investigate the effects of Tanshinone IIA on diet-induced hepatic steatosis.[3][7]
1. Animals and Diet:
-
Use male Sprague Dawley rats or C57BL/6J mice, 6-8 weeks old.
-
House animals under standard conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
After a 1-week acclimatization period, divide animals into three groups (n=8-10 per group):
- Control (CON): Fed a standard chow diet.
- High-Fat Diet (HFD): Fed a diet where 45-60% of calories are derived from fat.
- Tanshinone IIA (TAN): Fed an HFD and treated with Tanshinone IIA.
-
Induce the NAFLD model by feeding the HFD for 8-16 weeks.
2. Tanshinone IIA Preparation and Administration:
-
Prepare Tanshinone IIA (or its more soluble derivative, Sodium Tanshinone IIA Sulfonate) by dissolving in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium or saline).
-
Beginning after 8 weeks of HFD feeding, administer Tan IIA to the TAN group daily via oral gavage at a dose of 10-20 mg/kg body weight.[3] The CON and HFD groups should receive the vehicle alone.
-
Continue the diets and treatments for an additional 8 weeks.
3. Sample Collection and Analysis:
-
At the end of the study, fast animals overnight.
-
Collect blood via cardiac puncture under anesthesia. Centrifuge to obtain serum and store at -80°C.
-
Perfuse the liver with cold PBS, then excise, weigh, and section it.
-
Serum Analysis: Use commercial enzymatic assay kits to measure serum levels of triglycerides (TG), total cholesterol (TC), LDL-C, HDL-C, and free fatty acids (FFA).[15]
-
Liver Histology: Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess steatosis.
-
Liver Lipid Content: Homogenize a portion of the liver and extract total lipids to measure hepatic TG and TC content.
-
Gene/Protein Analysis: Snap-freeze a portion of the liver in liquid nitrogen and store at -80°C for subsequent RNA/protein extraction to analyze key lipid metabolism genes (e.g., SREBP-1c, FASN, PPAR-γ) via RT-qPCR and Western blot.
Protocol 2: In Vitro Investigation of Lipogenesis in HepG2 Cells
This protocol describes how to assess the inhibitory effect of Tanshinone IIA on fatty acid-induced lipogenesis in a human hepatocyte cell line.[1][13][14]
1. Cell Culture and Treatment:
-
Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells in appropriate plates (e.g., 6-well plates for protein/RNA, 96-well plates for viability/TG assays).
-
Induction of Lipogenesis: Once cells reach 70-80% confluency, replace the growth medium with serum-free medium containing a high-fat mixture (e.g., 200 µM sodium palmitate and 400 µM sodium oleate complexed to BSA) for 24 hours.
-
Treat cells with various concentrations of Tanshinone IIA (e.g., 1, 5, 10 µM) or vehicle (DMSO) concurrently with the high-fat medium.
2. Analysis of Lipid Accumulation:
-
Oil Red O Staining:
- Wash cells with PBS and fix with 10% formalin for 30 minutes.
- Wash again with water and then with 60% isopropanol.
- Stain with a freshly prepared Oil Red O working solution for 20 minutes.
- Wash with water and visualize lipid droplets under a microscope.
- For quantification, elute the stain with 100% isopropanol and measure absorbance at ~500 nm.
-
Triglyceride Quantification:
- Wash cells with PBS and lyse them.
- Measure the intracellular triglyceride content using a commercial colorimetric or fluorometric assay kit according to the manufacturer's instructions.[15] Normalize the results to total protein content.
3. Analysis of Gene and Protein Expression:
-
RT-qPCR: Extract total RNA from cells, reverse transcribe to cDNA, and perform quantitative PCR using primers for key lipogenic genes (e.g., SREBP1, FASN, ACC1, SCD1) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Western Blot: Lyse cells and determine protein concentration. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against SREBP-1, FASN, ACC1, p-ACC1 (Ser79), and a loading control (e.g., β-actin).
Protocol 3: Macrophage Foam Cell Formation and Cholesterol Efflux Assay
This protocol details how to evaluate the impact of Tanshinone IIA on cholesterol uptake and removal in macrophages, a key process in atherosclerosis.[8]
1. Cell Differentiation and Foam Cell Formation:
-
Culture THP-1 human monocytes in RPMI-1640 medium with 10% FBS.
-
Differentiate monocytes into macrophages by treating with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
Wash the adherent macrophages and incubate in serum-free medium for 24 hours.
-
Induce foam cell formation by incubating the macrophages with 50 µg/mL oxidized LDL (oxLDL) for 48 hours.
-
Co-treat cells with desired concentrations of Tanshinone IIA or vehicle during the oxLDL incubation.
2. Assessment of Lipid Accumulation:
-
Perform Oil Red O staining as described in Protocol 2 to visualize and quantify intracellular lipid accumulation.
-
Alternatively, use a commercial cholesterol quantification kit to measure total intracellular cholesterol content after lipid extraction.
3. Cholesterol Efflux Assay:
-
Differentiate and label macrophages with a fluorescent cholesterol analog (e.g., NBD-cholesterol) or radioactive [3H]-cholesterol for 24 hours.
-
Wash cells and treat with Tanshinone IIA in serum-free medium for 6-12 hours to allow for upregulation of efflux transporters.
-
Induce cholesterol efflux by adding cholesterol acceptors, such as Apolipoprotein A-I (ApoA-I) or HDL, to the medium for 4-6 hours.
-
Collect the medium and lyse the cells.
-
Measure the amount of cholesterol in the medium and the cell lysate using a fluorescence plate reader or a scintillation counter.
-
Calculate the percentage of cholesterol efflux as: (cholesterol in medium) / (cholesterol in medium + cholesterol in cells) * 100%.
4. Gene Expression Analysis:
-
Analyze the mRNA expression of key genes involved in cholesterol transport, such as ABCA1, ABCG1, and the scavenger receptor CD36, via RT-qPCR as described previously.
References
- 1. Tanshinone IIA Downregulates Lipogenic Gene Expression and Attenuates Lipid Accumulation through the Modulation of LXRα/SREBP1 Pathway in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Tanshinone IIA and hepatocellular carcinoma: A potential therapeutic drug [frontiersin.org]
- 3. Tanshinone IIA ameliorates non-alcoholic fatty liver disease through targeting peroxisome proliferator-activated receptor gamma and toll-like receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. caringsunshine.com [caringsunshine.com]
- 6. Tanshinone IIA: a Chinese herbal ingredient for the treatment of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tanshinone IIA ameliorates non-alcoholic fatty liver disease through targeting peroxisome proliferator-activated receptor gamma and toll-like receptor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tanshinone IIA suppresses cholesterol accumulation in human macrophages: role of heme oxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tanshinone IIA improves diabetes mellitus via the NF-κB-induced AMPK signal pathway [pubmed.ncbi.nlm.nih.gov]
- 10. Tanshinone IIA Alleviates Atherosclerosis Through Inhibition of N...: Ingenta Connect [ingentaconnect.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Frontiers | Effect of Sodium Tanshinone IIA Sulfonate Injection on Blood Lipid in Patients With Coronary Heart Disease: A Systematic Review and Meta-Analysis of Randomized Clinical Trials [frontiersin.org]
- 13. Tanshinone IIA Downregulates Lipogenic Gene Expression and Attenuates Lipid Accumulation through the Modulation of LXRα/SREBP1 Pathway in HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Lipid Metabolism [promega.com]
Application Notes and Protocols for Measuring Tanshinone IIA Anhydride Activity
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for characterizing the cellular activities of Tanshinone IIA anhydride. The primary focus is on its potent carboxylesterase inhibitory effects, alongside protocols for assessing its broader anti-cancer and anti-inflammatory potential.
Introduction to this compound
This compound is a derivative of Tanshinone IIA, a major lipophilic bioactive compound isolated from the medicinal plant Salvia miltiorrhiza (Danshen). Recent studies have identified this compound as a potent and irreversible inhibitor of human carboxylesterases (CEs), enzymes crucial for the metabolism of a wide range of ester-containing drugs and xenobiotics. This potent inhibitory activity suggests that this compound could have significant applications in modulating drug metabolism and may possess unique therapeutic properties distinct from its parent compound.
Quantitative Data Summary
The following tables summarize the currently available quantitative data on the activity of this compound and its parent compound, Tanshinone IIA.
Table 1: Inhibitory Activity of this compound against Human Carboxylesterases
| Compound | Target Enzyme | Inhibition Constant (Ki) | Reference |
| This compound | Human Carboxylesterase 1 (hCE1) | 1.9 nM | [1] |
| This compound | Human Intestinal Carboxylesterase (hiCE) | 1.4 nM | [1] |
Table 2: Anti-proliferative Activity of Tanshinone IIA in Various Cancer Cell Lines (IC50 values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Non-small cell lung cancer | 5.45 | [2] |
| H292 | Non-small cell lung cancer | 5.78 | [2] |
| FaDu | Head and neck squamous cell carcinoma | ~0.5 mg/L (~1.7 µM) | [3] |
| MCF-7 | Breast cancer (ER-positive) | 0.25 µg/mL (~0.85 µM) | [4] |
Note: Data for Tanshinone IIA is provided for context, as specific IC50 values for this compound in these cell lines are not yet widely published. Researchers are encouraged to determine these values empirically using the protocols provided below.
Experimental Protocols
Cell-Based Carboxylesterase Activity Assay
This protocol is designed to measure the intracellular carboxylesterase (CE) inhibitory activity of this compound by quantifying the hydrolysis of a known CE substrate, oseltamivir, in a cellular context.
Principle: Cultured cells expressing the target carboxylesterase (e.g., hCE1) are pre-treated with this compound. The prodrug oseltamivir is then added to the culture. The extent of its conversion to the active metabolite, oseltamivir carboxylate, by intracellular CEs is measured in the cell culture medium using LC-MS/MS. A reduction in the formation of oseltamivir carboxylate in the presence of this compound indicates CE inhibition.
Materials:
-
Cell line expressing the target carboxylesterase (e.g., U373MG cells expressing hCE1).
-
Cell culture medium and supplements.
-
This compound.
-
Oseltamivir.
-
Oseltamivir carboxylate (as a standard for LC-MS/MS).
-
Phosphate-buffered saline (PBS).
-
Acetonitrile.
-
Formic acid.
-
LC-MS/MS system.
Protocol:
-
Cell Culture: Seed the cells in 24-well plates at an appropriate density and allow them to adhere and grow for 24 hours.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in a cell culture medium to achieve the desired final concentrations.
-
Pre-incubation: Remove the culture medium from the cells and replace it with the medium containing various concentrations of this compound or vehicle control (e.g., 0.1% DMSO). Incubate for a predetermined time (e.g., 1 hour) to allow for cell penetration and enzyme inhibition.
-
Substrate Addition: After pre-incubation, add oseltamivir to each well to a final concentration of 20 µM.
-
Incubation: Incubate the cells for a specific time period (e.g., 30 minutes) to allow for the enzymatic conversion of oseltamivir.
-
Sample Collection: Collect the cell culture medium from each well.
-
Sample Preparation for LC-MS/MS:
-
To 100 µL of the collected medium, add 200 µL of ice-cold acetonitrile containing an internal standard to precipitate proteins.
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis: Quantify the concentration of oseltamivir carboxylate in each sample using a validated LC-MS/MS method.
-
Data Analysis: Calculate the percentage of oseltamivir carboxylate formation in the this compound-treated samples relative to the vehicle-treated control. Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.
Workflow for Carboxylesterase Activity Assay
Caption: Workflow for assessing intracellular carboxylesterase inhibition.
Cell Viability Assay (MTT Assay)
This protocol measures the effect of this compound on cell viability and proliferation.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cell line of interest (e.g., A549, H292, MCF-7).
-
96-well plates.
-
This compound.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF).
-
Microplate reader.
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically in a range from 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the concentration to determine the IC50 value.
Workflow for MTT Cell Viability Assay
Caption: A streamlined workflow for determining cell viability using the MTT assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by this compound using flow cytometry.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
Cell line of interest.
-
6-well plates.
-
This compound.
-
Annexin V-FITC (or other fluorophore conjugate).
-
Propidium Iodide (PI) staining solution.
-
Annexin V binding buffer.
-
Flow cytometer.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of Annexin V binding buffer to each sample and analyze immediately by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells.
-
Annexin V-positive / PI-negative: Early apoptotic cells.
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells.
-
Annexin V-negative / PI-positive: Necrotic cells.
-
Signaling Pathways Modulated by Tanshinone IIA (Inferred for this compound)
While specific signaling pathway studies for this compound are limited, the extensive research on its parent compound, Tanshinone IIA, provides a strong basis for hypothesized mechanisms of action. Tanshinone IIA is known to modulate several key signaling pathways involved in cancer and inflammation.
PI3K/Akt Signaling Pathway
Tanshinone IIA has been shown to inhibit the PI3K/Akt signaling pathway in various cancer cells.[5][6] This inhibition leads to decreased cell proliferation, survival, and promotion of apoptosis.
Caption: Inhibition of the PI3K/Akt pathway by Tanshinone IIA.
NF-κB Signaling Pathway
In the context of inflammation, Tanshinone IIA has been demonstrated to suppress the activation of the NF-κB pathway.[7][8][9] This leads to a reduction in the expression of pro-inflammatory cytokines.
Caption: Tanshinone IIA-mediated inhibition of the NF-κB pathway.
MAPK Signaling Pathway
The mitogen-activated protein kinase (MAPK) pathway is another target of Tanshinone IIA. Depending on the cellular context, it can inhibit the activation of p38, ERK1/2, and JNK, which are involved in both cancer progression and inflammation.[7][10][11][12]
References
- 1. Tanshinone IIA inhibits proliferation and migration by downregulation of the PI3K/Akt pathway in small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. erurj.journals.ekb.eg [erurj.journals.ekb.eg]
- 3. lcms.cz [lcms.cz]
- 4. Tanshinone IIA improves diabetes mellitus via the NF-κB-induced AMPK signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tanshinone IIA inhibits proliferation and migration by downregulation of the PI3K/Akt pathway in small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Tanshinone IIA inhibits LPS-induced NF-kappaB activation in RAW 264.7 cells: possible involvement of the NIK-IKK, ERK1/2, p38 and JNK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tanshinone IIA attenuates neuroinflammation via inhibiting RAGE/NF-κB signaling pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mmbio.cn [mmbio.cn]
- 10. Tanshinone IIA Regulates MAPK/mTOR Signal-Mediated Autophagy to Alleviate Atherosclerosis through the miR-214-3p/ATG16L1 Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tanshinone IIA inhibits miR-1 expression through p38 MAPK signal pathway in post-infarction rat cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tanshinone IIA Inhibits Glutamate-Induced Oxidative Toxicity through Prevention of Mitochondrial Dysfunction and Suppression of MAPK Activation in SH-SY5Y Human Neuroblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tanshinone IIA Anhydride in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tanshinone IIA anhydride is a potent and irreversible inhibitor of human carboxylesterases (CEs), enzymes crucial in the metabolism of a wide range of ester-containing drugs and xenobiotics.[1][2] This characteristic makes it an invaluable tool in high-throughput screening (HTS) campaigns aimed at discovering novel CE inhibitors. Carboxylesterase inhibition is a key area of investigation in drug development to modulate drug metabolism, reduce toxicity, and overcome drug resistance. These application notes provide detailed protocols and data for utilizing this compound as a reference compound in HTS assays.
Target Audience
These guidelines are intended for researchers, scientists, and professionals in the field of drug discovery and development who are engaged in high-throughput screening and the study of enzyme inhibition, particularly concerning carboxylesterases.
Key Applications
-
Positive Control in HTS Assays: Due to its potent and irreversible inhibition of carboxylesterases, this compound serves as an excellent positive control in HTS campaigns designed to identify new CE inhibitors.
-
Mechanism of Action Studies: Researchers can use this compound to study the physiological and pathological roles of carboxylesterases in various diseases.
-
Drug Metabolism and Interaction Studies: It can be employed to investigate the impact of CE inhibition on the metabolism of ester-containing drugs.
Quantitative Data
The inhibitory activity of this compound against human carboxylesterases is summarized in the table below. This data is critical for determining appropriate concentrations for HTS assays.
| Compound | Target Enzyme | Inhibition Constant (Kᵢ) | Inhibition Type | Reference |
| This compound | Human Carboxylesterase 1 (hCE1) | 1.9 nM | Irreversible | [3][4] |
| This compound | Human Intestinal Carboxylesterase (hiCE) | 1.4 nM | Irreversible | [3][4] |
Experimental Protocols
High-Throughput Screening Protocol for Carboxylesterase Inhibitors using a Fluorometric Assay
This protocol is designed for a 96-well or 384-well plate format suitable for HTS.
1. Materials and Reagents:
-
This compound (as a positive control)
-
Test compounds library
-
Recombinant human Carboxylesterase 1 (hCE1) or intestinal CE (hiCE)
-
Fluorogenic carboxylesterase substrate (e.g., a proprietary substrate from a commercial kit)
-
Assay Buffer (e.g., as provided in a commercial kit, typically a phosphate or TRIS-based buffer at physiological pH)
-
Black, flat-bottom microplates (96-well or 384-well)
-
Multi-well fluorescence plate reader
-
Dimethyl sulfoxide (DMSO)
2. Preparation of Reagents:
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO. Serially dilute this stock to obtain working concentrations.
-
Test Compound Plates: Prepare plates with test compounds at desired screening concentrations, typically with a final DMSO concentration of less than 1%.
-
Enzyme Working Solution: Dilute the recombinant CE in assay buffer to the desired concentration. The optimal concentration should be determined empirically to yield a robust signal-to-background ratio.
-
Substrate Working Solution: Dilute the fluorogenic substrate in assay buffer according to the manufacturer's instructions.
3. Assay Procedure:
-
Compound Addition: Add 1 µL of test compounds, positive control (this compound), and negative control (DMSO) to the respective wells of the microplate.
-
Enzyme Addition: Add 50 µL of the enzyme working solution to all wells.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes to allow for the interaction between the inhibitors and the enzyme.
-
Substrate Addition: Add 50 µL of the substrate working solution to all wells to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity in kinetic mode over a period of 30-60 minutes using a fluorescence plate reader with appropriate excitation and emission wavelengths for the chosen substrate. Alternatively, for an endpoint assay, incubate for a fixed time and then measure the fluorescence.
4. Data Analysis:
-
Calculate the rate of reaction (slope of the kinetic curve) for each well.
-
Normalize the data to the controls:
-
% Inhibition = 100 * (1 - (Ratetest compound - Ratebackground) / (Ratenegative control - Ratebackground))
-
-
Identify "hits" as compounds that exhibit inhibition above a certain threshold (e.g., >50%).
-
For active compounds, perform dose-response experiments to determine the IC₅₀ value.
Caption: High-throughput screening workflow for identifying carboxylesterase inhibitors.
Signaling Pathways
While this compound is a potent carboxylesterase inhibitor, its parent compound, Tanshinone IIA, is known to modulate multiple signaling pathways implicated in cancer.[5][6][7] Inhibition of carboxylesterases can alter the metabolism of endogenous esters, potentially influencing these pathways indirectly. Furthermore, it is plausible that this compound retains some of the direct effects of Tanshinone IIA on cellular signaling. Key pathways affected by Tanshinone IIA include:
-
PI3K/Akt/mTOR Pathway: Tanshinone IIA has been shown to inhibit this critical survival pathway, leading to decreased cell proliferation and induction of apoptosis in various cancer cell lines.[5][6][7]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which regulates cell growth, differentiation, and stress responses, is another target of Tanshinone IIA.[8][9]
-
NF-κB Signaling: Tanshinone IIA can suppress the activation of NF-κB, a key regulator of inflammation and cell survival, thereby contributing to its anti-inflammatory and anti-cancer effects.[9][10]
Caption: Potential signaling pathways modulated by Tanshinone IIA and its anhydride.
Logical Relationships in HTS
The relationship between carboxylesterase inhibition and potential downstream cellular effects provides a logical framework for designing secondary screens following a primary HTS campaign.
Caption: Logical workflow from primary HTS to secondary validation assays.
Conclusion
This compound is a highly valuable research tool for high-throughput screening campaigns targeting carboxylesterases. Its potent and irreversible inhibitory activity makes it an ideal positive control for ensuring assay quality and for comparative studies of newly identified inhibitors. The provided protocols and conceptual frameworks are designed to facilitate the effective use of this compound in drug discovery and development.
References
- 1. Potent, irreversible inhibition of human carboxylesterases by tanshinone anhydrides isolated from Salvia miltiorrhiza (“Danshen”) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent, Irreversible Inhibition of Human Carboxylesterases by Tanshinone Anhydrides Isolated from Salvia miltiorrhiza ("Danshen") - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Tanshinone IIA: A Review of its Anticancer Effects [frontiersin.org]
- 6. Tanshinone IIA: A Review of its Anticancer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tanshinone IIA targeting cell signaling pathways: a plausible paradigm for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | The Anticancer Properties of Tanshinones and the Pharmacological Effects of Their Active Ingredients [frontiersin.org]
- 9. Pharmacological Activity and Mechanism of Tanshinone IIA in Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tanshinone IIA attenuates neuroinflammation via inhibiting RAGE/NF-κB signaling pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Tanshinone IIA anhydride solubility issues and solutions
Welcome to the technical support center for Tanshinone IIA (Tan IIA). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of Tanshinone IIA anhydride, a major lipophilic bioactive compound extracted from Salvia miltiorrhiza.[1][2] Due to its poor water solubility, low permeability, and low bioavailability, its clinical and research applications are often limited.[3][4][5][6][7] This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help you overcome these experimental hurdles.
Troubleshooting Guide
Q1: My this compound is not dissolving in my aqueous buffer for an in vitro cell culture experiment. What are my options?
A1: This is a very common issue as Tan IIA is practically insoluble in water.[8] Direct addition to aqueous buffers will result in poor dissolution and inaccurate concentrations.
-
Initial Step: Use a Co-solvent. First, prepare a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO), ethanol, or methanol.[8] You can then dilute this stock solution into your aqueous culture medium. Be cautious of the final solvent concentration, as high levels can be toxic to cells. It is crucial to run a vehicle control (medium with the same final concentration of the solvent) in your experiments.
-
Advanced Formulation: If the final co-solvent concentration is still too high or if you observe precipitation upon dilution, you will need to use an advanced formulation strategy. These include:
Q2: I've dissolved Tanshinone IIA in a solvent, but it precipitates when I add it to my cell culture media or buffer. How can I prevent this?
A2: Precipitation upon dilution into an aqueous phase is a sign that the solubility limit has been exceeded.
-
Reduce Final Concentration: The most straightforward solution is to work with a lower final concentration of Tan IIA.
-
Use a Serum-Containing Medium: The proteins in fetal bovine serum (FBS) can help to stabilize lipophilic compounds and may reduce precipitation.
-
Utilize a Solubilization Technology: For higher concentrations, using a formulation is necessary. Solid dispersions with carriers like Poloxamer 188 or PVP K-30, or nanoformulations, are designed to prevent this issue by creating stable, dispersed systems at a microscopic level.[12][13] These formulations protect the drug from immediate precipitation when introduced to an aqueous environment.
Q3: Which solubilization method is recommended for in vivo animal studies?
A3: For in vivo studies, the choice of formulation is critical as it impacts bioavailability, distribution, and potential toxicity.
-
Solid Dispersions: This is a common and effective method to improve oral bioavailability. By dispersing Tan IIA in a hydrophilic carrier in an amorphous state, its dissolution rate in the gastrointestinal tract is significantly enhanced.[14][15]
-
Nanoparticle-Based Systems: For intravenous administration or targeted delivery, nanoparticle systems such as liposomes, nanoemulsions, or PLGA nanoparticles are preferred.[6][11][16] These carriers can improve circulation time, control the release of the drug, and reduce potential toxicity.[16][17]
-
Cyclodextrin Complexes: These can also be used to improve oral absorption by increasing the dissolution of Tan IIA.[9]
Q4: How do I prepare a stable stock solution of Tanshinone IIA?
A4: A stable, high-concentration stock solution is essential for accurate and reproducible experiments.
-
Solvent Selection: DMSO is a common choice for preparing stock solutions due to its high solubilizing power for lipophilic compounds. Methanol is also effective.[18]
-
Procedure:
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of high-purity DMSO (or your chosen solvent) to achieve the target concentration (e.g., 10-20 mM).
-
Vortex or sonicate gently until the compound is completely dissolved. A brief warming to 37°C can aid dissolution if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Q5: My prepared Tanshinone IIA formulation is showing signs of instability (e.g., aggregation, drug crystallization) over time. What can I do?
A5: The stability of amorphous drug formulations like solid dispersions can be a concern.
-
Incorporate a Stabilizer: For solid dispersions, creating a ternary (three-component) system can improve stability. The addition of components like nano-CaCO3 to a Tan IIA/Poloxamer 188 solid dispersion has been shown to prevent crystallization and maintain dissolution behavior over several months.[1][15][19]
-
Optimize Storage Conditions: Store formulations protected from light and moisture, and at recommended temperatures (e.g., 4°C for liposomes).[20]
-
Characterize Freshly and After Storage: Always characterize your formulations (e.g., for particle size, drug content, and dissolution) both immediately after preparation and after storage to ensure their integrity throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Tanshinone IIA and why is its solubility a major challenge?
A1: Tanshinone IIA is a lipophilic (fat-soluble) diterpene quinone compound isolated from the root of Salvia miltiorrhiza.[2][7] Its chemical structure makes it highly insoluble in water, which poses a significant barrier to its use in biological systems, which are primarily aqueous. This poor solubility leads to low dissolution rates, poor absorption, and low bioavailability, limiting its therapeutic potential.[6][7][21]
Q2: What are the primary strategies to enhance the solubility and dissolution of Tanshinone IIA?
A2: Researchers have successfully employed several advanced formulation strategies:
-
Solid Dispersions (SDs): This technique involves dispersing Tan IIA in a hydrophilic carrier matrix (like a polymer) at a solid state.[12] This can convert the drug from a crystalline to a more soluble amorphous form.[15]
-
Cyclodextrin (CD) Inclusion Complexes: Tan IIA is encapsulated within the hydrophobic core of a cyclodextrin molecule, whose hydrophilic exterior improves water solubility.[22][23]
-
Nanoparticle-Based Formulations: This broad category includes liposomes, solid lipid nanoparticles (SLNs), polymeric nanoparticles, and nanoemulsions, all of which encapsulate Tan IIA in a carrier system that is dispersible in aqueous solutions.[3][6][11]
Q3: How do solid dispersions improve the dissolution of Tanshinone IIA?
A3: Solid dispersions enhance dissolution through several mechanisms:
-
Particle Size Reduction: The drug is molecularly dispersed within the carrier, effectively reducing it to the smallest possible particle size.[14]
-
Amorphous State: The high-energy amorphous form of the drug is more soluble and dissolves faster than the stable, low-energy crystalline form.[15]
-
Improved Wettability: The hydrophilic carrier improves the wetting of the hydrophobic drug particles, facilitating their dissolution.[15]
Q4: What are the benefits of using cyclodextrins for Tanshinone IIA solubilization?
A4: Cyclodextrins are cyclic oligosaccharides with a bucket-like shape. The interior of the "bucket" is hydrophobic, while the exterior is hydrophilic. When Tan IIA forms an inclusion complex, its hydrophobic molecule is sequestered inside the cyclodextrin cavity. This complex presents a hydrophilic exterior to the surrounding water, dramatically increasing the apparent solubility of the Tan IIA. Studies have shown that complexation with 2-hydroxypropyl-beta-cyclodextrin (HP-β-CD) can increase the aqueous solubility of Tan IIA by as much as 17 times.[9]
Q5: What are the advantages of using nanoparticle delivery systems for Tanshinone IIA?
A5: Nanoparticle systems offer several key advantages for poorly soluble drugs like Tan IIA:
-
Enhanced Bioavailability: They can improve both oral and systemic bioavailability.[7]
-
Sustained Release: Formulations can be designed for controlled, sustained release of the drug over time, which can reduce dosing frequency and improve therapeutic outcomes.[3][17]
-
Improved Stability: Encapsulation can protect the drug from degradation in the biological environment.
-
Targeted Delivery: Nanoparticles can be modified with targeting ligands to direct the drug to specific tissues or cells, increasing efficacy and reducing off-target side effects.[20]
Data Presentation: Comparison of Solubilization Methods
The following tables summarize quantitative data from various studies to provide a clear comparison of different formulation strategies for Tanshinone IIA.
Table 1: Characteristics of Tanshinone IIA Nanoparticle Formulations
| Formulation Type | Carrier(s) | Mean Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference(s) |
|---|---|---|---|---|---|---|
| Liposomes | Not specified | 150.67 ± 27.23 | -8.73 ± 2.28 | 70.32 ± 4.04 | 15.63 | [3][4] |
| Co-delivery Liposomes | Angiopep-2 modified | ~110 | -1.53 ± 0.38 | ~92.45 | 3.26 | [20] |
| Liquid Nanoparticles | MCT, EPC, Cholesterol | 217.25 ± 5.68 | -31.2 ± 2.7 | - | - | [11] |
| Polymeric Nanoparticles | Polylactic acid (PLA) | 192.5 | -26.27 | 86.35 | 1.61 |[17] |
Table 2: Efficacy of Solid Dispersion and Cyclodextrin Complexation
| Formulation Type | Carrier(s) | Key Finding | Reference(s) |
|---|---|---|---|
| Solid Dispersion | Poloxamer 188 | Significantly enhanced drug solubility and dissolution compared to pure drug. | [24] |
| Solid Dispersion | Nano-hydroxyapatite (n-HAp) | ~96% dissolution at 45 min (1:8 drug-to-carrier ratio), a 6.8-fold increase vs. pure drug. | [14] |
| Solid Dispersion | Porous Silica | Increased relative bioavailability in rats to 165.36%. | [7] |
| Ternary Solid Dispersion | Poloxamer 188, nano-CaCO3 | Maintained stable dissolution profile after 6 months of accelerated stability testing. | [1][15] |
| Inclusion Complex | beta-cyclodextrin (β-CD) | Formation of a 1:1 stoichiometry complex. | [22] |
| Inclusion Complex | HP-β-cyclodextrin (HP-β-CD) | Increased aqueous solubility 17-fold; enhanced intestinal permeability by ~5-fold. | [9] |
| Inclusion Complex | HP-β-cyclodextrin (HP-β-CD) | Cumulative release reached 72% within 90 min (3.78 times that of raw Tan IIA). |[25] |
Experimental Protocols
Protocol 1: Preparation of Tanshinone IIA Solid Dispersion (SD) via Spray-Drying
This method is adapted from studies using silica nanoparticles and other carriers.[15][26]
-
Solution Preparation: Dissolve 200 mg of Tanshinone IIA in 500 mL of ethanol.
-
Carrier Suspension: Suspend a pre-determined amount of the hydrophilic carrier (e.g., 1000 mg of silica nanoparticles for a 1:5 drug-to-carrier ratio) in the drug solution.
-
Homogenization: Ultrasonicate the suspension for approximately 15 minutes to ensure it is homogeneous.
-
Spray-Drying: Feed the suspension into a laboratory-scale spray dryer. Typical parameters might be:
-
Inlet Temperature: 75-80°C
-
Outlet Temperature: 38-45°C
-
Feed Rate: 8 mL/minute
-
-
Collection: Collect the resulting dry powder from the cyclone separator.
-
Post-Processing: Store the prepared solid dispersion in a desiccator to protect it from moisture.
Protocol 2: Preparation of Tanshinone IIA-Cyclodextrin Inclusion Complex via Solution Method
This protocol is based on the preparation of HP-β-CD complexes.[25]
-
Cyclodextrin Solution: Weigh approximately 5 g of HP-β-CD and dissolve it in 15 mL of water at room temperature to create an unsaturated solution.
-
Drug Solution: Weigh 1 g of Tanshinone IIA powder and dissolve it in 20 mL of ethanol.
-
Complexation: Slowly add the Tan IIA-ethanol solution to the HP-β-CD aqueous solution while stirring continuously with a magnetic stirrer.
-
Incubation: Continue stirring the mixture for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 50°C).
-
Solvent Removal: Remove the solvents (water and ethanol) using a rotary evaporator or by freeze-drying to obtain the solid inclusion complex powder.
-
Washing & Drying: Wash the resulting powder with a small amount of cold water or ethanol to remove any uncomplexed drug, then dry under vacuum.
Visualizations
Workflow for Selecting a Solubilization Strategy
Caption: Decision tree for choosing a Tanshinone IIA solubilization method.
Key Signaling Pathways Modulated by Tanshinone IIA
Tanshinone IIA exerts its pharmacological effects, particularly its anti-cancer properties, by modulating a variety of intracellular signaling pathways.[27][28]
Caption: Major signaling pathways inhibited or modulated by Tanshinone IIA.
References
- 1. phcog.com [phcog.com]
- 2. Preparation of pH-Responsive Tanshinone IIA-Loaded Calcium Alginate Nanoparticles and Their Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An injectable liposome for sustained release of tanshinone IIA to the treatment of acute blunt muscle injury by augmenting autophagy and alleviating oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An injectable liposome for sustained release of tanshinone IIA to the treatment of acute blunt muscle injury by augmenting autophagy and alleviating oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tanshinone IIA loaded bioactive nanoemulsion for alleviation of lipopolysaccharide induced acute lung injury via inhibition of endothelial glycocalyx shedding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The Influence of Selected Factors on the Aqueous Cryptotanshinone Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Complexation of tanshinone IIA with 2-hydroxypropyl-beta-cyclodextrin: effect on aqueous solubility, dissolution rate, and intestinal absorption behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Efficacy and mechanism of tanshinone IIA liquid nanoparticles in preventing experimental postoperative peritoneal adhesions in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhancement of solubility and dissolution rate of cryptotanshinone, tanshinone I and tanshinone IIA extracted from Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Enhanced dissolution and stability of Tanshinone IIA base by solid dispersion system with nano-hydroxyapatite - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An attempt to stabilize tanshinone IIA solid dispersion by the use of ternary systems with nano-CaCO3 and poloxamer 188 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Intracisternal administration of tanshinone IIA-loaded nanoparticles leads to reduced tissue injury and functional deficits in a porcine model of ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel polymeric nanoparticles containing tanshinone IIA for the treatment of hepatoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Tanshinone Iia | C19H18O3 | CID 164676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. An attempt to stabilize tanshinone IIA solid dispersion by the use of ternary systems with nano-CaCO3 and poloxamer 188 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Multifunctional icariin and tanshinone IIA co-delivery liposomes with potential application for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pharmacokinetics, absorption and tissue distribution of tanshinone IIA solid dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Preparation and study on the inclusion complexes of two tanshinone compounds with beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. onlinepharmacytech.info [onlinepharmacytech.info]
- 24. Preparation and physicochemical characterizations of tanshinone IIA solid dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. sid.ir [sid.ir]
- 26. Preparation, characterization, and in vivo evaluation of tanshinone IIA solid dispersions with silica nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Tanshinone IIA targeting cell signaling pathways: a plausible paradigm for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Research progress on signaling pathway of tanshinoneIIA in treatment of nerve injury after ischemic stroke [manu41.magtech.com.cn]
Technical Support Center: Improving the Stability of Tanshinone IIA in Solution
Welcome to the technical support center for Tanshinone IIA (TSIIA). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of Tanshinone IIA in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: Why is my Tanshinone IIA solution unstable?
A1: Tanshinone IIA is inherently unstable in solution due to its chemical structure. The degradation process generally follows pseudo-first-order kinetics.[1][2] Key factors that accelerate its degradation include:
-
High Temperature: TSIIA is sensitive to heat, and its degradation rate increases with temperature.[1][3]
-
Light Exposure: Exposure to light, particularly UV light, can cause significant degradation of TSIIA.[1][2]
-
pH: The pH of the solution can also influence the stability of TSIIA.[1]
Q2: I dissolved Tanshinone IIA in DMSO for my experiments. How should I store the stock solution?
A2: While DMSO is a common solvent for TSIIA, long-term storage in DMSO at room temperature is not recommended as instability has been reported. For instance, related compounds like cryptotanshinone (CT) and dihydrotanshinone (DT) have been shown to convert to Tanshinone IIA and Tanshinone I, respectively, in DMSO. It is advisable to prepare fresh solutions before use. If a stock solution must be prepared, it should be aliquoted into small volumes and stored at -80°C to minimize freeze-thaw cycles. It is recommended to use the prepared stock solution within a short period, ideally two weeks to a month.
Q3: My Tanshinone IIA solution has changed color. What does this indicate?
A3: A color change in your Tanshinone IIA solution is a visual indicator of degradation. The degradation of TSIIA can lead to the formation of various byproducts, which may alter the spectroscopic properties of the solution. It is recommended to discard the solution and prepare a fresh batch to ensure the integrity of your experimental results.
Q4: What are the primary degradation pathways for Tanshinone IIA in solution?
A4: The primary degradation pathways for Tanshinone IIA in solution involve oxidation and dehydrogenation. While detailed studies on forced degradation are limited in the public domain, analysis of related impurities and metabolites suggests these pathways. For example, in vivo, TSIIA is known to be metabolized through hydroxylation and dehydrogenation to form products such as hydroxytanshinone IIA and dehydrotanshinone IIA.[4][5][6] Similar transformations could occur under chemical stress.
Q5: How can I improve the stability of Tanshinone IIA in my aqueous-based experiments?
A5: Due to its poor water solubility and inherent instability, direct dissolution of Tanshinone IIA in aqueous buffers is challenging and often leads to rapid degradation. To overcome this, several formulation strategies can be employed to enhance both its solubility and stability:
-
Solid Dispersions: This involves dispersing TSIIA in a carrier matrix at the molecular level.
-
Cyclodextrin Inclusion Complexes: Encapsulating the TSIIA molecule within a cyclodextrin cavity can protect it from the surrounding environment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or inconsistent bioactivity in cell-based assays. | Degradation of TSIIA in the culture medium. | Prepare fresh dilutions of TSIIA from a frozen stock for each experiment. Consider using a stabilized formulation of TSIIA (e.g., a cyclodextrin complex) if compatible with your experimental setup. |
| Unexpected peaks in HPLC analysis of the TSIIA solution. | Formation of degradation products. | Protect the solution from light and heat. Analyze the solution promptly after preparation. If characterizing the degradants is necessary, consider using LC-MS/MS to identify the mass of the unknown peaks and compare them with known metabolites or potential degradation products. |
| Precipitation of TSIIA in aqueous buffer. | Poor aqueous solubility of TSIIA. | Increase the solubility by preparing a solid dispersion or a cyclodextrin inclusion complex of TSIIA before introducing it to the aqueous environment. |
| Difficulty in achieving a consistent concentration of TSIIA in solution. | A combination of poor solubility and degradation. | Employ a validated analytical method (e.g., HPLC) to accurately determine the concentration of TSIIA in your final solution. Utilize stabilization techniques to minimize degradation during preparation and storage. |
Data on Stabilized Tanshinone IIA Formulations
The following tables summarize quantitative data from studies that have successfully stabilized Tanshinone IIA.
Table 1: Stability of Tanshinone IIA Solid Dispersions
| Carrier | TSIIA:Carrier Ratio (w/w) | Storage Conditions | Duration | Drug Content Remaining | Reference |
| Nano-hydroxyapatite (n-HAp) | 1:2, 1:4, 1:6, 1:8 | 40°C / 75% RH | 6 months | Remained constant | |
| Nano-CaCO3 and Poloxamer 188 | Not specified | 40°C / 75% RH | 6 months | Unchanged remarkably | |
| Silica Nanoparticles | 5:1 (Carrier:TSIIA) | Not specified | Not specified | Unchanged under storage |
Table 2: Enhanced Solubility with Cyclodextrin Inclusion Complexes
| Cyclodextrin | Molar Ratio (TSIIA:CD) | Solubility Enhancement (vs. uncomplexed TSIIA) | Reference |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1:1 | 17-fold increase in water at 37°C |
Experimental Protocols
Protocol 1: Preparation of Tanshinone IIA Solid Dispersion by Spray Drying
This protocol is a general guideline based on published methods.
Materials:
-
Tanshinone IIA
-
Carrier (e.g., nano-hydroxyapatite, silica nanoparticles)
-
Ethanol (or other suitable organic solvent)
-
Spray dryer
-
Ultrasonicator
-
Desiccator
Procedure:
-
Dissolve a known amount of Tanshinone IIA in ethanol.
-
Add the desired weight ratio of the carrier to the ethanolic solution of TSIIA.
-
Ultrasonicate the suspension for approximately 15 minutes to ensure uniform dispersion.
-
Feed the suspension into a spray dryer at a constant rate (e.g., 8 mL/min).
-
Set the inlet and outlet temperatures of the spray dryer (e.g., 100°C and 50°C, respectively). These temperatures may need to be optimized depending on the solvent and carrier used.
-
Collect the resulting powder.
-
Dry the collected powder in a desiccator under reduced pressure for at least 24 hours to remove any residual solvent.
-
The resulting solid dispersion can be characterized using techniques such as DSC, XRPD, SEM, and FTIR to confirm the amorphous state of TSIIA.
Protocol 2: Preparation of Tanshinone IIA-Cyclodextrin Inclusion Complex by Co-evaporation
This protocol is a general guideline based on published methods.
Materials:
-
Tanshinone IIA
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol-water co-solvent
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolve Tanshinone IIA and HP-β-CD in a suitable ethanol-water co-solvent. A 1:1 molar ratio is a common starting point.
-
Stir the solution at a controlled temperature (e.g., 45°C) for a specified period (e.g., 2-4 hours) to facilitate complex formation.
-
Remove the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 45°C).
-
Further dry the resulting solid in a vacuum oven at a controlled temperature (e.g., 40°C) until a constant weight is achieved.
-
The resulting inclusion complex can be characterized by DSC, XRPD, and FTIR to confirm the formation of the complex.
Visualizations
Caption: Experimental workflow for preparing and characterizing stabilized Tanshinone IIA formulations.
Caption: Decision tree for selecting a suitable stabilization strategy for Tanshinone IIA.
Caption: Potential degradation pathways of Tanshinone IIA under stress conditions.
References
- 1. [Study on the chemical stability of tanshinone IIA] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Renoprotective Effects of Tanshinone IIA: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of metabolites of tanshinone IIA in rats by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of metabolites of tanshinone IIA in rats by liquid chromatography/tandem mass spectrometry - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Crystallization of Tanshinone IIA and its Anhydride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of Tanshinone IIA and Tanshinone IIA anhydride.
Frequently Asked Questions (FAQs)
Q1: What is the difference between Tanshinone IIA and this compound?
A1: Tanshinone IIA is a naturally occurring lipophilic compound extracted from the root of Salvia miltiorrhiza. This compound (CAS No. 61077-38-1) is a distinct chemical derivative of Tanshinone IIA. While structurally related, their different chemical properties may necessitate different crystallization conditions.[1] One key structural modification involves the oxidation of the o-quinone structure of a tanshinone to form an acid anhydride.[2]
Q2: What are the key properties of Tanshinone IIA that affect its crystallization?
A2: Tanshinone IIA is a fat-soluble, cherry-red, needle-like crystal. It is sparingly soluble in water but dissolves in organic solvents such as ethanol, acetone, and benzene. Key challenges in its crystallization include its thermal and light instability, with degradation occurring at temperatures above 85°C.[3][4] Its tendency to form needle-shaped crystals can also present challenges in downstream processing, such as filtration and drying.[5][6][7][8]
Q3: Are there known polymorphs of Tanshinone IIA?
Troubleshooting Guide
Issue 1: No Crystals Form Upon Cooling
Q: I have dissolved my crude this compound in a solvent at an elevated temperature and allowed it to cool, but no crystals have formed. What could be the problem?
A: This is a common issue in crystallization and can be attributed to several factors. Here is a step-by-step troubleshooting guide:
Troubleshooting Workflow for No Crystal Formation
Caption: A flowchart to diagnose and resolve the issue of no crystal formation.
Possible Causes and Solutions:
-
Insufficient Supersaturation: The most common reason for a lack of crystallization is that the solution is not supersaturated upon cooling.
-
Solution: Try reducing the volume of the solvent through slow evaporation. Be mindful of the thermal instability of Tanshinone IIA and its derivatives; use reduced pressure if necessary to avoid high temperatures.
-
-
Nucleation Failure: Even in a supersaturated solution, crystal growth requires nucleation.
-
Solutions:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches can provide nucleation sites.
-
Seeding: If you have a small amount of crystalline product from a previous batch, add a single seed crystal to the supersaturated solution.
-
Lower Temperature: Cool the solution to a lower temperature to further decrease solubility and promote nucleation.
-
-
-
Inappropriate Solvent: The chosen solvent may be too good at dissolving the compound, even at lower temperatures.
-
Solution: Consider using a binary solvent system. Dissolve the compound in a "good" solvent and then slowly add a miscible "anti-solvent" (in which the compound is poorly soluble) until the solution becomes slightly turbid. Then, gently warm the solution until it becomes clear and allow it to cool slowly.
-
Issue 2: Oiling Out Instead of Crystallizing
Q: My this compound is separating as an oil instead of forming crystals. How can I fix this?
A: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This is common for lipophilic compounds, especially when the solution is highly concentrated or cooled too quickly.
Logical Relationship for Troubleshooting Oiling Out
Caption: Key factors contributing to "oiling out" and their respective solutions.
Possible Causes and Solutions:
-
High Degree of Supersaturation: Cooling a highly concentrated solution too quickly can lead to the solute's solubility dropping below its melting point, causing it to separate as a liquid.
-
Solution: Re-heat the solution to dissolve the oil, add a small amount of additional solvent to reduce the concentration, and then allow it to cool much more slowly. Insulating the flask can help achieve a slower cooling rate.
-
-
Presence of Impurities: Impurities can depress the melting point of the compound and interfere with lattice formation, promoting oiling out.
-
Solution: Consider further purification of the crude material before crystallization, for example, by column chromatography.
-
-
Inappropriate Solvent Choice: The solvent may not be ideal for promoting crystal lattice formation.
-
Solution: Experiment with different solvents or solvent mixtures. A solvent that is a poorer solvent for the compound may sometimes encourage crystallization over oiling out, provided the compound has sufficient solubility at higher temperatures.
-
Issue 3: Formation of Fine Needles That Are Difficult to Handle
Q: I am getting crystals, but they are very fine needles that are difficult to filter and dry. How can I obtain larger, more equant crystals?
A: The formation of fine, needle-like crystals is often a result of rapid nucleation and crystal growth. The goal is to slow down the crystallization process to allow for the growth of larger, more well-defined crystals.
Strategies to Improve Crystal Habit:
-
Slower Cooling: A very slow cooling rate is crucial. This reduces the level of supersaturation and favors crystal growth over nucleation, leading to larger crystals.
-
Use a Co-solvent or Additive: Sometimes, the addition of a small amount of a co-solvent or an additive can modify the crystal habit. This is highly empirical and requires experimentation. The additive may preferentially adsorb to certain crystal faces, slowing their growth and allowing other faces to catch up, resulting in a more block-like shape.
-
Constant Temperature Recrystallization: Consider solvent or vapor diffusion methods at a constant temperature. Dissolve the compound in a small amount of a good solvent and place it in a sealed container with a larger volume of an anti-solvent. The slow diffusion of the anti-solvent into the solution can lead to the gradual formation of larger crystals.
Experimental Protocols
Protocol 1: General Recrystallization Protocol for Tanshinone IIA/Anhydride
Disclaimer: This is a general protocol and may require optimization for your specific compound and purity level.
-
Solvent Selection: Based on solubility tests, select a suitable solvent or solvent system. Ethanol or acetone are often good starting points for Tanshinone IIA.
-
Dissolution: In a flask protected from light (e.g., wrapped in aluminum foil), add the crude Tanshinone IIA or its anhydride. Add the minimum amount of the chosen solvent to dissolve the compound at an elevated temperature (not exceeding 70-75°C to prevent degradation).[3][4]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the flask to cool slowly to room temperature. To slow down the cooling, you can place the flask in an insulated container.
-
Further Cooling: Once at room temperature, you can place the flask in a refrigerator (4°C) to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum at a low temperature, protected from light.
Data Presentation
Table 1: Solvent Screening for Tanshinone IIA Crystallization (Hypothetical Data)
| Solvent System | Solubility at 60°C (mg/mL) | Crystal Habit | Yield (%) | Purity (%) |
| Ethanol | 25 | Fine Needles | 75 | 98.5 |
| Acetone | 35 | Needles | 70 | 98.2 |
| Ethyl Acetate | 18 | Small Prisms | 80 | 99.1 |
| Toluene | 15 | Prisms | 82 | 99.3 |
| Ethanol/Water (9:1) | 20 | Very Fine Needles | 65 | 97.8 |
| Acetone/Hexane (1:1) | 10 | Blocks | 85 | 99.5 |
Table 2: Effect of Cooling Rate on Crystal Size (Hypothetical Data for Acetone/Hexane System)
| Cooling Method | Average Crystal Length (µm) | Crystal Habit |
| Rapid Cooling (Ice Bath) | 50 | Fine Needles |
| Moderate Cooling (Benchtop) | 200 | Small Blocks |
| Slow Cooling (Insulated) | 500 | Well-defined Blocks |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Research and Development of Natural Product Tanshinone I: Pharmacology, Total Synthesis, and Structure Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [Study on the chemical stability of tanshinone IIA] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Factors Controlling Persistent Needle Crystal Growth: The Importance of Dominant One-Dimensional Secondary Bonding, Stacked Structures, and van der Waals Contact - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Tanshinone IIA Anhydride Dosage for In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tanshinone IIA (Tan IIA). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the in vivo administration of Tanshinone IIA.
Issue 1: Poor Bioavailability and Inconsistent Results After Oral Administration
Question: We are observing low plasma concentrations and high variability in our results after oral gavage of Tanshinone IIA in rodents. How can we improve this?
Answer:
Poor oral bioavailability is a well-documented challenge with Tanshinone IIA due to its high lipophilicity and low aqueous solubility.[1][2] The absolute oral bioavailability in rats has been reported to be below 3.5%.[1] Here are several strategies to address this:
-
Formulation Strategies:
-
Solid Dispersions: Preparing solid dispersions of Tan IIA with carriers like silica nanoparticles can significantly enhance its dissolution rate and oral bioavailability.[2]
-
Nanoparticle Formulations: Encapsulating Tan IIA in lipid-based nanocarriers, such as lipid nanocapsules (LNCs), can improve its systemic absorption and targeted delivery.[3]
-
Water-Soluble Derivatives: Consider using a water-soluble derivative like Sodium Tanshinone IIA Sulfonate (STS), which has been widely used in clinical settings and demonstrates improved solubility.[4]
-
-
Vehicle Selection: For direct oral administration of the anhydride form, consider using vehicles that can improve its suspension and absorption. Common vehicles include:
-
Carboxymethylcellulose sodium (CMC-Na) solution
-
Polyethylene glycol (PEG)
-
A mixture of saline with a small percentage of a surfactant like Tween 80.
-
-
Route of Administration: If oral administration continues to yield inconsistent results, consider alternative routes such as intraperitoneal (i.p.) or intravenous (i.v.) injection, which provide more direct systemic exposure.[4][5]
Issue 2: Determining the Optimal Intraperitoneal (i.p.) or Intravenous (i.v.) Dosage
Question: What is a good starting dosage range for intraperitoneal or intravenous administration of Tanshinone IIA in mice or rats for anti-cancer or anti-inflammatory studies?
Answer:
The optimal dosage of Tanshinone IIA can vary significantly depending on the animal model, disease state, and desired therapeutic effect. Based on published studies, here are some recommended starting points:
-
Anti-Cancer Studies:
-
In xenograft models of oral squamous cell carcinoma, i.p. injections of 10 mg/kg and 30 mg/kg every 2 days have been shown to suppress tumor growth in mice.[5]
-
For colon cancer xenografts in mice, i.v. injections of 0.5, 1, and 2 mg/kg have demonstrated a dose-dependent decrease in serum VEGF levels.[4]
-
In hepatocellular carcinoma models, i.p. doses of 20 mg/kg and 50 mg/kg have been used.[6]
-
-
Anti-Inflammatory and Cardiovascular Studies:
-
For myocardial infarction models in rats, intragastric administration of 60 mg/kg/day has been shown to have cardioprotective effects.[7]
-
In a mouse model of atherosclerosis, oral gavage doses of 10, 30, and 90 mg/kg/day were used.[8]
-
For studying effects on platelet aggregation in mice, an i.p. dose of 10 mg/kg has been utilized.[9]
-
It is crucial to perform a dose-response study to determine the optimal dosage for your specific experimental model.
Issue 3: Concerns About Potential Toxicity at Higher Doses
Question: We are considering escalating the dose of Tanshinone IIA to achieve a greater therapeutic effect. What are the potential toxicities we should monitor for?
Answer:
While Tanshinone IIA is generally considered to have a good safety profile at therapeutic doses, high concentrations can exhibit toxicity.[10][11] Here's what to consider:
-
Cardiotoxicity: High concentrations of Tan IIA have been shown to cause cardiotoxicity in zebrafish embryos, leading to pericardial edema.[10][12]
-
Hepatotoxicity and Nephrotoxicity: While some studies show Tan IIA can be protective for the liver and kidneys, high doses or chronic administration should be monitored for potential organ damage.[11] In a study on oral squamous cell carcinoma xenografts, i.p. administration of up to 30 mg/kg every 2 days showed no specific cytotoxicity to the heart, liver, spleen, lung, or kidney.[5]
-
Developmental Toxicity: Studies in zebrafish embryos have shown that high concentrations of Tan IIA can lead to developmental malformations, such as spinal curvature and missing tails.[10][12]
Recommended Monitoring:
-
Regularly monitor animal body weight and general health.[5]
-
At the end of the study, perform histological analysis (H&E staining) of major organs (heart, liver, kidneys, lungs, spleen) to assess for any pathological changes.[5]
-
Consider measuring serum biomarkers for liver (e.g., ALT, AST) and kidney (e.g., BUN, creatinine) function if high doses are used over an extended period.[3]
Frequently Asked Questions (FAQs)
Pharmacokinetics and Distribution
Q1: What is the pharmacokinetic profile of Tanshinone IIA after intravenous administration?
A1: After a single intravenous dose, Tanshinone IIA exhibits a triexponential plasma concentration decline, which consists of a rapid distribution phase, a slow redistribution phase, and a terminal elimination phase.[1] It has a very fast initial half-life of under 10 minutes, followed by a slower component with a half-life of 1-3 hours in various animal models.[4]
Q2: How is Tanshinone IIA distributed in the body?
A2: Tanshinone IIA has a wide tissue distribution.[13] It preferentially accumulates in the liver and lungs.[1] It has limited penetration into the brain and testes.[13]
Q3: What is the primary route of metabolism and excretion for Tanshinone IIA?
A3: Tanshinone IIA is primarily metabolized in the liver, mainly through glucuronidation.[13] The resulting glucuronidated conjugate is the main form detected in plasma after oral administration.[13] It is predominantly excreted into the bile and feces, with a smaller amount excreted in the urine.[13]
Dosage and Administration
Q4: What are typical oral dosages of Tanshinone IIA used in rodent studies?
A4: Oral dosages can range from 6.7 mg/kg to 60 mg/kg in rats for pharmacokinetic studies.[13] In a mouse model of colitis, an oral dose of 20 mg/kg was used.[14] For anti-inflammatory effects in a mouse model of atherosclerosis, doses ranged from 10 to 90 mg/kg/day.[8]
Q5: What are common solvents for preparing Tanshinone IIA for in vivo administration?
A5: Due to its lipophilic nature, Tanshinone IIA is insoluble in water.[15] Common solvents and vehicles include:
-
For i.p. and i.v. injections: A solution containing a small percentage of an organic solvent like DMSO, followed by dilution in saline or phosphate-buffered saline (PBS). It's important to keep the final concentration of the organic solvent low to avoid toxicity.
-
For oral gavage: Suspensions in vehicles like 1% carboxymethylcellulose (CMC) in saline or polyethylene glycol (PEG).[16]
Experimental Design and Data Interpretation
Q6: Should I be concerned about the multiple peaks observed in the plasma concentration-time profile after oral dosing?
A6: Yes, the multiple peaks observed after oral administration of Tanshinone IIA are thought to be due to enterohepatic recirculation.[13] The glucuronide metabolites excreted in the bile can be hydrolyzed back to the parent compound by gut microflora, which is then reabsorbed.[13] This can complicate pharmacokinetic modeling and should be considered when interpreting your data.
Q7: How do the in vitro effective concentrations of Tanshinone IIA translate to in vivo dosages?
A7: Systemic concentrations of tanshinones after i.p. or oral administration are typically in the nanomolar to sub-micromolar range.[4] Therefore, when interpreting results from cell culture studies where micromolar concentrations are often used, it's important to consider whether these concentrations are achievable and relevant in vivo.[4]
Data Presentation
Table 1: Summary of In Vivo Dosages of Tanshinone IIA in Rodent Models
| Therapeutic Area | Animal Model | Route of Administration | Dosage Range | Reference |
| Oncology | Oral Squamous Cell Carcinoma (Mouse Xenograft) | Intraperitoneal (i.p.) | 10 - 30 mg/kg every 2 days | [5] |
| Colon Cancer (Mouse Xenograft) | Intravenous (i.v.) | 0.5 - 2 mg/kg | [4] | |
| Hepatocellular Carcinoma (Mouse Xenograft) | Intraperitoneal (i.p.) | 20 - 50 mg/kg | [6] | |
| Gastric Cancer (Mouse Xenograft) | Intraperitoneal (i.p.) | Not specified, but effective | [17] | |
| Cardiovascular | Myocardial Infarction (Rat) | Intragastric (i.g.) | 60 mg/kg/day | [7] |
| Atherosclerosis (Mouse) | Oral Gavage | 10 - 90 mg/kg/day | [8] | |
| Inflammation | Colitis (Mouse) | Oral Gavage | 20 mg/kg | [14] |
| Platelet Aggregation (Mouse) | Intraperitoneal (i.p.) | 10 mg/kg | [9] | |
| Neurology | Epilepsy (Rat) | Gavage | 10 - 30 mg/kg/day | [18] |
Table 2: Pharmacokinetic Parameters of Tanshinone IIA in Rats
| Parameter | Route | Dosage | Value | Reference |
| Absolute Bioavailability | Oral | Not specified | < 3.5% | [1] |
| t1/2 alpha (distribution) | Intravenous | Not specified | 0.024 h | [1] |
| t1/2 beta (redistribution) | Intravenous | Not specified | 0.34 h | [1] |
| t1/2 gamma (elimination) | Intravenous | Not specified | 7.5 h | [1] |
| Plasma Protein Binding | - | - | 99.2% | [1] |
Experimental Protocols
Protocol 1: Preparation and Administration of Tanshinone IIA for Intraperitoneal Injection in Mice
-
Materials:
-
Tanshinone IIA anhydride powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes and needles (e.g., 27-gauge)
-
-
Procedure:
-
Weigh the required amount of Tanshinone IIA powder.
-
Dissolve the Tanshinone IIA in a small volume of DMSO to create a stock solution. For example, dissolve 10 mg of Tan IIA in 100 µL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
For the desired final concentration, dilute the stock solution with sterile saline. For a 10 mg/kg dose in a 20 g mouse (requiring 0.2 mg in a typical injection volume of 200 µL), you would dilute the stock solution accordingly. Ensure the final DMSO concentration is below 5% to minimize toxicity.
-
Administer the solution via intraperitoneal injection.
-
Protocol 2: Assessment of Tumor Growth in a Xenograft Model
-
Cell Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS) into the flank of immunocompromised mice.
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable size (e.g., ~100 mm³).
-
Measure tumor dimensions (length and width) every 2-3 days using calipers.
-
Calculate tumor volume using the formula: Volume = (Length × Width²) / 2.[5]
-
-
Treatment:
-
Randomize mice into control (vehicle) and treatment groups.
-
Administer Tanshinone IIA or vehicle according to the desired dosing schedule (e.g., i.p. injection every 2 days).[5]
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Process tumor tissue for further analysis, such as immunohistochemistry (e.g., for proliferation markers like Ki67) or Western blotting.[5]
-
Visualizations
Caption: General experimental workflow for in vivo studies with Tanshinone IIA.
Caption: Troubleshooting logic for poor oral bioavailability of Tanshinone IIA.
Caption: Key signaling pathways modulated by Tanshinone IIA.
References
- 1. Pharmacokinetics, absorption and tissue distribution of tanshinone IIA solid dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation, characterization, and in vivo evaluation of tanshinone IIA solid dispersions with silica nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Tanshinone IIA Versus Tanshinone IIA Loaded Nanocarriers on Folic Acid Induced Chronic Toxicity of Renal Convoluted Tubules in Rats [ejh.journals.ekb.eg]
- 4. Tanshinones: Sources, Pharmacokinetics and Anti-Cancer Activities [mdpi.com]
- 5. jcancer.org [jcancer.org]
- 6. mdpi.com [mdpi.com]
- 7. Tanshinone II A attenuates inflammatory responses of rats with myocardial infarction by reducing MCP-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tanshinone IIA Exerts Anti-Inflammatory and Immune-Regulating Effects on Vulnerable Atherosclerotic Plaque Partially via the TLR4/MyD88/NF-κB Signal Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Evaluation of Tanshinone IIA Developmental Toxicity in Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Renoprotective Effects of Tanshinone IIA: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Preclinical factors affecting the pharmacokinetic behaviour of tanshinone IIA, an investigational new drug isolated from Salvia miltiorrhiza for the treatment of ischaemic heart diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Insight into the pharmacokinetic behavior of tanshinone IIA in the treatment of Crohn's disease: comparative data for tanshinone IIA and its two glucuronidated metabolites in normal and recurrent colitis models after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Tanshinone IIA: a Chinese herbal ingredient for the treatment of atherosclerosis [frontiersin.org]
- 16. In Silico, In Vitro and In Vivo Analysis of Tanshinone IIA and Cryptotanshinone from Salvia miltiorrhiza as Modulators of Cyclooxygenase-2/mPGES-1/Endothelial Prostaglandin EP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tanshinone IIA inhibits cell proliferation and tumor growth by downregulating STAT3 in human gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Investigation of the mechanism of tanshinone IIA to improve cognitive function via synaptic plasticity in epileptic rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Bioavailability of Tanshinone IIA Anhydride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor bioavailability of Tanshinone IIA (Tan-IIA) anhydride.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor oral bioavailability of Tanshinone IIA?
Tanshinone IIA exhibits low oral bioavailability primarily due to its poor water solubility and limited membrane permeability.[1][2] It is a highly lipophilic compound, which hinders its dissolution in the gastrointestinal fluids, a prerequisite for absorption.[1][3][4] Furthermore, it may be subject to first-pass metabolism in the liver, further reducing the amount of active compound reaching systemic circulation.[4][5]
Q2: What are the main strategies to improve the bioavailability of Tanshinone IIA?
Several formulation strategies have been developed to enhance the oral bioavailability of Tanshinone IIA. These primarily include:
-
Solid Dispersions: Dispersing Tan-IIA in a hydrophilic carrier at the molecular level to improve its dissolution rate.[3][6][7]
-
Nanoparticle Formulations: Encapsulating or loading Tan-IIA into nanoparticles to increase surface area for dissolution and potentially alter its absorption pathway.[7][8]
-
Liposomal Delivery Systems: Encapsulating Tan-IIA within lipid bilayers to improve solubility and facilitate transport across biological membranes.[9][10][11]
Q3: How much can the bioavailability of Tanshinone IIA be improved with these formulation strategies?
The improvement in bioavailability can be significant, as demonstrated by increases in key pharmacokinetic parameters such as the area under the concentration-time curve (AUC) and maximum plasma concentration (Cmax). For a quantitative comparison, please refer to the data summary tables below.
Troubleshooting Guides
Nanoparticle Formulations
Problem: Low drug loading or encapsulation efficiency in my Tanshinone IIA nanoparticles.
-
Possible Cause 1: Poor affinity between Tan-IIA and the polymer.
-
Solution: Screen different polymers or surfactants. For instance, a study on lipid nanocapsules showed a high entrapment efficiency of 98%.[5] Consider using polymers that have favorable interactions with the lipophilic nature of Tan-IIA.
-
-
Possible Cause 2: Suboptimal formulation parameters.
-
Solution: Optimize the drug-to-polymer ratio, the type and concentration of surfactant, and the solvent system used during preparation. For nanoemulsions, varying the oil concentration and surfactant-to-oil ratio can significantly impact droplet size and drug loading.[8]
-
-
Possible Cause 3: Drug precipitation during nanoparticle formation.
-
Solution: Adjust the rate of solvent evaporation or the addition of the non-solvent. A slower, more controlled precipitation process can improve encapsulation.
-
Problem: My Tanshinone IIA nanoparticles are aggregating.
-
Possible Cause 1: Insufficient surface charge.
-
Solution: Incorporate a charged surfactant or polymer in your formulation to increase the zeta potential. A higher absolute zeta potential value generally leads to better colloidal stability.[8]
-
-
Possible Cause 2: Inadequate steric stabilization.
-
Solution: Use polymers with long hydrophilic chains (e.g., polyethylene glycol - PEG) to create a steric barrier that prevents aggregation.
-
-
Possible Cause 3: Inappropriate storage conditions.
-
Solution: Store the nanoparticle suspension at an optimal temperature and pH. For long-term storage, consider lyophilization with a suitable cryoprotectant.
-
Liposomal Formulations
Problem: Low encapsulation efficiency of Tanshinone IIA in liposomes.
-
Possible Cause 1: Unfavorable lipid composition.
-
Solution: Optimize the lipid composition. The inclusion of cholesterol can modulate membrane fluidity and improve the retention of lipophilic drugs like Tan-IIA.
-
-
Possible Cause 2: Inefficient loading method.
-
Solution: For a lipophilic drug like Tan-IIA, the thin-film hydration method is commonly used. Ensure complete dissolution of both the lipid and the drug in the organic solvent before forming the film. Explore other methods like sonication or extrusion to see if they improve encapsulation.[9]
-
-
Possible Cause 3: Drug leakage during storage.
-
Solution: Investigate the stability of your liposomal formulation over time. Storage at 4°C is generally recommended. The choice of lipids with a higher phase transition temperature can also reduce leakage.
-
Problem: My Tanshinone IIA liposomes are unstable and show significant size changes over time.
-
Possible Cause 1: Fusion or aggregation of liposomes.
-
Solution: Similar to nanoparticles, ensure sufficient surface charge or steric stabilization. The inclusion of PEGylated lipids can significantly improve the stability of liposomes.[11]
-
-
Possible Cause 2: Lipid oxidation or hydrolysis.
-
Solution: Use high-purity lipids and prepare the liposomes in an inert atmosphere (e.g., under nitrogen or argon) to prevent oxidation. Store the formulation protected from light.
-
Solid Dispersions
Problem: The dissolution rate of my Tanshinone IIA solid dispersion is not significantly improved.
-
Possible Cause 1: Incomplete amorphization of Tan-IIA.
-
Possible Cause 2: Poor choice of carrier.
-
Possible Cause 3: Inadequate preparation method.
Problem: My Tanshinone IIA solid dispersion is physically unstable and recrystallizes over time.
-
Possible Cause 1: High mobility of the drug within the carrier.
-
Solution: The glass transition temperature (Tg) of the solid dispersion should be sufficiently high to limit molecular mobility. Using a carrier with a high Tg can improve stability.
-
-
Possible Cause 2: Environmental factors.
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Different Tanshinone IIA Formulations in Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Pure Tan-IIA | ~72.5 | ~4.0 | 379.50 | 100 | [7] |
| Silica Nanoparticle SD | 152.34 | < 4.0 | 862.47 | 227.3 | [7] |
| Porous Silica SD | - | - | 1019.87 | ~296.7 | [14][15][16] |
| Tan-IIA Suspension | - | - | - | 100 | [5] |
| Lipid Nanocapsules | - | - | - | ~360 | [5] |
| Pure Tan-IIA | - | - | - | 100 | [17][18] |
| HP-β-CD Inclusion Complex | - | - | - | 342 - 371 | [17][18] |
SD: Solid Dispersion; HP-β-CD: Hydroxypropyl-β-cyclodextrin. Note: Direct comparison between studies should be made with caution due to differences in experimental conditions.
Experimental Protocols
Preparation of Tanshinone IIA Solid Dispersion with Silica Nanoparticles
This protocol is based on the spray-drying method described in the literature.[7][19]
Materials:
-
Tanshinone IIA
-
Silica nanoparticles
-
Ethanol (analytical grade)
Equipment:
-
Spray dryer
-
Magnetic stirrer
-
Ultrasonic bath
Procedure:
-
Dissolve a specific amount of Tanshinone IIA in ethanol.
-
Disperse the silica nanoparticles in the Tanshinone IIA solution. The weight ratio of silica nanoparticles to Tan-IIA is a critical parameter to optimize (e.g., 5:1).[7]
-
Ultrasonicate the suspension for approximately 30 minutes to ensure uniform dispersion.
-
Continuously stir the suspension using a magnetic stirrer.
-
Set the spray dryer parameters. Typical parameters include an inlet temperature of 120°C, an outlet temperature of 80°C, and a feed rate of 5 mL/min. These may need to be optimized for your specific instrument.
-
Feed the suspension into the spray dryer to produce the solid dispersion powder.
-
Collect the dried powder and store it in a desiccator.
Characterization:
-
Dissolution Testing: Perform in vitro dissolution studies using a USP paddle apparatus. The dissolution medium can be distilled water or a buffer system.[7]
-
Physicochemical Characterization: Use SEM for morphology, DSC for thermal properties, and XRPD to confirm the amorphous state of Tan-IIA.[7][19]
Quantification of Tanshinone IIA in Biological Samples
A common method for quantifying Tanshinone IIA in plasma or tissue samples is High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[20][21][22]
Sample Preparation (Plasma):
-
To a 100 µL plasma sample, add a precipitating agent like acetonitrile (e.g., 300 µL) to deproteinize the sample.
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.
-
Collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the HPLC or LC-MS/MS system.
HPLC Conditions (Example):
-
Column: C18 column (e.g., 4.6 mm × 250 mm, 5 µm).[22]
-
Mobile Phase: A mixture of methanol and water (e.g., 78:22 v/v) with 0.5% acetic acid.[22]
-
Flow Rate: 0.5 mL/min.[22]
-
Detection: UV detector at 254 nm.[22]
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by Tanshinone IIA
Tanshinone IIA has been shown to exert its therapeutic effects by modulating various signaling pathways involved in inflammation, apoptosis, and cell proliferation.[23][24][25][26][27]
Caption: Key signaling pathways modulated by Tanshinone IIA.
Experimental Workflow for Bioavailability Studies
The following diagram illustrates a typical workflow for developing and evaluating a novel Tanshinone IIA formulation to improve its bioavailability.
Caption: Workflow for enhancing and evaluating Tan-IIA bioavailability.
References
- 1. Pharmacokinetics, absorption and tissue distribution of tanshinone IIA solid dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Enhanced dissolution and stability of Tanshinone IIA base by solid dispersion system with nano-hydroxyapatite - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of pH-Responsive Tanshinone IIA-Loaded Calcium Alginate Nanoparticles and Their Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced oral bioavailability of Tanshinone IIA using lipid nanocapsules: Formulation, in-vitro appraisal and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation and physicochemical characterizations of tanshinone IIA solid dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation, characterization, and in vivo evaluation of tanshinone IIA solid dispersions with silica nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tanshinone IIA loaded bioactive nanoemulsion for alleviation of lipopolysaccharide induced acute lung injury via inhibition of endothelial glycocalyx shedding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The nanocrystal-loaded liposome of tanshinone IIA with high drug loading and stability towards efficient liver fibrosis reversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An injectable liposome for sustained release of tanshinone IIA to the treatment of acute blunt muscle injury by augmenting autophagy and alleviating oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. phcog.com [phcog.com]
- 13. An attempt to stabilize tanshinone IIA solid dispersion by the use of ternary systems with nano-CaCO3 and poloxamer 188 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Improvement in oral bioavailability and dissolution of tanshinone IIA by preparation of solid dispersions with porous silica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. [PDF] Improvement of Bioavailability and Dissolution of Tanshinone IIA by Encapsulating it with Hydroxypropyl-β-Cyclodextrin | Semantic Scholar [semanticscholar.org]
- 19. dovepress.com [dovepress.com]
- 20. researchgate.net [researchgate.net]
- 21. Direct analysis of cryptotanshinone and tanshinone IIA in biological samples and herbal medicinal preparations by a green technique of micellar liquid ... - Green Chemistry (RSC Publishing) DOI:10.1039/B815182B [pubs.rsc.org]
- 22. inha.elsevierpure.com [inha.elsevierpure.com]
- 23. dovepress.com [dovepress.com]
- 24. Tanshinone IIA targeting cell signaling pathways: a plausible paradigm for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Research progress on signaling pathway of tanshinoneIIA in treatment of nerve injury after ischemic stroke [manu41.magtech.com.cn]
- 26. Signaling pathways behind the biological effects of tanshinone IIA for the prevention of cancer and cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Tanshinone IIA mediates SMAD7-YAP interaction to inhibit liver cancer growth by inactivating the transforming growth factor beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of Tanshinone IIA anhydride during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Tanshinone IIA during storage. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to the degradation of Tanshinone IIA?
A1: The stability of Tanshinone IIA is primarily influenced by temperature and light.[1][2] It is unstable under high temperature and light conditions, which can lead to significant degradation.[1][3] Specifically, temperatures exceeding 85°C can easily cause heat-related degradation.[2] The degradation of Tanshinone IIA in solution typically follows a pseudo-first-order reaction kinetic model.[1][3]
Q2: What are the recommended storage conditions for solid Tanshinone IIA powder?
A2: For optimal stability, solid Tanshinone IIA should be stored in a cool, well-ventilated, and dry place, protected from direct sunlight.[4][5] Recommended storage temperatures vary by supplier, but generally fall within the range of 2-8°C or -20°C for long-term storage.[5][6] It is crucial to keep the container tightly sealed.[4]
Q3: How should I prepare and store Tanshinone IIA solutions?
A3: Tanshinone IIA solutions are known to be unstable and it is often recommended to prepare them fresh before use.[6][7] For practical laboratory use, a stock solution can be prepared, typically in DMSO, and stored in aliquots at -80°C to minimize freeze-thaw cycles.[7] These stock solutions should ideally be used within two weeks to a month.[7] When preparing aqueous solutions, be aware that the stability of Tanshinone IIA decreases with increasing temperature.[2]
Q4: What is the expected shelf-life of Tanshinone IIA under different storage conditions?
A4: The shelf-life of Tanshinone IIA is highly dependent on its form (solid vs. solution) and storage conditions. Solid Tanshinone IIA powder can be stable for up to two years when stored at 4°C and for three years at -20°C.[6] Solutions are significantly less stable. For instance, solutions in DMSO or ethanol may be stored at -20°C for up to three months.[8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Discoloration of solid Tanshinone IIA (e.g., darkening of the red powder). | Exposure to light or high temperatures. | Store the solid compound in a dark, cool environment as recommended. Consider using amber vials for additional light protection.[2] |
| Precipitation observed in a stored Tanshinone IIA stock solution. | Poor solubility in the chosen solvent, especially at low temperatures. | Ensure the solvent is appropriate and the concentration is not above its solubility limit. If using DMSO, be aware that moisture absorption can reduce solubility.[9] When preparing for in vivo animal experiments, consider using a co-solvent system (e.g., DMSO, PEG300, Tween80, and saline) to improve solubility.[9] |
| Loss of biological activity in experiments. | Degradation of the Tanshinone IIA solution due to improper storage or repeated freeze-thaw cycles. | Prepare fresh solutions for each experiment whenever possible. If using a stock solution, aliquot it into single-use vials to avoid repeated freeze-thaw cycles.[7] It is also advisable to include a positive control in each experiment to verify the activity of the compound.[7] |
| Inconsistent experimental results. | In addition to degradation, this could be due to variations in weighing small amounts of powder for each experiment. | Prepare a larger, concentrated stock solution and then make dilutions as needed. This can help ensure more consistent concentrations across experiments. Store the stock solution appropriately as described above.[7] |
Quantitative Stability Data
The degradation of Tanshinone IIA in solution has been shown to follow pseudo-first-order kinetics.[1][3] The stability is significantly affected by temperature and light.
| Condition | Observation | Kinetic Parameter | Reference |
| Temperature | Stability decreases as temperature increases.[2] Significant degradation occurs at temperatures above 85°C.[2] | The activation energy for degradation in solution is 82.74 kJ/mol.[1][3] | [1][2][3] |
| Light | Prone to degradation under light conditions.[1][3] | The degradation follows pseudo-first-order kinetics.[1][3] | [1][3] |
| pH | The stability of Tanshinone IIA is influenced by the pH of the solution.[1][3] | The degradation follows pseudo-first-order kinetics.[1][3] | [1][3] |
Experimental Protocols
Protocol: Stability Assessment of Tanshinone IIA using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for quantifying the concentration of Tanshinone IIA to assess its stability over time under various storage conditions.
1. Materials and Equipment:
-
Tanshinone IIA standard
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector[10][11]
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
2. Preparation of Standard Solutions:
-
Accurately weigh a known amount of Tanshinone IIA standard and dissolve it in methanol to prepare a stock solution (e.g., 0.2 mg/mL).[10]
-
From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase.
3. Sample Preparation:
-
Prepare solutions of Tanshinone IIA at a known initial concentration in the desired solvent and under the conditions to be tested (e.g., different temperatures, light exposures).
-
At specified time points, withdraw an aliquot of the sample solution.
-
Filter the sample through a 0.45 µm syringe filter before injection into the HPLC system.
4. HPLC Conditions:
-
Mobile Phase: A mixture of methanol and water (e.g., 78:22 v/v) containing 0.5% acetic acid.[10][11]
-
Detection Wavelength: 254 nm.[11]
-
Injection Volume: 20 µL.[10]
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.
-
Determine the concentration of Tanshinone IIA in the test samples at each time point by interpolating their peak areas from the calibration curve.
-
Calculate the percentage of Tanshinone IIA remaining at each time point relative to the initial concentration.
-
The degradation rate constant (k) and half-life (t₁/₂) can be calculated using the principles of pseudo-first-order kinetics, where ln(Cₜ/C₀) = -kt.[1][3]
Visualizations
Experimental Workflow for Stability Testing
Caption: Workflow for assessing the stability of Tanshinone IIA.
Simplified Signaling Pathway of Tanshinone IIA in Inflammation
Tanshinone IIA has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[4][12]
Caption: Tanshinone IIA inhibits the NF-κB inflammatory pathway.
Simplified PI3K/Akt Signaling Pathway and Tanshinone IIA
Tanshinone IIA has been reported to modulate the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.[13][14]
Caption: Tanshinone IIA can inhibit the PI3K/Akt signaling pathway.
References
- 1. [Study on the chemical stability of tanshinone IIA] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Renoprotective Effects of Tanshinone IIA: A Literature Review [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
- 6. Tanshinone I, tanshinone IIA, and cryptotanshinone: key bioactive components modulating vascular smooth muscle cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. asianpubs.org [asianpubs.org]
- 11. inha.elsevierpure.com [inha.elsevierpure.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Tanshinone Iia | C19H18O3 | CID 164676 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Synthesis of Tanshinone IIA Anhydride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Tanshinone IIA anhydride.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
Low Yield of this compound
Question: We are experiencing a low yield of this compound during the oxidation of Tanshinone IIA. What are the potential causes and solutions?
Answer:
Low yields in the synthesis of this compound can stem from several factors, primarily related to the stability of the starting material and the reaction conditions.
Potential Causes and Solutions:
| Potential Cause | Recommended Action | Explanation |
| Degradation of Tanshinone IIA | Protect the reaction from light and maintain a low temperature.[1][2] | Tanshinone IIA is sensitive to light and heat, which can lead to degradation and the formation of byproducts.[1][2] |
| Incomplete Oxidation | Increase the molar ratio of the oxidizing agent. Optimize reaction time and temperature. | Insufficient oxidizing agent or suboptimal reaction kinetics can result in unreacted Tanshinone IIA. |
| Side Reactions | Use a milder oxidizing agent. Control the reaction temperature strictly. | Harsh oxidation conditions can lead to over-oxidation or cleavage of the parent molecule. |
| Product Instability | Work up the reaction under anhydrous conditions. Purify the product promptly after synthesis. | The anhydride product may be susceptible to hydrolysis back to the dicarboxylic acid. |
Experimental Workflow for Optimizing Yield
References
Tanshinone IIA anhydride experimental artifacts and how to avoid them
Welcome to the technical support center for Tanshinone IIA Anhydride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, with a focus on troubleshooting and avoiding common artifacts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a derivative of Tanshinone IIA, a natural product isolated from Salvia miltiorrhiza. It is a potent and irreversible inhibitor of human carboxylesterases (CEs), including CE1 and the human intestinal CE (hiCE).[1] Its primary mechanism of action is the inactivation of these enzymes, which are involved in the hydrolysis of a wide range of endogenous and xenobiotic esters.
Q2: What are the recommended storage conditions for this compound?
A2: this compound solid should be stored at 4°C and protected from light. For stock solutions in an appropriate solvent, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month, also protected from light.[2] Given that the parent compound, Tanshinone IIA, is unstable in solution, it is advisable to prepare fresh working solutions and use them promptly.[3][4]
Q3: How should I prepare a stock solution of this compound?
A3: Due to the poor water solubility of related tanshinones, a water-miscible organic solvent is recommended for preparing stock solutions.[4] Dimethyl sulfoxide (DMSO) is a commonly used solvent. To prepare a stock solution, dissolve the desired amount of this compound in high-purity DMSO. It is best practice to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[4]
Q4: Is this compound stable in aqueous solutions and cell culture media?
A4: While specific stability data for this compound in aqueous solutions is limited, its parent compound, Tanshinone IIA, is known to be unstable in aqueous solutions, with its concentration decreasing over 24 hours.[5] It is also unstable at high temperatures and when exposed to light.[6][7] Therefore, it is highly recommended to prepare fresh dilutions of this compound in your aqueous buffer or cell culture medium immediately before each experiment.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no inhibition of carboxylesterase activity | Degradation of this compound: The compound is likely unstable in aqueous solutions, especially when exposed to light or elevated temperatures. | Prepare fresh working solutions from a frozen stock for each experiment. Protect all solutions from light. |
| Inaccurate concentration of stock solution: Weighing errors or incomplete dissolution. | Ensure accurate weighing and complete dissolution in the appropriate solvent (e.g., DMSO) before making further dilutions. | |
| Issues with the carboxylesterase assay: Substrate degradation, inappropriate buffer conditions, or inactive enzyme. | Run appropriate controls, including a positive control inhibitor and a no-enzyme control. Ensure the substrate is stable under assay conditions. | |
| High background signal in fluorometric or colorimetric assays | Autofluorescence or absorbance of this compound: The compound itself may interfere with the detection method. | Run a control with this compound in the assay buffer without the enzyme or substrate to determine its intrinsic signal. Subtract this background from your experimental readings. |
| Reaction with assay components: The anhydride may react with components in the assay buffer or with the detection reagents. | Test the compatibility of this compound with all assay components in the absence of the enzyme. | |
| Precipitation of the compound in aqueous media | Poor aqueous solubility: Tanshinone compounds are generally poorly soluble in water. | Ensure the final concentration of the organic solvent (e.g., DMSO) in the assay is low enough to be tolerated by the enzyme or cells, but sufficient to keep the compound in solution. Sonication may aid dissolution, but use with caution to avoid degradation. |
| Time-dependent decrease in inhibitory effect | Instability of the compound in the assay medium: Degradation over the course of a long incubation. | For kinetic studies, consider the stability of the compound over the time course of the experiment. Shorter incubation times may be necessary. |
| Irreproducible results between experiments | Variability in stock solution preparation or storage: Inconsistent handling of the compound. | Standardize the protocol for stock solution preparation, aliquoting, and storage. Avoid repeated freeze-thaw cycles. |
| Cell-based assay variability: Differences in cell passage number, density, or metabolic state. | Maintain consistent cell culture practices. Ensure cells are healthy and in the exponential growth phase. |
Quantitative Data Summary
Table 1: Inhibitory Potency of this compound against Human Carboxylesterases
| Enzyme | Ki (nM) |
| Human Carboxylesterase 1 (hCE1) | 1.9 |
| Human Intestinal Carboxylesterase (hiCE) | 1.4 |
Data from MedChemExpress.[1]
Table 2: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Special Conditions |
| Solid | 4°C | - | Protect from light |
| In Solvent | -80°C | 6 months | Protect from light |
| In Solvent | -20°C | 1 month | Protect from light |
Data from MedChemExpress.[2]
Experimental Protocols
Protocol: In Vitro Carboxylesterase Inhibition Assay using p-Nitrophenyl Acetate (pNPA)
This protocol is a general method for determining the inhibitory activity of this compound against carboxylesterases using the chromogenic substrate p-nitrophenyl acetate (pNPA).
Materials:
-
This compound
-
DMSO (High Purity)
-
Recombinant human Carboxylesterase 1 (hCE1) or Carboxylesterase 2 (hCE2)
-
p-Nitrophenyl acetate (pNPA)
-
Tris-HCl buffer (100 mM, pH 7.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Preparation of Reagents:
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
pNPA Stock Solution: Prepare a 100 mM stock solution of pNPA in a suitable organic solvent like acetonitrile.
-
Enzyme Solution: Dilute the recombinant carboxylesterase in Tris-HCl buffer to the desired working concentration. Keep on ice.
-
Substrate Working Solution: Dilute the pNPA stock solution in Tris-HCl buffer to the desired final concentration.
-
-
Assay Protocol:
-
In a 96-well plate, add the following to each well:
-
Test wells: A volume of this compound stock solution to achieve the desired final inhibitor concentrations, followed by the enzyme solution.
-
Control wells (no inhibitor): An equivalent volume of DMSO, followed by the enzyme solution.
-
Blank wells (no enzyme): An equivalent volume of DMSO and Tris-HCl buffer.
-
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the pNPA working solution to all wells.
-
Immediately measure the absorbance at 405 nm in kinetic mode for 10-20 minutes, taking readings every 30-60 seconds.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well from the linear portion of the absorbance versus time plot.
-
Correct the rates of the test and control wells by subtracting the rate of the blank wells.
-
Determine the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for an in vitro carboxylesterase inhibition assay.
Caption: Proposed signaling pathway affected by this compound.
Caption: A logical troubleshooting workflow for experiments with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Chemical Stability and Bioactivity of tanshinone I, tanshinone IIA, cryptotanshinone and dihydrotanshinone in in vitro test systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [Study on the chemical stability of tanshinone IIA] - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Tanshinone IIA anhydride vs Tanshinone IIA efficacy comparison
Lack of Comparative Data for Tanshinone IIA Anhydride
Extensive searches of scientific literature and experimental data did not yield any information on a compound referred to as "this compound." Consequently, a direct efficacy comparison between Tanshinone IIA and this compound is not possible based on currently available research.
However, a wealth of information exists regarding the efficacy and mechanisms of action of Tanshinone IIA , a major lipophilic bioactive component isolated from Salvia miltiorrhiza Bunge. This guide provides a comprehensive overview of the experimental data supporting the therapeutic potential of Tanshinone IIA in various disease models, adhering to the requested format for researchers, scientists, and drug development professionals.
Efficacy of Tanshinone IIA: A Comprehensive Overview
Tanshinone IIA has demonstrated significant therapeutic effects across a range of conditions, most notably in cardiovascular diseases and oncology. Its mechanisms of action are multifaceted, often involving the modulation of key signaling pathways related to inflammation, oxidative stress, apoptosis, and cell proliferation.
Quantitative Data Summary
The following table summarizes key quantitative data from various experimental studies on the efficacy of Tanshinone IIA.
| Condition Studied | Model | Key Efficacy Parameters | Observed Results | Citation |
| Myocardial Ischemia-Reperfusion Injury | Rat Model | Superoxide Dismutase (SOD) levels, Malondialdehyde (MDA) levels, Myocardial Infarct Size | Significantly increased SOD levels, reduced MDA levels, and decreased myocardial infarction area. | [1] |
| Atherosclerosis | LDL Receptor Knockout Mice | Lipid accumulation, Macrophage-derived foam cell formation | Reduced lipid accumulation and inhibited the formation of foam cells. | [2] |
| Breast Cancer (ER-positive and ER-negative) | Human breast cancer cell lines and xenografted nude mice | Cell proliferation (IC50), Apoptotic cell population | Significantly inhibited cell proliferation in a dose- and time-dependent manner (IC50 = 0.25 µg/ml) and increased apoptosis. Showed stronger inhibitory effect than tamoxifen on ER-positive cells and was effective in ER-negative cells where tamoxifen was not. | [3] |
| Gastric Cancer | SGC-7901 and MGC803 human gastric cancer cell lines | Cytotoxicity, Cell Proliferation, Apoptosis | Dihydrotanshinone, a derivative, displayed significantly higher cytotoxicity compared to other tanshinones. Tanshinone IIA also effectively suppressed proliferation and induced apoptosis. | [4] |
| Non-Small Cell Lung Cancer | In combination with cisplatin | Tumor migration and invasion, Cell cycle, Apoptosis | Destroyed migration and invasion, prevented the cell cycle in the S phase, and induced apoptosis. | [5] |
Experimental Protocols
1. Myocardial Ischemia-Reperfusion Injury (MIRI) Model
-
Objective: To evaluate the protective effects of Tanshinone IIA against MIRI in rats.
-
Methodology:
-
Animal Model: Male Sprague-Dawley rats are anesthetized, and the left anterior descending (LAD) coronary artery is ligated to induce myocardial ischemia for a specific duration (e.g., 30 minutes).
-
Reperfusion: The ligature is then released to allow for reperfusion (e.g., for 2 hours).
-
Treatment: Tanshinone IIA is administered (e.g., intravenously) at a specified dose and time point (e.g., before reperfusion).
-
Outcome Measures:
-
Myocardial Infarct Size: The heart is excised, and the tissue is stained (e.g., with triphenyltetrazolium chloride) to differentiate between infarcted and viable myocardium. The infarct size is then quantified as a percentage of the area at risk.
-
Oxidative Stress Markers: Blood or tissue samples are collected to measure the levels of Superoxide Dismutase (SOD) and Malondialdehyde (MDA) using commercially available assay kits.[1]
-
-
2. In Vitro Cancer Cell Proliferation Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of Tanshinone IIA on cancer cell lines.
-
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 breast cancer cells) are cultured in an appropriate medium.
-
Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of Tanshinone IIA for different time intervals (e.g., 24, 48, 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated. Viable cells with active mitochondrial reductase will convert MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated to determine the concentration of Tanshinone IIA required to inhibit 50% of cell growth.[3]
-
Signaling Pathways and Mechanisms of Action
Tanshinone IIA exerts its therapeutic effects by modulating multiple signaling pathways. Below are visualizations of key pathways involved in its anti-cancer and cardioprotective effects.
Figure 1: Key anti-cancer signaling pathways modulated by Tanshinone IIA.
Figure 2: Cardioprotective signaling pathways influenced by Tanshinone IIA.
References
- 1. Efficacy of tanshinone IIA in rat models with myocardial ischemia–reperfusion injury: a systematic mini-review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Harnessing the therapeutic value of Tanshinone IIA: a breakthrough therapy in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The establishment and validation of efficient assays for anti-IIa and anti-Xa activities of heparin sodium and heparin calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological Activity and Mechanism of Tanshinone IIA in Related Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Carboxylesterase Inhibitors: Featuring Tanshinone IIA Anhydride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Tanshinone IIA anhydride with other notable carboxylesterase (CES) inhibitors. Carboxylesterases are critical enzymes in the metabolism of a wide array of ester-containing drugs and prodrugs. Their inhibition can significantly alter the pharmacokinetics and efficacy of these therapeutic agents. This document presents quantitative data, experimental protocols, and visual diagrams to facilitate an objective assessment of various CES inhibitors.
Quantitative Comparison of Carboxylesterase Inhibitors
The following table summarizes the inhibitory potency of this compound and other selected carboxylesterase inhibitors. The data includes the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), which are key parameters in assessing inhibitor efficacy.
| Inhibitor | Target CES Isoform(s) | Inhibition Type | IC50 | Ki |
| This compound | hCE1, hiCE (hCE2) | Irreversible | - | 1.9 nM (hCE1), 1.4 nM (hiCE) |
| Benzil | hCE1, hiCE (hCE2) | Pan-inhibitor | 38-44 nM (hCE2)[1] | 45 nM (hCE1), 15 nM (hiCE)[2] |
| Bis(4-nitrophenyl)phosphate (BNPP) | General CES inhibitor | Irreversible | - | - |
| Loperamide | hiCE (hCE2) | Competitive | - | 1.5 µM[2] |
| Isolicoflavonol | hCES2A | Reversible, Mixed | - | < 1.0 µM |
| Nevadensin | hCE1, hCE2 | Selective for hCE1 | 2.64 µM (hCE1), 132.8 µM (hCE2) | - |
| CES2-IN-1 | hCES2 | Reversible, Selective | 6.72 µM | - |
| Carboxylesterase-IN-4 | Carboxylesterase | Potent inhibitor | 1.58 nM | - |
Experimental Protocols
In Vitro Carboxylesterase Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory activity of a compound against human carboxylesterases (hCE1 or hCE2) using a fluorometric or spectrophotometric approach.
Materials:
-
Recombinant human carboxylesterase 1 (hCE1) or 2 (hCE2)
-
Phosphate buffer (100 mM, pH 7.4)
-
Substrate solution (e.g., p-nitrophenyl acetate (p-NPA) or fluorescein diacetate (FD))
-
Test inhibitor compound dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., Benzil or BNPP)
-
96-well microplate (black or clear, depending on the detection method)
-
Microplate reader (spectrophotometer or fluorometer)
-
Acetonitrile (for reaction termination)
Procedure:
-
Enzyme Preparation: Dilute the recombinant hCE1 or hCE2 to the desired concentration in cold phosphate buffer.
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor and the positive control in the assay buffer. The final solvent concentration should be kept low (e.g., <1% v/v) to avoid affecting enzyme activity.
-
Reaction Mixture Preparation: In each well of the microplate, add the following in order:
-
Phosphate buffer
-
Test inhibitor solution or vehicle control
-
Enzyme solution
-
-
Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at 37°C for a specified time (e.g., 5-15 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to each well.
-
Kinetic Measurement: Immediately place the microplate in the plate reader and measure the change in absorbance (for p-NPA, at 405 nm) or fluorescence (for FD, Excitation/Emission ~490/520 nm) over time at 37°C.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the kinetic curve.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
To determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive), the assay should be performed with varying concentrations of both the substrate and the inhibitor. The data can then be analyzed using Lineweaver-Burk or Dixon plots.[3]
-
Visualizing Experimental Workflows and Mechanisms
The following diagrams, generated using Graphviz, illustrate key experimental and logical workflows in the study of carboxylesterase inhibitors.
Experimental workflow for determining IC50 of a carboxylesterase inhibitor.
Mechanism of carboxylesterase-mediated prodrug activation and its inhibition.
References
Unveiling the Anti-Cancer Potential of Tanshinone IIA: A Comparative Analysis
Researchers and drug development professionals are continuously searching for novel compounds with potent anti-cancer activities. Tanshinone IIA (Tan IIA), a lipophilic diterpene quinone isolated from the medicinal plant Salvia miltiorrhiza, has emerged as a promising candidate. This guide provides a comprehensive comparison of Tan IIA's anti-cancer activity against various cancer cell lines, supported by experimental data and detailed protocols. The evidence suggests that Tan IIA effectively inhibits cancer cell proliferation, induces apoptosis, and suppresses tumor growth through the modulation of key signaling pathways.
Comparative Efficacy of Tanshinone IIA Across Cancer Cell Lines
Tanshinone IIA has demonstrated significant dose- and time-dependent inhibitory effects on the viability of a wide range of cancer cells. The half-maximal inhibitory concentration (IC50) values from various studies highlight its potency.
| Cell Line | Cancer Type | Assay | IC50 (µM) | Exposure Time (h) | Reference |
| A549 | Non-Small Cell Lung Cancer | CCK-8 | 5.45 | 48 | [1] |
| H292 | Non-Small Cell Lung Cancer | CCK-8 | 5.78 | 48 | [1] |
| H1688 | Small Cell Lung Cancer | MTT | ~4-6 | 48 | [2] |
| H446 | Small Cell Lung Cancer | MTT | ~4-6 | 48 | [2] |
| SNU-638 | Gastric Cancer | Not Specified | Not Specified | Not Specified | [3] |
| MKN1 | Gastric Cancer | Not Specified | Not Specified | Not Specified | [3] |
| AGS | Gastric Cancer | Not Specified | Not Specified | Not Specified | [3] |
| HepG2 | Hepatocellular Carcinoma | MTT | 4.17 ± 0.27 | 48 | [4] |
| LNCaP | Prostate Cancer | Colony Growth | 0.06 | Not Specified | [5] |
| CAL27 | Oral Squamous Cell Carcinoma | MTS | <5 | 24, 48, 72 | [6] |
| SCC4 | Oral Squamous Cell Carcinoma | MTS | <5 | 24, 48, 72 | [6] |
| SCC25 | Oral Squamous Cell Carcinoma | MTS | <5 | 24, 48, 72 | [6] |
Induction of Apoptosis
A key mechanism of Tan IIA's anti-cancer activity is the induction of apoptosis, or programmed cell death. Flow cytometry analysis consistently shows an increase in the apoptotic cell population following Tan IIA treatment.
| Cell Line | Cancer Type | Treatment | Apoptotic Effect | Reference |
| A549 | Non-Small Cell Lung Cancer | 2.5, 5, 10 µg/ml Tan IIA for 48h | Increased sub-G1 phase | [7] |
| Ovarian Cancer Cells | Ovarian Cancer | 150 µM Tan IIA | Significantly increased apoptosis | [8] |
| Gastric Cancer Cells | Gastric Cancer | Time- and concentration-dependent | Increased apoptosis | [9] |
| H1688 & H446 | Small Cell Lung Cancer | 1, 2, 4, 6 µmol/L Tan IIA for 48h | Increased apoptotic cells | [2] |
In Vivo Tumor Growth Inhibition
Preclinical studies using animal models have corroborated the in vitro findings, demonstrating Tan IIA's ability to suppress tumor growth in vivo.
| Cancer Type | Animal Model | Treatment | Outcome | Reference |
| Ovarian Cancer | Not Specified | Tan IIA treatment | Inhibited tumor growth | [8] |
| Gastric Cancer | Mouse Xenograft | Intraperitoneal Tan IIA for 28 days | Significantly inhibited tumor growth | [3] |
| Cholangiocarcinoma | Nude Mice | 50 mg/kg Tan IIA | Significant anti-tumor effect | [10] |
| Oral Squamous Cell Carcinoma | Nude Mice | 10 mg/kg or 30 mg/kg every 2 days | Reduced tumor volume | [6] |
Signaling Pathways Modulated by Tanshinone IIA
Tanshinone IIA exerts its anti-cancer effects by modulating multiple intracellular signaling pathways. A predominant mechanism involves the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.
Figure 1: Simplified signaling pathway of Tanshinone IIA-induced apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.
Cell Viability Assays (MTT and CCK-8)
The MTT and CCK-8 assays are colorimetric assays used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Figure 2: General workflow for MTT and CCK-8 cell viability assays.
Protocol:
-
Cells are seeded in 96-well plates at a density of 1 x 10^4 to 1 x 10^6 cells/well and incubated for 24 hours.[1][2]
-
The cells are then treated with various concentrations of Tanshinone IIA and incubated for specified time periods (e.g., 24, 48, 72 hours).[1][2]
-
Following treatment, 10-20 µL of MTT (5 mg/mL) or CCK-8 solution is added to each well, and the plates are incubated for an additional 1-4 hours.[1][2]
-
For the MTT assay, the culture medium is replaced with 200 µL of DMSO to dissolve the formazan crystals.[2]
-
The optical density (OD) is measured using a microplate reader at a wavelength of 570 nm for MTT or 450 nm for CCK-8.[1][2]
-
Cell viability is calculated as the ratio of the OD of the test group to the OD of the control group, multiplied by 100%.[2]
Flow Cytometry for Apoptosis Analysis
Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a standard method to quantify apoptosis.
Protocol:
-
Cells are seeded in 6-well plates (5 x 10^5 cells/well) and cultured for 24 hours before treatment with different concentrations of Tanshinone IIA for 48 hours.[2]
-
After treatment, cells are harvested, washed with cold PBS, and resuspended in binding buffer.[2]
-
Cells are then stained with 5 µL of Annexin V-FITC and 10 µL of PI for 15 minutes at room temperature in the dark.[2]
-
The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[2]
In Vivo Tumor Xenograft Model
Animal models are essential for evaluating the anti-tumor efficacy of compounds in a living organism.
Protocol:
-
Cancer cells are injected subcutaneously into the flank of nude mice.
-
When tumors reach a palpable size, the mice are randomly assigned to a control group or a treatment group.
-
The treatment group receives intraperitoneal injections of Tanshinone IIA at specified doses and schedules (e.g., 10 or 30 mg/kg every 2 days).[6] The control group receives a vehicle control.
-
Tumor volume is measured regularly and calculated using the formula: Volume = (length × width^2)/2.[1][6]
-
At the end of the experiment, the mice are euthanized, and the tumors are excised for further analysis.[1]
Conclusion
The collective evidence from in vitro and in vivo studies strongly supports the anti-cancer activity of Tanshinone IIA. Its ability to inhibit cell proliferation and induce apoptosis across a variety of cancer cell lines, coupled with its efficacy in reducing tumor growth in animal models, underscores its therapeutic potential. The elucidation of its mechanism of action, primarily through the inhibition of the PI3K/Akt signaling pathway, provides a solid foundation for further drug development and clinical investigation. While Tanshinone IIA shows promise, further research, including comparative studies with established chemotherapeutic agents and clinical trials, is necessary to fully ascertain its role in cancer therapy.
References
- 1. Tanshinone IIA inhibits cell growth by suppressing SIX1-induced aerobic glycolysis in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tanshinone IIA inhibits proliferation and migration by downregulation of the PI3K/Akt pathway in small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tanshinone IIA inhibits cell proliferation and tumor growth by downregulating STAT3 in human gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study on the Antitumor Mechanism of Tanshinone IIA In Vivo and In Vitro through the Regulation of PERK-ATF4-HSPA5 Pathway-Mediated Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review of tanshinone compounds in prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tanshinone IIA inhibits cell viability and promotes PUMA-mediated apoptosis of oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tanshinone IIA induces apoptosis in human lung cancer A549 cells through the induction of reactive oxygen species and decreasing the mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tanshinone IIA induces apoptosis of ovarian cancer cells in vitro and in vivo through attenuation of PI3K/AKT/JNK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tanshinone IIA induces growth inhibition and apoptosis in gastric cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
A Head-to-Head Comparison of Major Tanshinones: A Guide for Researchers
An in-depth analysis of the comparative efficacy and mechanisms of Tanshinone IIA, Tanshinone I, Cryptotanshinone, and Dihydrotanshinone I in oncology and inflammatory disease models.
Introduction
Tanshinones, a class of lipophilic abietane diterpenes isolated from the rhizome of Salvia miltiorrhiza Bunge (Danshen), have garnered significant attention in the scientific community for their diverse and potent pharmacological activities. Among the more than 40 tanshinones identified, four major constituents—Tanshinone IIA (Tan IIA), Tanshinone I (Tan I), Cryptotanshinone (CPT), and Dihydrotanshinone I (DHTS)—have been extensively investigated for their therapeutic potential, particularly in the realms of oncology and inflammatory diseases.[1][2] While sharing a common structural backbone, subtle variations in their chemical makeup lead to distinct biological activities and mechanisms of action. This guide provides a comprehensive head-to-head comparison of these four key tanshinones, presenting quantitative data, detailed experimental protocols, and visual representations of their signaling pathways to aid researchers in their drug discovery and development endeavors. It is important to note that while the term "Tanshinone IIA anhydride" was a key focus of the initial query, a thorough literature search did not yield significant data on a compound with this specific nomenclature, suggesting it may be a less common or non-standard derivative. Therefore, this guide will focus on the aforementioned well-characterized tanshinones.
Comparative Biological Activities
The primary therapeutic applications of these tanshinones lie in their anti-cancer and anti-inflammatory properties. The following sections and tables summarize their comparative performance based on available experimental data.
Anti-Cancer Activity
Tanshinones have demonstrated broad anti-neoplastic effects across a range of cancer cell lines.[3] Their cytotoxic and anti-proliferative activities are often compared using the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.
| Cancer Cell Line | Tanshinone IIA | Tanshinone I | Cryptotanshinone | Dihydrotanshinone I | Reference |
| Breast Cancer | |||||
| MCF-7 | 21.82 | 14.7 | 16.97 | - | [4][5] |
| MDA-MB-231 | - | 1.63 | - | - | [6] |
| Cervical Cancer | |||||
| HeLa | 16.66 | 17.55 | - | 15.48 | [4][5][7] |
| Leukemia | |||||
| K562 | 6.12 | - | - | - | [4] |
| Hepatocellular Carcinoma | |||||
| HepG2 | 4.17 | - | - | - | [8] |
| SK-HEP-1 | - | - | - | IC50 < 10 | [9] |
| Prostate Cancer | |||||
| PC3 | 5.15 | - | - | - | [4] |
| 22RV1 | - | 1.40 | - | - | [6] |
| Osteosarcoma | |||||
| U-2 OS | - | - | - | 3.83 (24h), 1.99 (48h) | [7] |
Note: "-" indicates that data was not available in the cited sources. The IC50 values can vary depending on the experimental conditions (e.g., incubation time).
Dihydrotanshinone I has been shown to have a potent inhibitory effect on various cancer cells, in some cases demonstrating stronger cytotoxicity than other tanshinones.[7] Tanshinone I has also exhibited greater anti-tumor activity than Tanshinone IIA in certain leukemia and lymphoma cell lines.[4]
Anti-Inflammatory Activity
The anti-inflammatory effects of tanshinones are mediated through the inhibition of pro-inflammatory cytokines and signaling pathways. A study comparing eleven tanshinones found that many, including derivatives of the four main compounds, exhibited anti-inflammatory activities stronger than that of Tanshinone IIA.[10][11]
| Compound (at 5µM) | Inhibition of TNF-α mRNA | Inhibition of IL-1β mRNA | Inhibition of IL-8 mRNA | Reference |
| Tanshinone IIA | Baseline | Baseline | Baseline | [10][11] |
| Compound 9 (a tanshinone) | 56.3% | 67.6% | 51.7% | [10][11] |
Note: This table highlights the superior activity of another tanshinone (Compound 9 from the study) relative to Tanshinone IIA, indicating the potential for other derivatives to have stronger effects.
Dihydrotanshinone I has been shown to specifically inhibit the NLRP3 inflammasome, a key component of the inflammatory response.[12] Tanshinone I can inhibit the production of IL-12 and IFN-γ, as well as the secretion of prostaglandin E2 (PGE2).[13]
Experimental Protocols
To ensure the reproducibility and validation of the cited data, this section provides an overview of the key experimental methodologies used to assess the biological activities of tanshinones.
Cell Viability and Proliferation Assays
1. MTT Assay:
-
Principle: This colorimetric assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan product. The absorbance of the solubilized formazan is directly proportional to the number of living cells.
-
Protocol Outline:
-
Seed cells in 96-well plates at a density of 1 × 10⁴ cells/well and incubate for 24 hours.[8]
-
Treat cells with various concentrations of tanshinones (e.g., 0, 1.25, 2.5, 5, 10, 20 µM) for a specified duration (e.g., 48 hours).[8]
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3.5-4 hours.[8]
-
Remove the supernatant and add 150 µL of DMSO to dissolve the formazan crystals.[8]
-
Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.[8]
-
Calculate cell viability as a percentage of the control and determine the IC50 value.[8]
-
2. Sulforhodamine B (SRB) Assay:
-
Principle: This assay is based on the ability of the SRB dye to bind to protein components of cells that have been fixed with trichloroacetic acid (TCA). The amount of bound dye is proportional to the total protein mass and thus to the cell number.
-
Protocol Outline:
-
Seed cells in 96-well plates and treat with tanshinones as described for the MTT assay.
-
Fix the cells by adding cold TCA to a final concentration of 10% and incubate for 1 hour at 4°C.
-
Wash the plates with water and air dry.
-
Stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes.
-
Wash with 1% acetic acid to remove unbound dye and air dry.
-
Solubilize the bound dye with 10 mM Tris base solution.
-
Measure the absorbance at a specific wavelength (e.g., 510 nm).
-
Gene and Protein Expression Analysis
1. Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR):
-
Principle: This technique is used to quantify the expression levels of specific messenger RNA (mRNA) molecules, providing insight into gene activity.
-
Protocol Outline:
-
Isolate total RNA from treated and untreated cells using a suitable RNA extraction kit.
-
Synthesize complementary DNA (cDNA) from the RNA template using reverse transcriptase.
-
Perform PCR amplification of the target genes and a reference gene (e.g., GAPDH) using specific primers and a fluorescent dye (e.g., SYBR Green).
-
Monitor the fluorescence in real-time to determine the cycle threshold (Ct) value.
-
Calculate the relative gene expression using the 2-ΔΔCt method.
-
2. Western Blot:
-
Principle: This technique is used to detect and quantify specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.
-
Protocol Outline:
-
Lyse treated and untreated cells to extract total protein.
-
Determine protein concentration using a protein assay (e.g., BCA assay).
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein.
-
Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Quantify band intensity relative to a loading control (e.g., β-actin).
-
Signaling Pathways and Mechanisms of Action
The therapeutic effects of tanshinones are underpinned by their ability to modulate a complex network of intracellular signaling pathways. Below are diagrams illustrating the key pathways affected by each of the four major tanshinones.
Tanshinone IIA Signaling Pathways
Caption: Key signaling pathways modulated by Tanshinone IIA.
Tanshinone IIA exerts its anti-cancer and anti-inflammatory effects by inhibiting several critical signaling pathways, including the PI3K/Akt/mTOR, JAK/STAT, and NF-κB pathways.[3][14] It also modulates the TGF-β/Smad pathway, which is implicated in fibrosis.[15]
Tanshinone I Signaling Pathways
Caption: Major signaling pathways influenced by Tanshinone I.
Tanshinone I induces apoptosis in cancer cells through the activation of the JNK/ERK pathway and inhibition of the PI3K/Akt/mTOR pathway.[13][16] It also activates the Nrf2 signaling pathway, leading to an antioxidant response.[13]
Cryptotanshinone Signaling Pathways
Caption: Key signaling cascades affected by Cryptotanshinone.
Cryptotanshinone demonstrates anti-cancer activity by inhibiting the STAT3 and mTOR signaling pathways.[17][18] It also shows hepatoprotective effects through the activation of the AMPK/SIRT1 and Nrf2/HO-1 pathways.[19]
Dihydrotanshinone I Signaling Pathways
Caption: Signaling pathways modulated by Dihydrotanshinone I.
Dihydrotanshinone I suppresses cancer progression by inhibiting the JAK2/STAT3 and Hedgehog/Gli signaling pathways.[1][20] Its anti-inflammatory effects are, in part, due to the inhibition of the NLRP3 inflammasome.[12]
Conclusion
This comparative guide highlights the distinct yet overlapping therapeutic profiles of four major tanshinones. While all exhibit promising anti-cancer and anti-inflammatory properties, the variations in their potency and mechanisms of action underscore the importance of selecting the appropriate tanshinone for a specific therapeutic application. The provided quantitative data, experimental protocols, and signaling pathway diagrams offer a valuable resource for researchers to design and interpret future studies, ultimately accelerating the translation of these natural compounds into clinical candidates. Further head-to-head studies with standardized methodologies will be crucial to fully elucidate the comparative efficacy and safety of these promising therapeutic agents.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. mdpi.com [mdpi.com]
- 3. Tanshinone IIA targeting cell signaling pathways: a plausible paradigm for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research and Development of Natural Product Tanshinone I: Pharmacology, Total Synthesis, and Structure Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological activity study of tanshinone I-pyridinium salt derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Study on the Antitumor Mechanism of Tanshinone IIA In Vivo and In Vitro through the Regulation of PERK-ATF4-HSPA5 Pathway-Mediated Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-proliferative Effect of 15,16-Dihydrotanshinone I Through Cell Cycle Arrest and the Regulation of AMP-activated Protein Kinase/Akt/mTOR and Mitogen-activated Protein Kinase Signaling Pathway in Human Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tanshinone IIA mediates SMAD7-YAP interaction to inhibit liver cancer growth by inactivating the transforming growth factor beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of the anti-inflammatory activities of tanshinones isolated from Salvia miltiorrhiza var. alba roots in THP-1 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dihydrotanshinone I Specifically Inhibits NLRP3 Inflammasome Activation and Protects Against Septic Shock In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Research and Development of Natural Product Tanshinone I: Pharmacology, Total Synthesis, and Structure Modifications [frontiersin.org]
- 14. Research progress on signaling pathway of tanshinoneIIA in treatment of nerve injury after ischemic stroke [manu41.magtech.com.cn]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. Tanshinone I inhibited growth of human chronic myeloid leukemia cells via JNK/ERK mediated apoptotic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | A Mini-Review of the Anticancer Properties of Cryptotanshinone: A Quinoid Diterpene Extracted From the Root of Salvia miotiorrhiza Bunge [frontiersin.org]
- 18. Cryptotanshinone inhibits cancer cell proliferation by suppressing mTOR-mediated cyclin D1 expression and Rb phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Frontiers | Dihydrotanshinone Inhibits Hepatocellular Carcinoma by Suppressing the JAK2/STAT3 Pathway [frontiersin.org]
In Vivo Therapeutic Potential of Tanshinone IIA and Its Derivatives: A Comparative Guide
A Note on Tanshinone IIA Anhydride: While this guide focuses on the in vivo validation of tanshinones, it is important to note that published in vivo therapeutic studies specifically investigating "this compound" are scarce. Research has identified this compound as a potent and irreversible inhibitor of human carboxylesterases in vitro[1][2]. Additionally, synthetic tanshinone anhydrides have been evaluated for their ability to suppress oxidized LDL uptake in macrophages[3]. However, to provide a comprehensive overview of the therapeutic potential within this compound family, this guide will focus on the extensively studied Tanshinone IIA (TIIA) and its key derivatives: Sodium Tanshinone IIA Sulfonate (STS), Acetyl Tanshinone IIA (ATA), and Cryptotanshinone (CRY). These compounds have a significant body of in vivo data across various disease models.
This guide provides a comparative overview of the in vivo efficacy of Tanshinone IIA and its derivatives against other alternatives, supported by experimental data. It is intended for researchers, scientists, and drug development professionals.
Cardiovascular Disease
Tanshinones have been widely investigated for their protective effects on the cardiovascular system, particularly in atherosclerosis and myocardial ischemia-reperfusion injury.
Atherosclerosis
Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques in the arteries. In vivo studies have demonstrated the potential of tanshinones to mitigate the progression of atherosclerosis.
Comparative In Vivo Efficacy in Atherosclerosis Models
| Compound | Animal Model | Dosage | Key Outcomes | Reference Standard/Control | Key Outcomes (Control) |
| Tanshinone IIA | ApoE-/- mice | 30 mg/kg | Inhibited VSMC apoptosis in the aortic root.[4] | Vehicle | - |
| Tanshinone IIA | C57BL/6 mice (carotid artery ligation) | 10 mg/kg/day | Reduced vascular inflammation and intimal hyperplasia.[4] | Vehicle | - |
| Tanshinone IIA | SD rats (elastase-induced abdominal aortic aneurysm) | 2 mg/rat/day | Inhibited aortic size increase; reduced MMP-2, MMP-9, MCP-1, and iNOS overexpression.[4] | Vehicle | - |
Experimental Protocols
-
ApoE-/- Mouse Model of Atherosclerosis:
-
Animals: Male ApoE-/- mice are typically used as they spontaneously develop hypercholesterolemia and atherosclerotic lesions.[5]
-
Diet: Mice are often fed a high-fat "Western" diet to accelerate atherosclerosis development.[5][6]
-
Drug Administration: Tanshinone IIA (30 mg/kg) is administered, often via oral gavage or intraperitoneal injection, for a specified duration.
-
Endpoint Analysis: Aortic root sections are analyzed for lesion size, composition (e.g., macrophage and smooth muscle cell content), and markers of inflammation and apoptosis via immunohistochemistry.[4]
-
-
Carotid Artery Ligation Model in C57BL/6 Mice:
-
Procedure: The left common carotid artery is ligated to induce blood flow disturbance, leading to neointima formation.
-
Drug Administration: Tanshinone IIA (10 mg/kg/day) is administered to the mice.[4]
-
Endpoint Analysis: After a period of time (e.g., 4 weeks), the carotid arteries are harvested, and cross-sections are analyzed to measure the area of the neointima and media.
-
Signaling Pathways in Atherosclerosis
Caption: TIIA's role in VSMC function.
Myocardial Ischemia-Reperfusion (I/R) Injury
Myocardial I/R injury occurs when blood flow is restored to the heart after a period of ischemia, leading to further damage. Tanshinones have shown cardioprotective effects in animal models of this condition.
Comparative In Vivo Efficacy in Myocardial I/R Injury Models
| Compound | Animal Model | Dosage | Key Outcomes | Reference Standard/Control | Key Outcomes (Control) |
| Tanshinone IIA | Rat | >5 mg/kg (IV, IP, IG) | Increased SOD levels, reduced MDA levels, and decreased myocardial infarct area.[7] | Vehicle/No treatment | - |
| Sodium Tanshinone IIA Sulfonate (STS) | Mouse | Not specified | Increased survival rate, reduced inflammatory cytokines, inhibited apoptosis, and promoted angiogenesis.[7] | Untreated MI | - |
| Sodium Tanshinone IIA Sulfonate (STS) | Rat (MCAO) | Same as Edaravone | Similar therapeutic effect to edaravone in reducing BBB damage, improving neurological deficits, and alleviating cerebral edema.[8] | Edaravone | Protective agent for stroke.[8] |
Experimental Protocols
-
Rat Model of Myocardial I/R Injury:
-
Animals: Male Sprague-Dawley or Wistar rats are commonly used.
-
Procedure: The left anterior descending (LAD) coronary artery is temporarily ligated (e.g., for 30-45 minutes) to induce ischemia, followed by the removal of the ligature to allow reperfusion.[9][10]
-
Drug Administration: Tanshinone IIA is administered at various time points (before ischemia, during ischemia, or at the onset of reperfusion) via different routes (intravenous, intraperitoneal, or intragastric).[7]
-
Endpoint Analysis: After a reperfusion period (e.g., 2-24 hours), hearts are excised to measure infarct size (e.g., using TTC staining), and blood samples are collected to measure cardiac enzymes (e.g., CK-MB, LDH). Markers of oxidative stress (SOD, MDA) in the myocardial tissue are also assessed.[7][11]
-
Signaling Pathways in Myocardial I/R Injury
Caption: Cardioprotective mechanisms of TIIA.
Oncology
Tanshinones have demonstrated anti-cancer effects in various in vivo models by inhibiting tumor growth, proliferation, and angiogenesis, and by inducing apoptosis.
Comparative In Vivo Efficacy in Cancer Models
| Compound | Animal Model | Dosage | Key Outcomes | Reference Standard/Control | Key Outcomes (Control) |
| Tanshinone IIA | Nude mice (human breast cancer xenografts) | 0.25 µg/ml (in vitro equiv.) | Significant inhibition of ER-positive and ER-negative tumor growth.[12] | Tamoxifen | Inhibited only ER-positive tumors.[12] |
| Tanshinone IIA | C26 colon cancer xenografts in mice | 0.5, 1, 2 mg/kg (IV) | Dose-dependent decrease in serum VEGF levels and microvessel density.[13] | Vehicle | - |
| Acetyltanshinone IIA (ATA) | Nude mice (HER2-positive breast cancer xenografts) | 35 mg/kg | Significantly reduced tumor volume and weight.[14] | Negative control | Tumor volume increased.[14] |
| Cryptotanshinone (CRY) | - | - | Potent anticancer agent.[15] | - | - |
Experimental Protocols
-
Xenograft Mouse Model of Cancer:
-
Animals: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.[16]
-
Procedure: Human cancer cell lines (e.g., MDA-MB-231 for breast cancer) are injected subcutaneously or orthotopically into the mice.[12][16]
-
Drug Administration: Once tumors reach a palpable size, animals are treated with the tanshinone compound (e.g., ATA at 35 mg/kg, three times per week) or a control/standard-of-care drug.[14]
-
Endpoint Analysis: Tumor volume is measured regularly. At the end of the study, tumors are excised and weighed. Immunohistochemical analysis of tumor tissue can be performed to assess markers of proliferation (e.g., Ki-67), apoptosis (e.g., TUNEL), and angiogenesis (e.g., CD31).[17][18]
-
Signaling Pathways in Cancer
Caption: Anti-cancer signaling of tanshinones.
General Experimental Workflow for In Vivo Studies
The following diagram illustrates a typical workflow for an in vivo study evaluating the therapeutic potential of a tanshinone compound.
Caption: A typical in vivo experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 羧酸酯酶抑制剂 | MCE [medchemexpress.cn]
- 3. Research and Development of Natural Product Tanshinone I: Pharmacology, Total Synthesis, and Structure Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Tanshinone IIA: a Chinese herbal ingredient for the treatment of atherosclerosis [frontiersin.org]
- 5. ahajournals.org [ahajournals.org]
- 6. ahajournals.org [ahajournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Sodium tanshinone IIA sulfonate ameliorates cerebral ischemic inj...: Ingenta Connect [ingentaconnect.com]
- 9. Guidelines for experimental models of myocardial ischemia and infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Large animal models of cardiac ischemia-reperfusion injury: Where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. scispace.com [scispace.com]
- 13. mdpi.com [mdpi.com]
- 14. The potential utility of acetyltanshinone IIA in the treatment of HER2-overexpressed breast cancer: Induction of cancer cell death by targeting apoptotic and metabolic signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular evidence of cryptotanshinone for treatment and prevention of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 17. explorationpub.com [explorationpub.com]
- 18. animalcare.ubc.ca [animalcare.ubc.ca]
Benchmarking Tanshinone IIA Anhydride Against Standard-of-Care Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic potential of Tanshinone IIA anhydride against current standard-of-care drugs in the fields of oncology and cardiovascular disease. The information is based on available preclinical and clinical data, with a focus on presenting quantitative comparisons and detailed experimental methodologies to aid in research and development efforts.
Executive Summary
Tanshinone IIA, a lipophilic bioactive compound derived from the medicinal plant Salvia miltiorrhiza, has garnered significant interest for its diverse pharmacological activities.[1] This guide benchmarks Tanshinone IIA and its derivatives against established therapeutic agents, namely Cisplatin, Sorafenib, and 5-Fluorouracil in oncology, and Atorvastatin for atherosclerosis. The evidence suggests that while Tanshinone IIA shows promise as a standalone agent, its primary potential may lie in synergistic combination therapies to enhance efficacy and overcome drug resistance of existing standard-of-care treatments.
Oncology
In the realm of cancer therapy, Tanshinone IIA has been investigated for its anti-tumor effects, including the induction of apoptosis, inhibition of cell proliferation and migration, and reversal of multidrug resistance.[2][3] The following sections compare its performance with first-line chemotherapeutic agents.
Non-Small-Cell Lung Cancer (NSCLC): Comparison with Cisplatin
Cisplatin is a cornerstone of NSCLC treatment, but its use is often limited by significant side effects and the development of resistance.[4][5] Research indicates that Tanshinone IIA, particularly in combination with cisplatin, can synergistically inhibit NSCLC cell growth.[4][5][6]
Quantitative Data Summary: Tanshinone IIA vs. Cisplatin in NSCLC
| Parameter | Cell Lines | Tanshinone IIA (Tan IIA) | Cisplatin (DDP) | Tan IIA + DDP Combination | Source |
| IC50 (48h) | HK cells | 5.81 µM | 2.41 µM | Synergistic at 2:1 ratio | [7] |
| K180 cells | 6.00 µM | 1.98 µM | Synergistic at 2:1 ratio | [7] | |
| EC109 cells | 3.42 µM | 2.37 µM | Synergistic at 2:1 ratio | [7] | |
| K70 cells | 6.31 µM | 2.81 µM | Synergistic at 2:1 ratio | [7] | |
| Apoptosis Induction | A549 & PC9 cells | Induces apoptosis | Induces apoptosis | Significantly enhanced apoptosis | [4] |
| Cell Migration & Invasion | A549 & PC9 cells | Impairs migration & invasion | Impairs migration & invasion | Synergistic impairment | [4] |
| Protein Expression | A549 & PC9 cells | Downregulates p-PI3K, p-Akt, Bcl-2; Up-regulates Bax, Cleaved Caspase-3 | Downregulates p-PI3K, p-Akt, Bcl-2; Up-regulates Bax, Cleaved Caspase-3 | Most significant regulation | [4] |
Experimental Protocols
-
Cell Viability Assay (MTT Assay): NSCLC cell lines (A549, PC9, HK, K180, EC109, K70) were seeded in 96-well plates and treated with varying concentrations of Tanshinone IIA, cisplatin, or a combination for 24, 48, and 72 hours. MTT reagent was added, and the resulting formazan crystals were dissolved in DMSO. Absorbance was measured at a specific wavelength to determine cell viability and calculate IC50 values.[4][7]
-
Apoptosis Analysis (Flow Cytometry): Cells were treated with the compounds for 48 hours. Subsequently, they were harvested, washed, and stained with Annexin V-FITC and Propidium Iodide (PI). The percentage of apoptotic cells (Annexin V-positive) was quantified using a flow cytometer.[8]
-
Transwell Migration and Invasion Assays: For the migration assay, treated cells were placed in the upper chamber of a Transwell insert. For the invasion assay, the insert was pre-coated with Matrigel. The lower chamber contained a chemoattractant. After incubation, non-migrated/invaded cells were removed, and the cells on the lower surface of the membrane were stained and counted.[4]
-
Western Blot Analysis: Protein lysates from treated cells were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was incubated with primary antibodies against proteins of interest (e.g., Bax, Bcl-2, Caspase-3, p-PI3K, p-Akt) and then with secondary antibodies. Protein bands were visualized using an enhanced chemiluminescence detection system.[4]
Signaling Pathway: Tanshinone IIA and Cisplatin in NSCLC
Caption: Synergistic inhibition of the PI3K/Akt pathway by Tanshinone IIA and Cisplatin, leading to apoptosis in NSCLC cells.
Hepatocellular Carcinoma (HCC): Comparison with Sorafenib
Sorafenib is a multi-kinase inhibitor approved for the treatment of advanced HCC.[9] Studies have explored the combination of Tanshinone IIA with sorafenib to enhance its therapeutic efficacy.
Quantitative Data Summary: Tanshinone IIA vs. Sorafenib in HCC
| Parameter | Cell Lines | Tanshinone IIA (Tan-IIA) | Sorafenib | Tan-IIA + Sorafenib Combination | Source |
| Cytotoxicity | Huh7 & HepG2 cells | Dose-dependent cytotoxicity | Dose-dependent cytotoxicity | Synergistic cytotoxicity | [9][10] |
| Apoptosis | Huh7 & HepG2 cells | Induces apoptosis | Induces apoptosis | Elevated sub-G1 population and caspase activation | [9][10] |
| Cell Migration & Invasion | Huh7 & HepG2 cells | Inhibits migration & invasion | Inhibits migration & invasion | Marked inhibition | [9][10] |
| Tumor Growth (in vivo) | Orthotopic xenograft model | No significant inhibition alone | Inhibits tumor growth | Significantly boosts Sorafenib's inhibitory effect | [11] |
| Lung Metastasis (in vivo) | Orthotopic xenograft model | - | Reduces metastasis | Significantly minimizes lung metastasis | [11] |
Experimental Protocols
-
MTT Assay for Cytotoxicity: As described for NSCLC.[10]
-
Flow Cytometry for Apoptosis: As described for NSCLC.[9]
-
Transwell Assay for Migration and Invasion: As described for NSCLC.[9]
-
Orthotopic Xenograft Model: Human HCC cells were implanted into the livers of immunodeficient mice. The mice were then treated with Tanshinone IIA, sorafenib, or a combination. Tumor growth and metastasis were monitored over time.[11]
Signaling Pathway: Tanshinone IIA and Sorafenib in HCC
Caption: Tanshinone IIA promotes vascular normalization, alleviating hypoxia and enhancing Sorafenib's anti-angiogenic and anti-tumor effects in HCC.
Colorectal Cancer (CRC): Comparison with 5-Fluorouracil (5-FU)
5-Fluorouracil is a widely used chemotherapeutic agent for colorectal cancer. Tanshinone IIA has been shown to potentiate the efficacy of 5-FU in CRC models.[12][13]
Quantitative Data Summary: Tanshinone IIA vs. 5-FU in CRC
| Parameter | Model System | 5-FU Alone | 5-FU + Tanshinone IIA | Source |
| Tumor Volume | Colo205 xenograft model | Reduction in tumor volume | Significantly greater reduction in tumor volume | [12] |
| P-glycoprotein (P-gp) Expression | Colo205 xenograft model | Increased expression | Decreased expression | [12] |
| LC3-II (Autophagy marker) Expression | Colo205 xenograft model | Increased expression | Decreased expression | [12] |
| VEGF Expression | Colo205 xenograft model | Increased expression | Decreased expression | [2] |
Experimental Protocols
-
Colo205 Xenograft Model: SCID mice were subcutaneously injected with Colo205 human colon cancer cells. Once tumors were established, mice were treated with 5-FU, a combination of 5-FU and Tanshinone IIA, or a vehicle control. Tumor volumes were measured regularly.[12]
-
Western Blot Analysis: Tumor tissues from the xenograft model were dissected and protein expression levels of P-gp, LC3-II, and VEGF were analyzed as described previously.[2][12]
Logical Relationship: Tanshinone IIA and 5-FU in CRC
Caption: Tanshinone IIA enhances 5-FU efficacy by downregulating P-gp, LC3-II, and VEGF, thereby reducing drug resistance and tumor growth support.
Cardiovascular Disease
Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques in the arteries.[14] Statins, such as atorvastatin, are the standard of care for lowering cholesterol and reducing the risk of atherosclerotic cardiovascular disease.[15][16] Tanshinone IIA has demonstrated protective effects against atherosclerosis through various mechanisms, including anti-inflammatory and antioxidant activities.[14][17][18]
Atherosclerosis: Comparison with Atorvastatin
Studies in animal models have directly compared the effects of Tanshinone IIA with atorvastatin on the development and stability of atherosclerotic plaques.
Quantitative Data Summary: Tanshinone IIA vs. Atorvastatin in Atherosclerosis
| Parameter | Model System | Atorvastatin (ATO) Group | High-Dose Tanshinone IIA (HT) Group | Model (MOD) Group | Source | |---|---|---|---|---| | Extracellular Lipid Area in Plaque | ApoE-/- mice | 13.15 ± 1.2% | 12.2 ± 1.64% | 18.84 ± 1.46% |[19] | | Foam Cell Content in Plaque | ApoE-/- mice | 16.05 ± 1.26% | 14.88 ± 1.79% | 22.08 ± 1.69% |[19] | | Collagen Fiber Content in Plaque | ApoE-/- mice | 16.22 ± 1.91% | 17.58 ± 1.33% | 9.61 ± 0.7% |[19] | | Serum Total Cholesterol (TC) | ApoE-/- mice | No significant difference vs. MOD | Dose-dependent reduction | Markedly increased |[19] | | Serum LDL | ApoE-/- mice | No significant difference vs. MOD | Reduced at high and medium doses | Markedly increased |[19] |
Experimental Protocols
-
ApoE-/- Mouse Model of Atherosclerosis: Male ApoE-deficient mice were fed a high-fat diet to induce atherosclerosis. The mice were then randomized into different treatment groups: a model group, an atorvastatin group, and different dosage groups of Tanshinone IIA.[19]
-
Histological Analysis of Aortic Plaques: After the treatment period, the aortas were excised, and cross-sections of the aortic root were stained with Movat's pentachrome to visualize the plaque composition. The areas of extracellular lipid, foam cells, and collagen fibers were quantified using image analysis software.[19]
-
Serum Lipid Analysis: Blood samples were collected to measure the levels of total cholesterol (TC), low-density lipoprotein (LDL), high-density lipoprotein (HDL), and triglycerides (TG) using standard enzymatic assays.[19]
Signaling Pathway: Tanshinone IIA and Atorvastatin in Atherosclerosis
Caption: Tanshinone IIA and Atorvastatin contribute to the stabilization of atherosclerotic plaques by mitigating inflammation, with Tanshinone IIA specifically targeting the TLR4/MyD88/NF-κB pathway.
Conclusion
This compound demonstrates significant therapeutic potential in both oncology and cardiovascular disease. While it shows efficacy as a monotherapy in preclinical models, its most compelling application appears to be in combination with standard-of-care drugs. In oncology, it can synergistically enhance the anti-tumor effects of agents like cisplatin, sorafenib, and 5-FU, and may play a crucial role in overcoming drug resistance. In the context of atherosclerosis, Tanshinone IIA exhibits comparable, and in some aspects, superior effects to atorvastatin in improving plaque stability. Further clinical investigation is warranted to fully elucidate the therapeutic role of this compound and its derivatives in these disease settings. This guide provides a foundation for researchers and drug development professionals to explore the potential of this promising natural compound.
References
- 1. Progress of tanshinone IIA against respiratory diseases: therapeutic targets and potential mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tanshinone IIA: A Review of its Anticancer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of the anti-cancer actions of Tanshinones, derived from Salvia miltiorrhiza (Danshen) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tanshinone IIA combined with cisplatin synergistically inhibits non‐small‐cell lung cancer in vitro and in vivo via down‐regulating the phosphatidylinositol 3‐kinase/Akt signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tanshinone IIA combined with cisplatin synergistically inhibits non-small-cell lung cancer in vitro and in vivo via down-regulating the phosphatidylinositol 3-kinase/Akt signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.greenmedinfo.com [cdn.greenmedinfo.com]
- 7. Combination of Tanshinone IIA and Cisplatin Inhibits Esophageal Cancer by Downregulating NF-κB/COX-2/VEGF Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tanshinone IIA Reverses Gefitinib-Resistance In Human Non-Small-Cell Lung Cancer Via Regulation Of VEGFR/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic antitumor effects of tanshinone IIA and sorafenib or its derivative SC-1 in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synergistic antitumor effects of tanshinone IIA and sorafenib or its derivative SC-1 in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tanshinone IIA promotes vascular normalization and boosts Sorafenib's anti-hepatoma activity via modulating the PI3K-AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tanshinone IIA potentiates the efficacy of 5-FU in Colo205 colon cancer cells in vivo through downregulation of P-gp and LC3-II - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tanshinone IIA potentiates the efficacy of 5-FU in Colo205 colon cancer cells in vivo through downregulation of P-gp and LC3-II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Tanshinone IIA: a Chinese herbal ingredient for the treatment of atherosclerosis [frontiersin.org]
- 15. What drugs are in development for Atherosclerosis? [synapse.patsnap.com]
- 16. Coronary Artery Atherosclerosis Treatment & Management: Approach Considerations, Preventive Strategies, Treatment of Low HDL levels and High Triglyceride levels in Patients With Diabetes [emedicine.medscape.com]
- 17. Tanshinone IIA: a Chinese herbal ingredient for the treatment of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Harnessing the therapeutic value of Tanshinone IIA: a breakthrough therapy in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Tanshinone IIA Exerts Anti-Inflammatory and Immune-Regulating Effects on Vulnerable Atherosclerotic Plaque Partially via the TLR4/MyD88/NF-κB Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Published Findings on Tanshinone IIA Anhydride: A Comparative Guide for Researchers
For researchers and drug development professionals, the rigorous evaluation of published findings is a cornerstone of scientific advancement. This guide provides a comparative analysis of Tanshinone IIA anhydride and related compounds, focusing on their biological activities and the experimental protocols used to assess them. Due to a scarcity of published data on this compound, this guide will primarily focus on the well-characterized Tanshinone IIA and its derivatives, with available information on this compound presented for completeness.
Comparative Biological Activity of Tanshinones
Tanshinone IIA, a major lipophilic component of Salvia miltiorrhiza, has been extensively studied for its diverse pharmacological effects, including anti-inflammatory, antioxidant, and anti-cancer activities.[1][2] Its derivatives, such as the water-soluble Sodium Tanshinone IIA Sulfonate (STS), have also been developed to improve bioavailability and therapeutic efficacy.[3]
Anti-inflammatory Activity
Tanshinone IIA and its derivatives exert their anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB and MAPK pathways, leading to a reduction in pro-inflammatory mediators.[4][5]
| Compound | Assay System | Target | Metric | Result | Reference |
| Tanshinone IIA | LPS-stimulated RAW264.7 macrophages | TNF-α, IL-1β, IL-6 mRNA expression | % Inhibition (at 10µM) | Significant reduction | [6][7] |
| Tanshinone IIA | LPS-stimulated RAW264.7 cells | NO production | IC50 | Not specified, but demonstrated inhibition | [7] |
| Tanshinone IIA | LPS-stimulated U87 astrocytoma cells | IL-1β, TNF-α, IL-6 protein levels | % Reduction (at 10µM) | Markedly inhibited | [8] |
| Various Tanshinones (except compound 5) | LPS-stimulated THP-1 macrophages | TNF-α, IL-1β, IL-8 mRNA and protein expression | % Inhibition | Stronger than Tanshinone IIA | [9] |
| Compound 9 (a tanshinone) | LPS-stimulated THP-1 macrophages | TNF-α, IL-1β, IL-8 production (at 5µM) | % Inhibition | 56.3%, 67.6%, 51.7% | [9] |
| Tanshinone IIA | APP/PS1 mice brain | TNF-α, IL-6, IL-1β mRNA and protein levels | Fold Change | Significantly reduced with 5 and 20 mg/kg treatment | [10] |
Carboxylesterase Inhibition
This compound has been identified as a potent and irreversible inhibitor of human carboxylesterases (CE), enzymes crucial for the metabolism of various drugs and xenobiotics.[11]
| Compound | Enzyme | Metric | Value | Reference |
| This compound | Human CE1 | Ki | 1.9 nM | [11] |
| This compound | Human intestinal CE (hiCE) | Ki | 1.4 nM | [11] |
Experimental Protocols
To facilitate the replication of these findings, detailed methodologies for key experiments are provided below.
Inhibition of Pro-inflammatory Cytokine Production in Macrophages
1. Cell Culture and Treatment:
-
RAW264.7 or THP-1 macrophage cell lines are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded in multi-well plates and allowed to adhere.
-
Prior to stimulation, cells are pre-treated with various concentrations of the test compound (e.g., Tanshinone IIA) for a specified duration (e.g., 1 hour).
-
Inflammation is induced by adding lipopolysaccharide (LPS) at a final concentration of, for example, 1 µg/mL.
2. Measurement of Cytokine Levels:
-
ELISA: After the incubation period (e.g., 24 hours), the cell culture supernatant is collected. The concentrations of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[10]
-
qRT-PCR: To measure mRNA expression levels, total RNA is extracted from the cells using a suitable kit. cDNA is synthesized via reverse transcription. Quantitative real-time PCR (qRT-PCR) is then performed using specific primers for the target cytokine genes and a housekeeping gene (e.g., GAPDH) for normalization.[9]
NF-κB Activation Assay
1. Cell Culture and Treatment:
-
Cells (e.g., RAW264.7) are cultured and treated with the test compound and LPS as described above.
2. Western Blotting for Phosphorylated IκBα and Nuclear Translocation of NF-κB p65:
-
Protein Extraction: Whole-cell lysates, as well as cytoplasmic and nuclear fractions, are prepared using appropriate lysis buffers.
-
Western Blotting: Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against phosphorylated IκBα, total IκBα, NF-κB p65, and loading controls (e.g., β-actin for cytoplasmic fraction, Histone H3 for nuclear fraction). After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system. A decrease in cytoplasmic p65 and an increase in nuclear p65 indicate translocation.[8]
3. Immunofluorescence for NF-κB p65 Nuclear Translocation:
-
Cells are grown on coverslips and subjected to the same treatment.
-
After treatment, cells are fixed, permeabilized, and blocked.
-
Incubation with a primary antibody against NF-κB p65 is followed by incubation with a fluorescently labeled secondary antibody.
-
The cell nuclei are counterstained with DAPI.
-
The subcellular localization of NF-κB p65 is visualized using a fluorescence microscope.[8]
Signaling Pathways and Experimental Workflows
The biological effects of Tanshinone IIA are mediated through complex signaling networks. The diagrams below, generated using Graphviz, illustrate the key pathways and experimental workflows.
Caption: Tanshinone IIA inhibits the NF-κB and MAPK signaling pathways.
Caption: Workflow for assessing cytokine inhibition by tanshinones.
References
- 1. A comprehensive review of tanshinone IIA and its derivatives in fibrosis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. mdpi.com [mdpi.com]
- 4. Tanshinone IIA inhibits LPS-induced NF-kappaB activation in RAW 264.7 cells: possible involvement of the NIK-IKK, ERK1/2, p38 and JNK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-Inflammatory Activity of Tanshinone IIA in LPS-Stimulated RAW264.7 Macrophages via miRNAs and TLR4-NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The anti-inflammatory activities of Tanshinone IIA, an active component of TCM, are mediated by estrogen receptor activation and inhibition of iNOS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mmbio.cn [mmbio.cn]
- 9. Evaluation of the anti-inflammatory activities of tanshinones isolated from Salvia miltiorrhiza var. alba roots in THP-1 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tanshinone IIA attenuates neuroinflammation via inhibiting RAGE/NF-κB signaling pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Comparative Docking Analysis of Tanshinone IIA and Its Analogs Against Various Protein Targets
A comprehensive in silico evaluation of the binding affinities of key tanshinone derivatives, offering insights into their potential therapeutic applications.
This guide provides a comparative analysis of molecular docking studies performed on Tanshinone IIA and its related compounds, including Cryptotanshinone and Dihydrotanshinone I. While specific comparative data for Tanshinone IIA anhydride was not prominently available in the reviewed literature, this guide summarizes the existing docking data for other major tanshinones against a variety of protein targets implicated in conditions such as cancer, inflammation, and pulmonary hypertension. The data is presented to aid researchers, scientists, and drug development professionals in understanding the structure-activity relationships of these natural products.
Data Presentation: Comparative Binding Affinities
The following tables summarize the binding affinities (docking scores) of Tanshinone IIA and other ligands against various protein targets as reported in the literature. Lower docking scores typically indicate a more favorable binding interaction.
Table 1: Comparative Docking Scores of Tanshinones Against Various Protein Targets
| Ligand | Target Protein | PDB ID | Docking Score (kcal/mol) | Reference |
| Tanshinone IIA | HSP90AA1 | - | < -5.0 | [1] |
| Tanshinone IIA | PTPN11 | - | < -5.0 | [1] |
| Tanshinone IIA | CA2 | - | < -5.0 | [1] |
| Tanshinone IIA | EDN1 | - | -7.57 | [2] |
| Cryptotanshinone | STAT3 | 6NJS | -8.66 | [2] |
| Dihydrotanshinone I | Target Protein 1 | - | - | [3] |
| Cryptotanshinone | Target Protein 1 | - | - | [3] |
| Tanshinone IIA | Topoisomerase II | - | - | [4][5] |
| Doxorubicin (Reference) | Topoisomerase II | - | - | [4][5] |
| Tanshinone IIA | PIK3R1 | - | Good | [6] |
| Tanshinone IIA | AKT1 | - | Good | [6] |
| Tanshinone IIA | mTOR | - | Good | [6] |
| Tanshinone IIA | MMP7 | - | Good | [6] |
| Tanshinone IIA | STING | 6NT5 | Strongest among tested | [7] |
| Baicalin (Reference) | STING | 6NT5 | - | [7] |
| Nuciferine (Reference) | STING | 6NT5 | - | [7] |
| Etodolac (Reference) | STING | 6NT5 | - | [7] |
Note: A lower docking score generally indicates a more stable protein-ligand complex. "Good" indicates a favorable interaction was reported without a specific numerical score. Dashes indicate that specific numerical data was not provided in the source.
Experimental Protocols: A Generalized Molecular Docking Workflow
The methodologies employed in the cited studies for the molecular docking of tanshinones generally follow a standardized computational workflow. Below is a synthesized protocol based on the common practices described in the literature.[1][3]
1. Ligand and Receptor Preparation:
-
Ligand Preparation: The 3D structures of the tanshinone compounds (e.g., Tanshinone IIA, Cryptotanshinone) are typically retrieved from databases such as PubChem.[3] The structures are then optimized, and energy is minimized using computational chemistry software.
-
Receptor Preparation: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are generally removed. Hydrogen atoms are added, and the protein structure is optimized to correct for any missing atoms or residues.
2. Binding Site Identification and Grid Generation:
-
The active binding site of the protein is identified. This is often determined from the location of a co-crystallized ligand in the PDB structure or through computational prediction algorithms.
-
A grid box is then generated around the identified binding site to define the search space for the docking simulation.
3. Molecular Docking Simulation:
-
Docking is performed using software such as AutoDock Vina or CDOCKER.[1] These programs systematically sample different conformations and orientations of the ligand within the defined binding site of the receptor.
-
A scoring function is used to calculate the binding affinity (docking score) for each pose, which estimates the binding free energy of the protein-ligand complex. A docking score of less than -5.0 kcal/mol is often considered good binding activity, while a score below -7.0 kcal/mol suggests high-affinity association.[1]
4. Analysis of Docking Results:
-
The resulting docked poses are analyzed to identify the most stable conformation with the lowest binding energy.
-
The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the molecular basis of the binding.
Visualizations
The following diagrams illustrate key conceptual frameworks relevant to the comparative docking studies of tanshinones.
Figure 1: A generalized workflow for molecular docking studies.
Figure 2: Tanshinone IIA's mechanism of action via protein binding.
References
- 1. Network Pharmacology and Molecular Docking Reveal the Mechanism of Tanshinone IIA against Pulmonary Hypertension [mdpi.com]
- 2. ajol.info [ajol.info]
- 3. In silico comparative molecular docking analysis and analysis of the anti-inflammatory mechanisms of action of tanshinone from Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tanshinone IIA synergistically enhances the antitumor activity of doxorubicin by interfering with the PI3K/AKT/mTOR pathway and inhibition of topoisomerase II: in vitro and molecular docking studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Specificity of Tanshinone IIA Anhydride as a Carboxylesterase Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the specificity of Tanshinone IIA anhydride as a carboxylesterase (CE) inhibitor. Through objective comparisons with alternative inhibitors, supported by experimental data, this document serves as a valuable resource for researchers investigating CE-mediated drug metabolism and developing novel therapeutic agents.
Executive Summary
This compound has emerged as a potent, irreversible inhibitor of human carboxylesterases, demonstrating low nanomolar efficacy against both major isoforms, CES1 and CES2. This high potency, coupled with its natural origin from Salvia miltiorrhiza ("Danshen"), makes it a significant tool for in vitro and in cell-based studies. However, its lack of significant selectivity between CES1 and CES2 necessitates careful consideration when isoform-specific inhibition is required. This guide compares the inhibitory profile of this compound against other well-characterized CE inhibitors, providing quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways to aid in the selection of the most appropriate inhibitor for specific research needs.
Data Presentation: Comparative Inhibitor Specificity
The following tables summarize the inhibitory potency (Ki and IC50 values) of this compound and a selection of alternative CE inhibitors against human CES1 and CES2. Lower values indicate higher potency.
Table 1: Inhibitory Constant (Ki) Values for Various Carboxylesterase Inhibitors
| Inhibitor | Target Enzyme | Ki (nM) | Notes |
| This compound | hCE1 | 1.9 | Potent, irreversible inhibitor |
| hiCE (hCES2) | 1.4 | Potent, irreversible inhibitor | |
| Benzil | hCE1 | 45 | Pan-CE inhibitor |
| hiCE (hCES2) | 15 | Pan-CE inhibitor[1] | |
| Loperamide | hiCE (hCES2) | 1500 | Selective for CES2, competitive inhibition[1][2][3] |
| Telmisartan | hCE1 | 1690 | Selective for CES1 |
Table 2: Half-Maximal Inhibitory Concentration (IC50) Values for Various Carboxylesterase Inhibitors
| Inhibitor | Target Enzyme | IC50 (µM) | Notes |
| Loperamide | hCES1A1 | 440 | Weakly inhibits CES1[3] |
| hCES2 | 1.5 | Moderately potent and selective for CES2 |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of inhibitor specificity. Below are protocols for key experiments cited in this guide.
Protocol 1: Determination of Inhibitor Constant (Ki) using a Fluorometric Assay
This protocol outlines a common method for determining the inhibitory constant (Ki) of a compound against a specific carboxylesterase isoform.
Materials:
-
Recombinant human CES1 or CES2 enzyme
-
Fluorogenic substrate (e.g., 4-methylumbelliferyl acetate for a general screen, or a more specific substrate if known)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Enzyme Preparation: Dilute the recombinant CES enzyme to a working concentration in the assay buffer. The optimal concentration should be determined empirically to yield a linear reaction rate over the desired time course.
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1% DMSO).
-
Assay Setup: To the wells of the 96-well plate, add the assay buffer, the test inhibitor at various concentrations, and the enzyme solution. Include control wells with no inhibitor (vehicle control) and no enzyme (background control).
-
Pre-incubation: Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C) to allow for inhibitor binding. For irreversible inhibitors like this compound, this step is critical.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Kinetic Measurement: Immediately place the plate in the fluorescence microplate reader and measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the chosen substrate.
-
Data Analysis:
-
Calculate the initial reaction velocities (V) from the linear portion of the fluorescence versus time curves.
-
Plot the reaction velocity as a function of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([S]/Km)), where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the substrate.[4]
-
Protocol 2: Assessing Specificity Against Other Serine Hydrolases
To confirm the specificity of an inhibitor for carboxylesterases, it is essential to test its activity against other related enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
Materials:
-
Purified human AChE and BChE enzymes
-
Specific substrates for AChE (acetylthiocholine) and BChE (butyrylthiocholine)
-
Ellman's reagent (DTNB)
-
Assay buffer (e.g., 100 mM phosphate buffer, pH 7.4)
-
Test inhibitor
-
96-well clear microplates
-
Spectrophotometric microplate reader
Procedure:
-
Follow a similar assay setup and inhibitor dilution series as described in Protocol 1, using the respective cholinesterase enzymes and substrates.
-
Initiate the reaction by adding the substrate. The hydrolysis of the thiocholine substrates produces thiocholine, which reacts with DTNB to produce a yellow-colored product.
-
Measure the increase in absorbance at 412 nm over time.
-
Calculate the reaction velocities and determine the IC50 values for the test inhibitor against AChE and BChE.
-
A significantly higher IC50 value against cholinesterases compared to carboxylesterases indicates selectivity for the latter.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the assessment of CE inhibitors.
References
Independent Verification of Tanshinone IIA Anhydride's Biological Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological effects of Tanshinone IIA anhydride with its parent compound, Tanshinone IIA, and other relevant alternatives. The information is supported by experimental data to aid in research and development decisions.
Executive Summary
This compound, a derivative of the bioactive compound Tanshinone IIA found in Salvia miltiorrhiza, demonstrates potent biological activities. This guide focuses on its independently verified effects, particularly its potent inhibition of human carboxylesterases, and provides a comparative analysis with related tanshinones. While quantitative data for some of its other biological effects remain limited, this document compiles available information on its anti-inflammatory and cardioprotective potential, drawing comparisons with the more extensively studied Tanshinone IIA and its water-soluble derivative, Sodium Tanshinone IIA Sulfonate (STS).
Data Presentation
Carboxylesterase Inhibition
This compound is a potent and irreversible inhibitor of human carboxylesterases (CE), enzymes crucial in the metabolism of many ester-containing drugs. Its inhibitory potency is significantly greater than its parent compound, Tanshinone IIA.
| Compound | Target Enzyme | Inhibition Constant (Ki) | Fold Increase in Potency (vs. Parent Compound) |
| This compound | human CE1 | 1.9 nM [1] | 3,626[1] |
| human intestinal CE (hiCE) | 1.4 nM [1] | 1,750[1] | |
| Tanshinone IIA | human CE1 | 6,890 nM[1] | - |
| human intestinal CE (hiCE) | 2,450 nM[1] | - | |
| Cryptotanshinone Anhydride | human CE1 | - | - |
| human intestinal CE (hiCE) | - | - | |
| Tanshinone I Anhydride | human CE1 | 2.4 nM[1] | 10,937[1] |
| human intestinal CE (hiCE) | 0.82 nM[1] | 17,744[1] |
Anti-Proliferative and Anti-Inflammatory Activity
| Compound | Biological Effect | Cell Line/Model | IC50/EC50 |
| Cryptotanshinone | Anti-proliferative | Rh30 (rhabdomyosarcoma) | ~5.1 µM[2] |
| Anti-proliferative | DU145 (prostate cancer) | ~3.5 µM[2] | |
| Anti-inflammatory (mPGES-1 inhibition) | Cell-free assay | 1.9 ± 0.4 µM[3] | |
| Anti-inflammatory (5-LO inhibition) | Cell-free assay | 7.1 µM[3] | |
| Tanshinone IIA | Anti-proliferative | Rh30, DU145 | > 20 µM[2] |
| Tanshinone I | Anti-proliferative | Rh30, DU145 | > 20 µM[2] |
Experimental Protocols
Carboxylesterase Inhibition Assay
Objective: To determine the inhibitory constant (Ki) of a compound against human carboxylesterases.
Materials:
-
Recombinant human CE1 or hiCE
-
o-nitrophenyl acetate (o-NPA) as substrate
-
Inhibitor compound (e.g., this compound)
-
Spectrophotometer
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
Procedure:
-
Prepare a series of dilutions of the inhibitor compound.
-
In a microplate, add the assay buffer, the recombinant CE enzyme, and the inhibitor at various concentrations.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the substrate, o-NPA.
-
Monitor the hydrolysis of o-NPA by measuring the increase in absorbance at 405 nm over time using a spectrophotometer.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity.
-
Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the enzyme's Michaelis-Menten constant (Km) for the substrate. For irreversible inhibitors, a time-dependent inactivation assay is performed to determine the inactivation rate constant (kinact) and the dissociation constant (Ki).
LPS-Induced TNF-α Release in RAW 264.7 Macrophages (Anti-inflammatory Assay)
Objective: To assess the anti-inflammatory effect of a compound by measuring its ability to inhibit the release of the pro-inflammatory cytokine TNF-α from lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (e.g., this compound)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
ELISA kit for mouse TNF-α
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and incubate overnight to allow for cell attachment.[2]
-
The following day, remove the culture medium.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 10-100 ng/mL) for a specified period (e.g., 6-24 hours) to induce an inflammatory response.[2]
-
After the incubation period, collect the cell culture supernatants.
-
Measure the concentration of TNF-α in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Determine the IC50 value, representing the concentration of the compound that inhibits 50% of the LPS-induced TNF-α production.
Hypoxia/Reoxygenation (H/R) Injury in H9c2 Cardiomyocytes (Cardioprotection Assay)
Objective: To evaluate the cardioprotective effect of a compound against ischemia-reperfusion injury in an in vitro model.
Materials:
-
H9c2 rat cardiomyocyte cell line
-
Cell culture medium (e.g., DMEM)
-
Hypoxia chamber or a microaerophilic system (1% O2, 5% CO2, 94% N2)
-
Test compound (e.g., this compound)
-
Reagents for assessing cell viability (e.g., MTT or CCK-8 assay) and cell death (e.g., LDH release assay, TUNEL staining).
Procedure:
-
Culture H9c2 cells in standard cell culture conditions until they reach a suitable confluency.
-
To induce hypoxia, replace the normal culture medium with a serum-free, low-glucose medium and place the cells in a hypoxia chamber for a defined period (e.g., 12 hours).[1]
-
Following the hypoxic period, simulate reperfusion by returning the cells to a normoxic environment (95% air, 5% CO2) with fresh, complete culture medium.
-
The test compound can be added at different time points: before hypoxia (pre-treatment), during hypoxia, or at the onset of reoxygenation.
-
After a reoxygenation period (e.g., 6 hours), assess cell viability and cell death using various assays.[1]
-
Compare the results from cells treated with the compound to untreated control cells subjected to the same H/R conditions to determine the protective effect.
Signaling Pathways and Experimental Workflows
Tanshinone IIA and its derivatives are known to modulate several key signaling pathways involved in inflammation, cell survival, and apoptosis. The primary pathways implicated are the NF-κB and PI3K/Akt pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response. Tanshinone IIA has been shown to inhibit the activation of NF-κB.
NF-κB Signaling Inhibition by Tanshinone IIA
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is crucial for cell survival and proliferation. Tanshinone IIA has been reported to influence this pathway, often leading to apoptosis in cancer cells or promoting survival in other contexts.
PI3K/Akt Signaling Modulation by Tanshinone IIA
Experimental Workflow: Western Blot for NF-κB Activation
To investigate the effect of a compound on the NF-κB signaling pathway, a common method is to measure the translocation of the p65 subunit from the cytoplasm to the nucleus using Western blotting.
Western Blot Workflow for p65 Nuclear Translocation
Conclusion
This compound is a highly potent inhibitor of human carboxylesterases, with significantly greater activity than its parent compound, Tanshinone IIA. This suggests its potential for use in modulating the metabolism of ester-containing drugs. While direct quantitative comparisons of its other biological activities, such as anti-inflammatory and cardioprotective effects, are currently limited, the available data on related tanshinones indicate that this class of compounds holds significant therapeutic promise. Further research is warranted to fully elucidate the biological effects and mechanisms of action of this compound to support its potential development as a therapeutic agent.
References
Safety Operating Guide
Personal protective equipment for handling Tanshinone IIA anhydride
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Tanshinone IIA anhydride. Given the limited specific safety data for the anhydride form, a conservative approach based on the known hazards of the closely related Tanshinone IIA and general best practices for handling powdered chemical compounds is strongly recommended.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Required PPE | Specifications and Best Practices |
| Respiratory Protection | NIOSH-approved N95 or higher-level respirator | Essential to prevent inhalation of fine powder.[4][5][6] Surgical masks offer little to no protection from chemical powders.[4] A full-face respirator may be required for large-scale operations or in case of significant spills.[6] |
| Eye and Face Protection | Chemical safety goggles and a face shield | Goggles must be worn to protect against splashes.[7] A face shield provides an additional layer of protection for the entire face.[4][6] |
| Skin Protection | Disposable, powder-free nitrile gloves (double-gloving recommended) | Thicker gloves generally offer better protection.[4] Change gloves every 30-60 minutes or immediately if contaminated or damaged.[4] PVC gloves are not recommended as they offer little chemical protection.[4] |
| Chemical-resistant lab coat or gown with long cuffs | Cuffs should be tucked under the outer glove to ensure complete wrist coverage.[4] Consider disposable gowns for high-risk procedures. | |
| Foot Protection | Closed-toe, non-slip shoes or boots | Protects against spills and prevents slips from stray powder on the floor.[5] |
II. Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational workflow is critical to minimize exposure and ensure a safe laboratory environment.
Experimental Workflow for Handling this compound
Caption: Figure 1: Step-by-step workflow for the safe handling of this compound.
III. Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Table 2: Disposal Guidelines for this compound Waste
| Waste Type | Disposal Procedure |
| Unused/Expired Solid Compound | - Collect in a clearly labeled, sealed container for hazardous chemical waste. - Do not mix with other waste streams unless compatibility is confirmed. - Arrange for disposal through a licensed professional waste disposal service.[8] |
| Contaminated Labware (e.g., pipette tips, tubes) | - Place in a designated, sealed container for solid chemical waste. - Handle contaminated packages and materials in the same way as the substance itself.[3] |
| Contaminated PPE (gloves, disposable gowns) | - Remove carefully to avoid generating dust. - Place in a sealed bag or container for solid chemical waste. |
| Liquid Waste (solutions containing the compound) | - Collect in a labeled, sealed container for hazardous liquid chemical waste. - Do not dispose of down the drain.[3][8] |
Emergency Procedures:
-
In case of skin contact: Brush off any loose particles and immediately wash the affected area with plenty of soap and water.[2][3]
-
In case of eye contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart.[2][3] Seek medical attention.
-
In case of inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[2][3]
-
In case of a spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Mechanically take up the spilled material and place it in a suitable container for disposal.[3] Ventilate the area thoroughly. Avoid generating dust.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. s3.amazonaws.com [s3.amazonaws.com]
- 3. chemos.de [chemos.de]
- 4. pppmag.com [pppmag.com]
- 5. nspcoatings.co.uk [nspcoatings.co.uk]
- 6. PPE for Powder Coating - Stay Protected While Powder Coating [int-enviroguard.com]
- 7. hazmatschool.com [hazmatschool.com]
- 8. fishersci.ca [fishersci.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
